Product packaging for Schisanlignone D(Cat. No.:)

Schisanlignone D

Cat. No.: B1631937
M. Wt: 398.4 g/mol
InChI Key: ZPDDZABRYUKCAW-GHMZBOCLSA-N
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Description

Schisanlignone D is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O7 B1631937 Schisanlignone D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(12R,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11H,5,8-9H2,1-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDDZABRYUKCAW-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)C1C)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)[C@@H]1C)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Lignan Landscape of Schisandra chinensis: A Technical Guide to Isolation and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the discovery and isolation of lignans from Schisandra chinensis, a plant renowned in traditional medicine and a subject of modern pharmacological interest. The initial focus of this inquiry was Schisanlignone D. However, a comprehensive literature review reveals that this compound was first isolated from Schisandra viridis[1]. To provide a relevant and accurate guide focused on the principal lignan-producing species, Schisandra chinensis, this document will instead detail the discovery, isolation, and biological activities of Schisandrin , a major and extensively studied dibenzocyclooctadiene lignan from this plant.

Introduction to Schisandra chinensis and its Lignans

Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor fruit, is a medicinal plant with a long history of use in traditional Chinese medicine.[2][3] Its primary bioactive constituents are a class of dibenzocyclooctadiene lignans, which are responsible for a wide array of pharmacological effects, including hepatoprotective, neuroprotective, antioxidant, and anti-inflammatory activities.[2][4][5] To date, over 86 lignans have been identified from S. chinensis, with Schisandrin, Schisandrin B, and Gomisin A being among the most abundant and well-researched.[4][6]

Discovery and Structural Elucidation of Schisandrin

The investigation into the chemical constituents of S. chinensis has led to the isolation and characterization of numerous lignans. The structural elucidation of these complex molecules relies on a combination of modern spectroscopic techniques.

General Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel lignan like Schisandrin from a crude plant extract.

G cluster_extraction Initial Processing cluster_purification Purification cluster_elucidation Structure Elucidation Crude Extract Crude Extract Fractionation Fractionation Crude Extract->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography Prep-HPLC Prep-HPLC Column Chromatography->Prep-HPLC Mass Spectrometry Mass Spectrometry Prep-HPLC->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Prep-HPLC->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Prep-HPLC->IR Spectroscopy CD Spectroscopy CD Spectroscopy Prep-HPLC->CD Spectroscopy Structure Determination Structure Determination Mass Spectrometry->Structure Determination NMR Spectroscopy->Structure Determination IR Spectroscopy->Structure Determination CD Spectroscopy->Structure Determination

Fig. 1: General workflow for lignan structural elucidation.
Spectroscopic Techniques

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for determining the absolute configuration of the chiral centers and the stereochemistry of the biphenyl system.

Isolation and Purification of Schisandrin

The isolation of Schisandrin from the dried fruits of S. chinensis involves extraction followed by a series of chromatographic separations.

Detailed Experimental Protocol

1. Plant Material and Extraction:

  • Dried and powdered fruits of Schisandra chinensis (5 kg) are extracted with 95% ethanol (3 x 50 L) at room temperature.
  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.
  • The ethyl acetate fraction, typically enriched in lignans, is collected for further purification.

3. Chromatographic Purification:

  • Step 1: Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions.
  • Step 2: Sephadex LH-20 Column Chromatography: Fractions containing Schisandrin are further purified by column chromatography on a Sephadex LH-20 column using methanol as the eluent.
  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to afford pure Schisandrin.

Quantitative Data

The content of major lignans, including Schisandrin, can vary depending on the source and processing of the plant material. High-performance liquid chromatography (HPLC) is the preferred method for quantitative analysis.[7][8]

LignanContent Range (% of dried fruit weight)Average Content (% of dried fruit weight)Analytical Method
Schisandrin1.164 - 3.433~2.3HPLC-UV
Deoxyschisandrin0.5 - 1.5~1.0HPLC-UV
Gomisin A0.2 - 0.8~0.5HPLC-UV
Schisandrin B0.1 - 0.5~0.3HPLC-UV

Data compiled from multiple sources reporting on the analysis of S. chinensis fruits.[9][10]

Biological Activities and Signaling Pathways of Schisandrin

Schisandrin exhibits a range of biological activities, with its antioxidant and neuroprotective effects being particularly well-documented.

Antioxidant Activity

Schisandrin has been shown to protect against oxidative stress by enhancing the activities of antioxidant enzymes.[11]

G Schisandrin Schisandrin SOD Activity SOD Activity Schisandrin->SOD Activity increases GSH-px Activity GSH-px Activity Schisandrin->GSH-px Activity increases GSH Level GSH Level Schisandrin->GSH Level increases MDA Level MDA Level Schisandrin->MDA Level decreases Oxidative Stress Oxidative Stress Oxidative Stress->SOD Activity decreases Oxidative Stress->GSH-px Activity decreases Oxidative Stress->GSH Level decreases Oxidative Stress->MDA Level increases Cellular Protection Cellular Protection SOD Activity->Cellular Protection GSH-px Activity->Cellular Protection GSH Level->Cellular Protection MDA Level->Cellular Protection reduction of lipid peroxidation

Fig. 2: Antioxidant mechanism of Schisandrin.
Neuroprotective Effects

Schisandrin has demonstrated neuroprotective effects in models of Alzheimer's disease by ameliorating amyloid-beta (Aβ)-induced memory impairment.[11] This is achieved, in part, through its antioxidant properties within the cerebral cortex and hippocampus.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of Schisandrin, a key bioactive lignan from Schisandra chinensis. The detailed experimental protocols and summary of quantitative data offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of the mechanisms of action of Schisandrin and other lignans from this plant continues to be an active area of research, with significant potential for the development of new therapeutic agents.

References

An In-depth Technical Guide to Schisanlignone D: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D is a dibenzocyclooctadiene lignan, a class of natural products that has garnered significant interest in the scientific community for its diverse biological activities. Isolated from plants of the Schisandra genus, such as Schisandra viridis, these compounds are recognized for their therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with a detailed exploration of its potential biological activities and the experimental protocols to investigate them. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical characteristics of a compound is fundamental to its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₂O₇
Molecular Weight 398.4 g/mol
CAS Number 144606-84-8
Purity ≥98%
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.
Storage Store at -20°C under an inert atmosphere.

Potential Biological Activities and Mechanisms of Action

While research specifically focused on this compound is limited, the broader class of dibenzocyclooctadiene lignans from Schisandra species exhibits a range of promising biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These activities are often attributed to the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Lignans isolated from Schisandra chinensis have been shown to possess anti-inflammatory properties.[1][2][3] The primary mechanism underlying this effect is often the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of NF-κB activation leads to a downstream reduction in the production of these inflammatory mediators.[1][4]

Other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, are also implicated in the inflammatory process and are potential targets for lignans.[5][6]

Anticancer Activity

Several studies have highlighted the anticancer potential of lignans.[7][8] The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. The PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation, is a key target for some natural compounds.[9][10][11] By inhibiting this pathway, compounds can trigger apoptosis in cancer cells. Furthermore, the MAPK pathway is also known to play a role in cancer cell proliferation and survival, making it another relevant target.[12][13]

Neuroprotective Effects

Lignans from Schisandra have also been investigated for their neuroprotective properties. The mechanisms are thought to involve their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

dot

Caption: Workflow of the MTT assay for cell viability.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a common method for quantifying nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[16][17][18]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

  • Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

dot

Griess_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure A Plate cells B Treat with LPS +/- this compound A->B C Collect supernatant B->C D Mix with Griess Reagent C->D E Measure absorbance at 540 nm D->E

Caption: Griess assay workflow for nitric oxide measurement.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB using a luciferase reporter gene system.[19][20][21]

Protocol:

  • Cell Transfection: Transfect cells with a plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) with or without this compound.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Reaction: Add a luciferase substrate (luciferin) to the cell lysate.

  • Luminescence Measurement: Measure the light output using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.

dot

NFkB_Luciferase_Assay Stimulus Inflammatory Stimulus (e.g., LPS) Cell Cells with NF-κB Luciferase Reporter Stimulus->Cell Schisanlignone_D This compound NFkB_Activation NF-κB Activation Schisanlignone_D->NFkB_Activation Inhibits Cell->NFkB_Activation Luciferase_Expression Luciferase Expression NFkB_Activation->Luciferase_Expression Luminescence Light Emission Luciferase_Expression->Luminescence

Caption: NF-κB luciferase reporter assay principle.

Western Blotting for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the phosphorylation status of key signaling molecules, such as IκBα (an inhibitor of NF-κB), Akt, and MAPKs.[22][23]

Protocol:

  • Protein Extraction: Extract total protein from cells treated with this compound.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-IκBα, total IκBα).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

dot

Western_Blot_Workflow A Protein Extraction Cell Lysis B SDS-PAGE Protein Separation A->B C Transfer To Membrane B->C D Blocking Non-specific sites C->D E Antibody Incubation Primary & Secondary D->E F Detection Chemiluminescence E->F

Caption: General workflow for Western blotting.

Conclusion

This compound, as a member of the dibenzocyclooctadiene lignan family, holds considerable promise for further investigation into its potential therapeutic applications. While specific data on its biological activities are still emerging, the well-documented anti-inflammatory, anticancer, and neuroprotective effects of related lignans provide a strong rationale for its continued study. The experimental protocols detailed in this guide offer a practical framework for researchers to explore the mechanisms of action of this compound and to elucidate its full pharmacological potential. Further research is warranted to isolate and fully characterize this compound, including the determination of its precise physicochemical properties and the comprehensive evaluation of its biological effects in various in vitro and in vivo models.

References

Comprehensive Pharmacological Profile of Schisanlignone D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D is a lignan compound that has been identified and isolated from Schisandra viridis[1][2][3][4]. Lignans, a major class of phytoestrogens, are polyphenolic compounds widely found in plants and are known for a variety of biological activities. While the genus Schisandra is a rich source of bioactive lignans with demonstrated anti-inflammatory, neuroprotective, and anticancer properties, specific pharmacological data for this compound is notably scarce in publicly available scientific literature. This guide aims to provide a comprehensive overview of the current knowledge on this compound, while also highlighting the significant gaps in the research landscape.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₂₂H₂₂O₇[1]
Molecular Weight 398.41 g/mol [1]
CAS Number 144606-84-8[1][5][6]
Source Schisandra viridis[1][2][3][4]

Pharmacological Activities: State of Research

Despite the well-documented pharmacological effects of other lignans from the Schisandra species, detailed studies on the anti-inflammatory, neuroprotective, and anticancer activities of this compound are not available in the current body of scientific literature. The compound is listed in several chemical and compound library databases for research purposes, suggesting its potential for biological activity screening[7]. However, published studies with quantitative data, such as IC50 or EC50 values, and detailed experimental protocols specifically for this compound are absent.

Gaps in Current Knowledge and Future Directions

The lack of specific pharmacological data for this compound presents a significant research opportunity. Future investigations should focus on:

  • In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its potential as an anticancer agent.

  • Anti-inflammatory assays: Investigating the ability of this compound to modulate key inflammatory pathways, for example, by measuring its effect on the production of inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Neuroprotective studies: Assessing the potential of this compound to protect neuronal cells from oxidative stress or excitotoxicity in relevant in vitro models.

  • Mechanism of action studies: Should any significant biological activity be identified, subsequent research should aim to elucidate the underlying molecular mechanisms and signaling pathways.

Experimental Protocols

As there are no specific published studies on the pharmacological activities of this compound, detailed experimental protocols for this compound cannot be provided. However, researchers can adapt established protocols for testing the anti-inflammatory, neuroprotective, and anticancer activities of other related lignans.

General Workflow for Pharmacological Profiling:

G cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies (if promising in vitro results) a Isolation of this compound from Schisandra viridis or Chemical Synthesis b Purity and Structural Confirmation (NMR, MS) a->b c Preparation of Stock Solutions (e.g., in DMSO) b->c d Anticancer Activity (e.g., MTT assay on cancer cell lines) c->d e Anti-inflammatory Activity (e.g., Griess assay for NO in macrophages) c->e f Neuroprotective Activity (e.g., Oxidative stress models in neuronal cells) c->f g Signaling Pathway Analysis (e.g., Western Blot for key proteins) d->g e->g f->g h Gene Expression Analysis (e.g., qPCR) g->h i Animal Models of Disease (e.g., Xenograft models, Inflammation models) h->i j Toxicity and Pharmacokinetic Studies i->j

Caption: A generalized workflow for the pharmacological profiling of a novel natural compound like this compound.

Conclusion

This compound remains a largely uncharacterized lignan from Schisandra viridis. While its chemical structure is known, its pharmacological profile is yet to be determined. The rich therapeutic potential of other lignans from the same genus suggests that this compound is a promising candidate for future drug discovery and development efforts. This guide underscores the critical need for further research to unlock the potential therapeutic applications of this natural compound.

References

Investigating the In Vitro Mechanism of Action of Schisanlignone D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the in vitro mechanism of action of Schisanlignone D is limited. This guide is therefore based on the established activities of structurally related dibenzocyclooctadiene lignans isolated from Schisandra species, such as Schisantherin A and Schisandrin A. The mechanisms detailed herein are inferred based on the activities of these closely related compounds and should be validated experimentally for this compound.

Executive Summary

This compound belongs to the dibenzocyclooctadiene class of lignans, natural compounds isolated from plants of the Schisandra genus, which are known for a variety of pharmacological effects, including anti-inflammatory and anticancer properties.[1][2][3] In vitro studies on closely related lignans suggest that their mechanism of action is multi-faceted, primarily involving the modulation of key signaling pathways that regulate inflammation, apoptosis, and the cell cycle.[1][4] This technical guide provides an in-depth overview of the putative in vitro mechanisms of action of this compound, based on data from its chemical relatives. It includes detailed experimental protocols for key assays and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Anti-inflammatory Mechanism of Action

Dibenzocyclooctadiene lignans have demonstrated potent anti-inflammatory effects in vitro, primarily through the inhibition of the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3][5]

Inhibition of Pro-inflammatory Mediators

Structurally similar lignans have been shown to significantly reduce the production of key pro-inflammatory mediators in LPS-stimulated macrophages.[5][6] This includes a dose-dependent decrease in nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6]

Pro-inflammatory MediatorCell LineStimulantObserved Effect of Related LignansReference
Nitric Oxide (NO)RAW 264.7LPSSignificant reduction in a dose-dependent manner[6]
Prostaglandin E2 (PGE2)RAW 264.7LPSSignificant reduction in a dose-dependent manner[5]
TNF-αRAW 264.7LPSSignificant reduction in a dose-dependent manner[5]
IL-6RAW 264.7LPSSignificant reduction in a dose-dependent manner[6]
IL-1βRAW 264.7LPSSignificant reduction in a dose-dependent manner[6]
Signaling Pathway Modulation

The anti-inflammatory effects of related lignans are attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB and MAPK signaling pathways.[3][5] These lignans have been observed to suppress the phosphorylation of key proteins in these cascades, including IκBα, p65, ERK, JNK, and p38.[3]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IκBα IκBα IKK->IκBα inhibits NFκB NF-κB (p65) Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB->Pro_inflammatory_genes activates MAPK_cascade->Pro_inflammatory_genes activates Schisanlignone_D This compound (putative) Schisanlignone_D->IKK inhibits Schisanlignone_D->MAPK_cascade inhibits

Putative Anti-inflammatory Signaling Pathway of this compound.

Apoptotic Mechanism of Action

In cancer cell lines, dibenzocyclooctadiene lignans have been shown to induce apoptosis, a form of programmed cell death, suggesting their potential as anticancer agents.[1][4]

Induction of Apoptosis

Related lignans induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.[7] This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[7]

Cell LineApoptotic Effect of Related LignansKey MarkersReference
Human leukemia Molt-4Time- and dose-dependent reduction in viabilityMorphological changes, chromatin condensation[8]
Human gastric cancer SGC-7901Induction of apoptosisUpregulation of cleaved caspase-9, cleaved caspase-3, cleaved PARP[9]
Human colon cancer COLO 205Dose-dependent induction of apoptosisDNA laddering, activation of caspases 3, 8, and 9[10]
Signaling Pathway Modulation

The apoptotic effects of related lignans are often mediated through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[10]

apoptosis_pathway Schisanlignone_D This compound (putative) Bcl2 Bcl-2 Schisanlignone_D->Bcl2 inhibits Bax Bax Schisanlignone_D->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Putative Apoptotic Signaling Pathway of this compound.

Cell Cycle Arrest Mechanism

In addition to inducing apoptosis, dibenzocyclooctadiene lignans can inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1]

Induction of Cell Cycle Arrest

Treatment with related lignans has been shown to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, preventing their progression into the S phase (DNA synthesis) and subsequent mitosis.[9]

Cell LinePhase of Cell Cycle Arrest by Related LignansKey MarkersReference
Human lung cancer A549G0/G1 phaseIncreased cell population in G0/G1
Human gastric cancer MKN45G2/M phaseIncreased cell population in G2/M[9]
Human colon cancer COLO 205G0/G1 phaseUpregulation of p53 and p21, suppression of CDK2 and CDK4 activity[10]
Signaling Pathway Modulation

The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[10] Related lignans have been shown to upregulate CDK inhibitors like p21 and p27, which in turn inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D1/CDK4) that are crucial for the G1/S transition.[10]

cell_cycle_pathway Schisanlignone_D This compound (putative) p21_p27 p21/p27 Schisanlignone_D->p21_p27 upregulates CyclinD_CDK4 Cyclin D1/CDK4 p21_p27->CyclinD_CDK4 inhibits Rb Rb CyclinD_CDK4->Rb phosphorylates pRb p-Rb CyclinD_CDK4->pRb E2F E2F Rb->E2F inhibits G1_S_transition G1/S Transition E2F->G1_S_transition promotes

Putative Cell Cycle Arrest Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-ERK, cleaved caspase-3, Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with this compound for the desired time, then harvest the cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment and Fixation: After treatment, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Washing: Wash the fixed cells with cold PBS.

  • Staining: Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion and Future Directions

While direct evidence for the in vitro mechanism of action of this compound is currently lacking, the extensive research on structurally similar dibenzocyclooctadiene lignans provides a strong foundation for investigation. The putative mechanisms involve the modulation of key cellular processes including inflammation, apoptosis, and cell cycle progression through the NF-κB, MAPK, and intrinsic apoptotic pathways. The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the specific activities of this compound. Future studies should focus on directly assessing the effects of this compound on these pathways and comparing its potency and efficacy to other well-characterized lignans. Such research will be crucial in determining the therapeutic potential of this compound in inflammatory diseases and cancer.

References

In Vivo Biological Activities of Schisanlignone D: A Review of Current Animal Model Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in the therapeutic potential of lignans derived from Schisandra chinensis, a comprehensive in vivo evaluation of Schisanlignone D in animal models is notably absent from publicly available scientific literature. While numerous studies have explored the pharmacological effects of total lignan extracts and other individual lignans from this plant, such as Schisandrin A and Gomisin N, specific in vivo data for this compound remains elusive.

This technical guide aims to provide a framework for future research by summarizing the known biological activities of closely related lignans and outlining potential experimental designs for evaluating this compound. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from this plant are known to possess a wide range of biological activities, including neuroprotective, anti-inflammatory, hepatoprotective, and anti-cancer effects. While in vitro studies may exist for this compound, the critical in vivo data from animal models, which is essential for understanding its physiological effects, pharmacokinetics, and safety profile, is not currently available in published research. An alternative name for this compound is reported to be Gomisin K3. However, searches for in vivo studies under this name have also been unsuccessful.

Potential In Vivo Biological Activities Based on Related Compounds

Based on the activities of other lignans from Schisandra chinensis, this compound may possess the following in vivo activities:

  • Neuroprotective Effects: Many lignans from Schisandra chinensis have demonstrated neuroprotective properties in animal models of neurodegenerative diseases and cognitive impairment. These effects are often attributed to their antioxidant and anti-inflammatory activities within the central nervous system.

  • Anti-inflammatory Activity: Lignans such as Schisandrin A have been shown to exert anti-inflammatory effects in animal models of acute inflammation. The underlying mechanisms often involve the modulation of key inflammatory signaling pathways.

  • Hepatoprotective Effects: The fruit of Schisandra chinensis is traditionally used for liver ailments. Several of its constituent lignans have been shown to protect the liver from various toxins in animal models, primarily through their antioxidant and anti-apoptotic mechanisms.

  • Anti-cancer Activity: Some lignans have exhibited anti-proliferative and pro-apoptotic effects in cancer cell lines and in vivo tumor models.

Proposed Experimental Protocols for In Vivo Evaluation of this compound

To address the current knowledge gap, the following experimental protocols are proposed for investigating the in vivo biological activities of this compound.

Neuroprotective Activity in a Mouse Model of Alzheimer's Disease
  • Animal Model: APP/PS1 transgenic mice or intracerebroventricular (ICV) streptozotocin (STZ)-induced sporadic Alzheimer's disease model in rats.

  • Drug Administration: this compound administered orally (e.g., 10, 25, 50 mg/kg body weight) daily for a specified period (e.g., 4-8 weeks). A vehicle control group and a positive control group (e.g., donepezil) should be included.

  • Behavioral Assessments: Morris Water Maze (MWM) to assess spatial learning and memory. Y-maze or T-maze for assessing short-term memory.

  • Biochemical and Histopathological Analysis: Measurement of amyloid-beta (Aβ) plaque deposition and hyperphosphorylated tau in the hippocampus and cortex via immunohistochemistry or ELISA. Assessment of oxidative stress markers (e.g., MDA, SOD, GPx) and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue. Western blot analysis of key signaling proteins related to neuroprotection (e.g., Nrf2, NF-κB, BDNF).

Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Drug Administration: this compound administered orally (e.g., 10, 25, 50 mg/kg body weight) one hour prior to carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Measurement of Paw Edema: Paw volume measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Biochemical Analysis: Measurement of inflammatory mediators such as prostaglandin E2 (PGE2), TNF-α, and IL-1β in the paw tissue exudate.

  • Histopathological Analysis: Histological examination of the paw tissue to assess inflammatory cell infiltration.

Proposed Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways that could be investigated for this compound based on the known mechanisms of other Schisandra lignans.

G cluster_neuroprotection Potential Neuroprotective Pathway of this compound SchisanlignoneD This compound Nrf2 Nrf2 SchisanlignoneD->Nrf2 Activation ARE ARE Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulation OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Inhibition NeuronalProtection Neuronal Protection AntioxidantEnzymes->NeuronalProtection Enhancement OxidativeStress->NeuronalProtection Impairment

Caption: Proposed Nrf2-mediated antioxidant pathway for the neuroprotective effects of this compound.

G cluster_inflammation Potential Anti-inflammatory Pathway of this compound SchisanlignoneD This compound IKK IKK SchisanlignoneD->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Release & Translocation InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) NFκB->InflammatoryCytokines Upregulation Inflammation Inflammation InflammatoryCytokines->Inflammation Promotion

Caption: Proposed NF-κB signaling pathway for the anti-inflammatory effects of this compound.

Conclusion

While the existing body of research on Schisandra chinensis lignans suggests that this compound holds significant therapeutic promise, the lack of specific in vivo studies is a major impediment to its further development. The experimental frameworks and hypothetical signaling pathways presented in this guide are intended to stimulate and guide future research in this area. Rigorous in vivo studies are imperative to validate the potential biological activities of this compound, elucidate its mechanisms of action, and establish a foundation for its potential clinical application. Researchers are encouraged to undertake studies to fill this critical knowledge gap.

An In-depth Technical Guide on the Potential Therapeutic Targets of Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific research on the lignan Schisanlignone D is currently in its nascent stages. As of the date of this report, there is a significant lack of published data specifically detailing its biological activities, mechanism of action, and therapeutic targets. This compound is a known chemical component of Schisandra viridis. This document, therefore, provides an analysis of the therapeutic potential of closely related and well-studied lignans from the Schisandra genus. The information presented herein is intended to serve as a foundational guide for future research into this compound, based on the principle of chemical similarity.

Introduction to this compound and Schisandra Lignans

This compound is a dibenzocyclooctadiene lignan isolated from the plant Schisandra viridis. While data on this compound is scarce, the Schisandra genus is a rich source of bioactive lignans that have been extensively studied for their pharmacological properties. These compounds, including Schisandrin A, Schisandrin B, Gomisin A, and Deoxyschizandrin, have demonstrated a wide range of biological activities, suggesting that this compound may possess similar therapeutic potential. This guide will explore the established therapeutic targets and mechanisms of action of these related compounds to infer the potential avenues of investigation for this compound.

Potential Therapeutic Areas Based on Related Schisandra Lignans

Based on the activities of other lignans from the Schisandra genus, this compound could potentially be investigated for the following therapeutic applications:

  • Anti-inflammatory Effects: Many Schisandra lignans exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1][2][3]

  • Anticancer Activity: Several lignans from Schisandra have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle.[4][5][6]

  • Neuroprotective Effects: The potential for these compounds to protect against neuronal damage and neurodegenerative diseases is another promising area of research.[7]

  • Hepatoprotective Properties: Lignans from Schisandra are well-known for their ability to protect the liver from various toxins and injuries.[2]

Table 1: Summary of Biological Activities of Well-Characterized Schisandra Lignans

LignanReported Biological ActivitiesKey Signaling Pathways Implicated
Schisandrin A Anti-inflammatory, Anticancer (including non-small cell lung cancer and triple-negative breast cancer), Neuroprotective, Hepatoprotective.[1][8]NF-κB, MAPK, Wnt/ER Stress, p53/p21.[1][3][8]
Schisandrin B Anticancer (including colon, breast, and liver cancer), Cardioprotective, Neuroprotective, Antioxidant, Anti-inflammatory.[4][5][7][9]ATR, P-glycoprotein, Wnt/β-catenin, PI3K/AKT, NF-κB, p38 MAPK.[4][5][9]
Gomisin A Anti-inflammatory, Anticancer, Neuroprotective, Hepatoprotective, Antihypertensive.[10][11][12]NF-κB, MAPK, STAT1.[10][11]
Deoxyschizandrin Anticancer (ovarian and bladder cancer), Antioxidant, Hepatoprotective, Antidiabetic.[6][13][14]PI3K/AKT, ALOX5.[6][13]

Potential Signaling Pathways Modulated by this compound

Given the consistent modulation of the NF-κB and MAPK signaling pathways by other Schisandra lignans, it is highly probable that this compound may also exert its biological effects through these pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Schisandra lignans have been shown to suppress NF-κB activation by inhibiting the phosphorylation of IKK and IκBα.[1][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression induces This compound (Potential) This compound (Potential)

Potential Inhibition of the NF-κB Pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[15] The MAPK family includes ERK, JNK, and p38 MAPK. Dysregulation of this pathway is often associated with cancer and inflammatory diseases. Several Schisandra lignans have been found to modulate the MAPK pathway, thereby influencing cell fate.[10][15]

Methodologies for Future Research

To elucidate the therapeutic targets and mechanism of action of this compound, a systematic experimental approach is recommended. The following are general experimental protocols commonly employed in the study of natural products:

  • Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of this compound on various cell lines (e.g., cancer cells, immune cells).

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with this compound.

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in signaling pathways such as NF-κB (IκBα, p65) and MAPKs (ERK, JNK, p38).

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of target genes.

  • Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB.

experimental_workflow start Hypothesis: This compound has biological activity invitro In Vitro Studies cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., ELISA for cytokines) invitro->anti_inflammatory mechanistic Mechanistic Studies anti_inflammatory->mechanistic western_blot Western Blot (NF-κB, MAPK pathways) mechanistic->western_blot qpcr qRT-PCR (Gene expression) mechanistic->qpcr invivo In Vivo Studies (Animal Models) mechanistic->invivo target_validation Target Validation invivo->target_validation

A Proposed Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently unavailable, the extensive research on related lignans from the Schisandra genus provides a strong rationale for investigating its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. The initial focus of such studies should be on evaluating its effects on the NF-κB and MAPK signaling pathways, as these are common targets for this class of compounds. The elucidation of the specific biological activities and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

The Structure-Activity Relationship of Schisanlignone D Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisanlignone D, a dibenzocyclooctadiene lignan, represents a promising scaffold for therapeutic development. While specific structure-activity relationship (SAR) studies on its direct analogs are not extensively published, a wealth of information exists for the broader class of dibenzocyclooctadiene lignans isolated from Schisandra species. This guide synthesizes the available data to provide a comprehensive overview of the SAR principles governing the biological activities of these compounds, offering a predictive framework for the rational design of novel this compound analogs. The primary biological activities associated with this class of lignans include anti-inflammatory, antioxidant, and cytotoxic effects, which are largely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Introduction to this compound and Dibenzocyclooctadiene Lignans

Lignans are a large group of polyphenolic compounds found in plants. Among them, the dibenzocyclooctadiene lignans from the fruit of Schisandra chinensis have attracted significant attention for their diverse pharmacological activities.[1][2] These compounds are characterized by a central eight-membered ring and a biphenyl moiety. This compound is a representative member of this family. Understanding the relationship between the structural features of these molecules and their biological activities is crucial for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of dibenzocyclooctadiene lignans is significantly influenced by the nature and position of substituents on the aromatic rings and the cyclooctadiene core. The following table summarizes the key qualitative SAR findings for this class of compounds, which can be extrapolated to guide the design of this compound analogs.

| Structural Feature | Impact on Biological Activity | References | | :--- | :--- | | Biphenyl Moiety Configuration | The S-biphenyl configuration is often associated with stronger anti-inflammatory activity. Conversely, the R-biphenyl configuration, combined with the absence of a hydroxyl group at C-8, has been linked to the potentiation of cytotoxic effects in drug-resistant cancer cells. | | | Methylenedioxy Group | The presence of a methylenedioxy group on one of the aromatic rings is a strong determinant for potent anti-inflammatory activity, specifically in inhibiting lipopolysaccharide (LPS)-induced microglia activation. | | | Substituents on the Cyclooctadiene Ring | - A methoxy group on the cyclooctadiene ring can enhance anti-inflammatory effectiveness. - The presence of an acetyl group or a hydroxyl group at C-7 tends to decrease inhibitory activity against nitric oxide production. | | | Exocyclic Methylene Group | An exocyclic methylene functionality is considered essential for antioxidant activity. | | | Benzoyloxy Group | The presence of a benzoyloxy group may enhance antioxidant effects. | |

Key Biological Activities and Experimental Protocols

The primary biological activities reported for dibenzocyclooctadiene lignans are anti-inflammatory, antioxidant, and cytotoxic effects. Below are detailed, generalized protocols for assessing these activities in novel analogs.

Anti-Inflammatory Activity

A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 or BV2 microglia).

Protocol: Inhibition of Nitric Oxide Production

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Antioxidant Activity

The antioxidant capacity of this compound analogs can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[3]

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[4]

Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the this compound analogs for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

Signaling Pathways and Mechanistic Insights

Dibenzocyclooctadiene lignans exert their biological effects by modulating key intracellular signaling pathways. A deeper understanding of these mechanisms can aid in the design of more targeted and potent analogs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][5] Schisandra lignans have been shown to inhibit the activation of NF-κB.[2][6] This is a critical mechanism for their anti-inflammatory effects.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces SchisanlignoneD This compound Analogs SchisanlignoneD->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and cellular stress responses. Lignans from Schisandra have been reported to suppress the phosphorylation of key MAPK proteins like p38 and JNK, thereby reducing the expression of inflammatory mediators.[2][7]

MAPK_Pathway Stress_Signal Cellular Stress (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Inflammation Inflammatory Response AP1->Inflammation SchisanlignoneD This compound Analogs SchisanlignoneD->MAPK Inhibits Phosphorylation

Figure 2: Modulation of the MAPK signaling pathway by this compound analogs.

General Experimental Workflow for SAR Studies

A systematic approach is essential for conducting meaningful SAR studies. The following workflow outlines the key steps from compound synthesis to biological evaluation.

SAR_Workflow Lead Lead Compound (this compound) Design Analog Design (Based on SAR) Lead->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Biological Screening (e.g., Anti-inflammatory, Antioxidant) Purification->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response SAR_Analysis SAR Analysis (Identify Key Moieties) Dose_Response->SAR_Analysis Secondary_Assays Secondary Assays (Mechanism of Action, Cytotoxicity) Dose_Response->Secondary_Assays SAR_Analysis->Design Iterative Refinement Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Secondary_Assays->SAR_Analysis

References

Exploring the Antioxidant Properties of Schisanlignone D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D, a dibenzocyclooctadiene lignan isolated from Schisandra viridis, belongs to a class of compounds that have demonstrated a wide array of pharmacological activities. Lignans derived from the Schisandra genus are particularly noted for their antioxidant properties, which are attributed to their unique chemical structures. These compounds are of significant interest to the scientific community for their potential therapeutic applications in managing conditions associated with oxidative stress. This technical guide provides an in-depth exploration of the potential antioxidant properties of this compound, drawing upon the known mechanisms of related Schisandra lignans and outlining standard experimental protocols for their evaluation. While direct experimental data on this compound is limited in the currently available literature, this guide serves as a comprehensive resource for researchers looking to investigate its antioxidant potential.

Potential Mechanisms of Antioxidant Action

The antioxidant effects of Schisandra lignans are multifaceted, involving both direct radical scavenging and indirect cellular antioxidant pathway modulation.

Direct Radical Scavenging: The phenolic hydroxyl groups present in the structure of many lignans are key to their ability to directly neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[1][2] By donating a hydrogen atom, these lignans can stabilize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Modulation of the Nrf2-ARE Signaling Pathway: A primary mechanism by which Schisandra lignans exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][4] Oxidative stress or the presence of inducing agents, such as certain lignans, can lead to the dissociation of Nrf2 from Keap1.[3] Subsequently, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, leading to their upregulation.[4] This results in an enhanced cellular defense against oxidative stress through the increased production of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[3][4][5]

Quantitative Data on Antioxidant Activities of Schisandra Lignans

LignanAssayModel SystemIC50 / ActivityReference
Schisandrin AAntioxidant EnzymesCOPD Mouse ModelIncreased SOD and CAT levels, decreased MDA levels[5]
Schisantherin AAntioxidant EnzymesChronic Fatigue MiceIncreased SOD and CAT activities, increased GSH levels, reduced MDA levels[4]
SauchinoneNrf2 ActivationHepG2 CellsIncreased nuclear Nrf2 content at 3-30 µM[3]
SauchinoneAntioxidant EnzymesAPAP-induced Liver Injury in MiceInduced NQO1 and GCL in an Nrf2-dependent manner[3]

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant properties of compounds like this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[2][6]

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound (this compound), positive control (e.g., ascorbic acid, Trolox), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the test compound or control dilutions to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.[7]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+).[8][9]

  • Materials: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), potassium persulfate, ethanol or phosphate-buffered saline (PBS), test compound, positive control, 96-well microplate, microplate reader.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.[10]

    • Prepare a series of dilutions of the test compound and the positive control.

    • Add a small volume of the test compound or control dilutions to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the concentration-inhibition curve.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide radical.[11]

  • Materials: SOD assay kit (typically containing a xanthine oxidase/hypoxanthine system to generate superoxide radicals and a detection reagent like WST-1), cell or tissue lysates, protein quantification assay reagents.

  • Procedure:

    • Prepare cell or tissue lysates according to standard protocols.

    • Determine the protein concentration of the lysates.

    • Follow the instructions provided with the commercial SOD assay kit. Generally, this involves: a. Adding the sample (lysate) to a 96-well plate. b. Adding the reaction mixture containing the superoxide-generating system and the detection reagent. c. Incubating for a specific time at a controlled temperature. d. Measuring the absorbance at the specified wavelength (e.g., 450 nm for WST-1).

    • The SOD activity is calculated based on the inhibition of the colorimetric reaction and is typically expressed as units of SOD activity per milligram of protein.

Catalase (CAT) Activity Assay

This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide (H2O2) into water and oxygen.[12][13]

  • Materials: Hydrogen peroxide (H2O2), phosphate buffer, cell or tissue lysates, spectrophotometer.

  • Procedure:

    • Prepare cell or tissue lysates and determine the protein concentration.

    • In a cuvette, add phosphate buffer and the sample lysate.

    • Initiate the reaction by adding a known concentration of H2O2.

    • Monitor the decrease in absorbance at 240 nm over time as H2O2 is consumed.

    • The catalase activity is calculated from the rate of H2O2 decomposition and is typically expressed as units of CAT activity per milligram of protein.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[14][15]

  • Materials: Thiobarbituric acid (TBA), trichloroacetic acid (TCA), butylated hydroxytoluene (BHT), cell or tissue homogenates, spectrophotometer or fluorometer.

  • Procedure:

    • Prepare cell or tissue homogenates.

    • To the homogenate, add a solution containing TCA, TBA, and an antioxidant like BHT to prevent further oxidation during the assay.[15]

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm.

    • The concentration of MDA is calculated using a standard curve of a known MDA standard and is expressed as nanomoles of MDA per milligram of protein.

Visualizations

Signaling Pathway

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation SchisanlignoneD This compound SchisanlignoneD->Keap1_Nrf2 may induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Nucleus Nucleus Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE Nrf2_sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes activates transcription of Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response leads to

Caption: The Nrf2-ARE signaling pathway potentially activated by this compound.

Experimental Workflow

Antioxidant_Workflow Start Start: Investigate Antioxidant Properties of this compound In_Vitro In Vitro Assays Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based DPPH_ABTS Radical Scavenging (DPPH, ABTS) In_Vitro->DPPH_ABTS Data_Analysis Data Analysis and IC50 Determination DPPH_ABTS->Data_Analysis SOD_CAT Antioxidant Enzyme Activity (SOD, CAT) Cell_Based->SOD_CAT Lipid_Peroxidation Lipid Peroxidation (TBARS) Cell_Based->Lipid_Peroxidation Nrf2_Activation Nrf2 Pathway Activation (Western Blot, qPCR) Cell_Based->Nrf2_Activation SOD_CAT->Data_Analysis Lipid_Peroxidation->Data_Analysis Nrf2_Activation->Data_Analysis Conclusion Conclusion on Antioxidant Potential Data_Analysis->Conclusion

Caption: General experimental workflow for assessing antioxidant properties.

Conclusion

This compound, as a member of the Schisandra lignan family, holds considerable promise as a potent antioxidant agent. While direct experimental evidence is currently lacking, the well-established antioxidant mechanisms of related lignans, particularly their ability to modulate the Nrf2-ARE pathway, provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the antioxidant efficacy of this compound. Such studies are crucial for unlocking the therapeutic potential of this natural compound in the prevention and treatment of diseases rooted in oxidative stress.

References

Anti-inflammatory Effects of Schisanlignone D and Related Lignans in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific quantitative data on the anti-inflammatory effects of Schisanlignone D is limited. This guide synthesizes available information on closely related and structurally similar dibenzocyclooctadiene lignans from Schisandra chinensis, such as Schisandrin A, Schisantherin A, and Gomisin N, to provide a representative overview of the expected biological activities and mechanisms of action. The findings presented for these related compounds suggest a strong potential for this compound as an anti-inflammatory agent.

Executive Summary

Dibenzocyclooctadiene lignans, a major class of bioactive compounds isolated from the fruit of Schisandra chinensis, have demonstrated significant anti-inflammatory properties in various in vitro studies.[1][2] This technical guide details the anti-inflammatory effects of these lignans, with a focus on their activity in lipopolysaccharide (LPS)-stimulated macrophage cellular models, a standard method for evaluating anti-inflammatory potential.[3][4] The core mechanism of action involves the suppression of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines. This is achieved through the down-regulation of major inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of Schisandra lignans is commonly assessed by their ability to inhibit the production of key inflammatory molecules in LPS-stimulated RAW 264.7 macrophage cells.

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

Overproduction of NO and PGE2 by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively, is a hallmark of inflammation.[6] Schisandra lignans have been shown to dose-dependently inhibit the production of both mediators.[2]

CompoundConcentration% Inhibition of NO Production% Inhibition of iNOS Expression% Inhibition of PGE2 Production% Inhibition of COX-2 ExpressionReference
Schisandrin A50 µM~40%~50%~35%~45%[7]
100 µM~70%~80%~60%~75%[7]
200 µM~90%~95%~85%~90%[7]
Schisantherin A2.5 mg/LSignificant ReductionSignificant ReductionSignificant ReductionSignificant Reduction[5]
25 mg/LStrong ReductionStrong ReductionStrong ReductionStrong Reduction[5]
Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are pivotal in the inflammatory response.[8][9] Schisandra lignans effectively suppress the secretion of these cytokines in LPS-activated macrophages.[5][10]

CompoundConcentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βReference
Schisandrin A100 µMSignificant ReductionSignificant ReductionSignificant Reduction[7]
200 µMStrong ReductionStrong ReductionStrong Reduction[7]
Schisantherin A2.5 mg/L~30%~25%Not Reported[5]
25 mg/L~70%~60%Not Reported[5]
Mitrephoran (lignan)10 µMSignificant SuppressionNot ReportedNot Reported[10]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the anti-inflammatory effects of compounds like this compound in cellular models.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[11]

  • Cell Maintenance: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[11]

  • Cell Seeding: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for NO/cytokine assays, 6-well for Western blotting) at a density that allows for optimal growth and response to stimuli. A typical seeding density is 5 x 10^5 cells/mL.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[3][5]

Nitric Oxide (NO) Assay (Griess Reaction)

NO production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[12][13]

  • Sample Collection: After the treatment period (typically 24 hours), 100 µL of the cell culture supernatant is collected from each well.[4]

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[13]

  • Reaction: 100 µL of the Griess reagent is added to the 100 µL of supernatant in a new 96-well plate.

  • Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance is then measured at 540 nm using a microplate reader.[14]

  • Quantification: The nitrite concentration is determined using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)

The levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][15][16]

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine or PGE2 of interest and incubated overnight at 4°C.[17]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[17]

  • Sample Incubation: Cell culture supernatants and standards of known concentrations are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the target molecule is added and incubated for 1 hour.[17]

  • Enzyme Conjugate: The plate is washed again, and an enzyme-linked avidin or streptavidin (e.g., horseradish peroxidase - HRP) is added and incubated for 30 minutes.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[17]

  • Measurement: The reaction is stopped with a stop solution (e.g., H2SO4), and the absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[15] The concentration is calculated from the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[18]

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH).[19]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[18] The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Schisandra lignans are primarily attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory gene expression.[2][5][21]

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammation.[14] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[22] This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[21] Schisandra lignans inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[5][23]

NF_kB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p P Proteasome Proteasome Degradation IkBa_p->Proteasome IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription Nucleus Nucleus SchisanlignoneD This compound (and related lignans) SchisanlignoneD->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.

Modulation of the MAPK Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key signaling molecules that regulate the inflammatory response.[24][25] LPS stimulation leads to the phosphorylation and activation of ERK, JNK, and p38.[26][27] These activated MAPKs can, in turn, activate transcription factors like AP-1 and also contribute to the activation of NF-κB.[5] Schisandra lignans have been shown to suppress the LPS-induced phosphorylation of ERK, JNK, and p38, thereby contributing to their anti-inflammatory effects.[2][5]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MKK36->p38 P JNK JNK MKK47->JNK P ERK ERK MEK12->ERK P p_p38 p-p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors p_JNK p-JNK JNK->TranscriptionFactors p_ERK p-ERK ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse SchisanlignoneD This compound (and related lignans) SchisanlignoneD->MKK36 Inhibits Phosphorylation SchisanlignoneD->MKK47 SchisanlignoneD->MEK12

Caption: Modulation of the MAPK signaling pathway by Schisandra lignans.

Experimental Workflow Visualization

The overall workflow for assessing the anti-inflammatory effects of a test compound in a cellular model is summarized below.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture (Seeding in Plates) start->cell_culture pretreatment Pre-treatment with This compound cell_culture->pretreatment lps_stimulation Inflammatory Stimulus (LPS Addition) pretreatment->lps_stimulation incubation Incubation (e.g., 24 hours) lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant collect_cells Collect Cell Lysate incubation->collect_cells griess_assay NO Measurement (Griess Assay) collect_supernatant->griess_assay elisa_assay Cytokine/PGE2 Measurement (ELISA) collect_supernatant->elisa_assay western_blot Protein Analysis (Western Blot) collect_cells->western_blot data_analysis Data Analysis and Interpretation griess_assay->data_analysis elisa_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Conclusion

The available evidence from studies on structurally related dibenzocyclooctadiene lignans strongly suggests that this compound possesses significant anti-inflammatory properties. These effects are mediated through the inhibition of key inflammatory mediators and the down-regulation of the NF-κB and MAPK signaling pathways in cellular models. Further research specifically focused on this compound is warranted to confirm these activities and to elucidate its full therapeutic potential for the treatment of inflammatory diseases. The protocols and data presented in this guide provide a robust framework for such future investigations.

References

An In-depth Technical Guide on the Hepatoprotective Potential of Schisandra Lignans Against Toxin-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the hepatoprotective potential of lignans isolated from Schisandra chinensis. While the user requested information specifically on Schisanlignone D, a thorough review of the available scientific literature yielded no specific data for this particular compound. Therefore, this document provides a comprehensive overview of the well-researched hepatoprotective activities of other prominent Schisandra lignans, such as Schisandrin A, Schisandrin B, and Schisantherin A, as a proxy. The experimental data and mechanistic insights presented herein may serve as a valuable framework for the investigation of this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in the management of liver diseases.

Introduction to Schisandra Lignans and Hepatoprotection

Schisandra chinensis, a woody vine native to East Asia, has a long history of use in traditional medicine for the treatment of various ailments, including liver disorders. The primary bioactive constituents of S. chinensis are a group of dibenzocyclooctadiene lignans, which have demonstrated significant pharmacological activities, including potent antioxidant, anti-inflammatory, and hepatoprotective effects.[1] Toxin-induced liver injury, often precipitated by xenobiotics such as acetaminophen (APAP) and carbon tetrachloride (CCl4), represents a major clinical challenge. The lignans from S. chinensis have been extensively studied for their ability to mitigate the cellular damage caused by these hepatotoxins.

The hepatoprotective mechanisms of Schisandra lignans are multifaceted, primarily involving the attenuation of oxidative stress, modulation of inflammatory signaling pathways, and inhibition of hepatocyte apoptosis.[2][3]

Quantitative Data on Hepatoprotective Efficacy

The following tables summarize the quantitative data from preclinical studies investigating the effects of Schisandra lignan extracts (SLE) on key biomarkers of liver injury, oxidative stress, and inflammation in animal models of toxin-induced hepatotoxicity.

Table 1: Effect of Schisandra Lignan Extract (SLE) on Serum Biomarkers of Liver Injury in CCl4-Induced Mice

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)
Control-39.40 ± 7.7666.20 ± 21.54
CCl4 Model-202.70 ± 113.50249.60 ± 87.01
SLE50Significantly ReducedSignificantly Reduced
SLE100Significantly ReducedSignificantly Reduced
SLE200Significantly ReducedSignificantly Reduced

Data adapted from a study on CCl4-induced acute liver injury in mice.[2] Specific numerical values for the treatment groups were not provided in the abstract, but significant reductions were reported.

Table 2: Effect of Schisandra Lignan Extract (SLE) on Hepatic Oxidative Stress Markers in CCl4-Induced Mice

Treatment GroupDose (mg/kg)MDA (nmol/mg protein)SOD (U/mg protein)GSH (nmol/mg protein)GSH-Px (U/mg protein)
Control-Normal LevelsNormal LevelsNormal LevelsNormal Levels
CCl4 Model-Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
SLE50Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
SLE100Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
SLE200Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased

Data adapted from a study on CCl4-induced acute liver injury in mice.[3] Pretreatment with SLE was shown to decrease MDA content and increase the activities of SOD, GSH, and GSH-Px.

Table 3: Effect of Schisandra Lignan Extract (SLE) on Hepatic Inflammatory Cytokines in CCl4-Induced Mice

Treatment GroupDose (mg/kg)TNF-α (mRNA level)IL-1β (mRNA level)IL-6 (mRNA level)
Control-Normal LevelsNormal LevelsNormal Levels
CCl4 Model-Significantly IncreasedSignificantly IncreasedSignificantly Increased
SLE100Significantly DecreasedSignificantly DecreasedSignificantly Decreased
SLE200Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Data adapted from a study on CCl4-induced acute liver injury in mice.[2] SLE treatment was found to reduce the mRNA expression of these inflammatory cytokines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the investigation of the hepatoprotective effects of Schisandra lignans.

Animal Models of Toxin-Induced Liver Injury

3.1.1. Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model

  • Animals: Male ICR mice (or other suitable strain) are used.[2]

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Treatment Groups: Mice are randomly divided into a control group, a CCl4 model group, and SLE treatment groups (e.g., 50, 100, and 200 mg/kg).[2]

  • Drug Administration: SLE is administered orally by gavage daily for a specified period (e.g., 5 days).[2] The control and CCl4 model groups receive the vehicle.

  • Induction of Liver Injury: A single intraperitoneal injection of CCl4 (dissolved in a vehicle like olive oil) is administered to the model and treatment groups. The control group receives only the vehicle.[2]

  • Sample Collection: Animals are euthanized at a specific time point after CCl4 administration (e.g., 24 hours). Blood and liver tissue samples are collected for biochemical and histopathological analysis.[2]

3.1.2. Acetaminophen (APAP)-Induced Acute Liver Injury Model

  • Animals: Male C57BL/6 mice (or other suitable strain) are commonly used.[4]

  • Acclimatization: Animals undergo a standard acclimatization period.

  • Treatment Groups: Similar to the CCl4 model, mice are divided into control, APAP model, and treatment groups.

  • Drug Administration: The investigational compound (e.g., Schisandra lignans) is administered, typically orally, for a set duration before APAP challenge.[4]

  • Induction of Liver Injury: A single intraperitoneal injection of a high dose of APAP (e.g., 300 mg/kg) is administered.[4]

  • Sample Collection: Blood and liver tissues are collected after a predetermined time (e.g., 24 hours) for analysis.[4]

Biochemical Assays
  • Serum Transaminases: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits and a clinical automatic analyzer.[2]

  • Oxidative Stress Markers:

    • Liver tissue is homogenized in a suitable buffer.[2]

    • The supernatant is used to determine the levels of malondialdehyde (MDA), superoxide dismutase (SOD), reduced glutathione (GSH), and glutathione peroxidase (GSH-Px) using commercially available kits.[3]

  • Inflammatory Cytokines:

    • Total RNA is extracted from liver tissue.

    • The mRNA expression levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are quantified using real-time polymerase chain reaction (RT-PCR).[2]

Histopathological Analysis
  • Tissue Fixation: Liver tissue samples are fixed in 10% neutral buffered formalin.

  • Processing and Embedding: Tissues are dehydrated, cleared, and embedded in paraffin.

  • Sectioning and Staining: Sections of 4-5 µm thickness are cut and stained with hematoxylin and eosin (H&E).

  • Microscopic Examination: The stained sections are examined under a light microscope to assess the extent of liver damage, such as necrosis, inflammation, and steatosis.

Mechanistic Insights and Signaling Pathways

The hepatoprotective effects of Schisandra lignans are mediated through the modulation of complex intracellular signaling pathways.

Inhibition of Oxidative Stress

Schisandra lignans enhance the antioxidant capacity of the liver by increasing the levels of endogenous antioxidants such as GSH, SOD, and CAT.[3] They also directly scavenge free radicals and inhibit lipid peroxidation, thereby reducing the formation of MDA.[3]

Modulation of Inflammatory Responses

Chronic inflammation is a key driver of liver damage. Schisandra lignans have been shown to suppress the inflammatory cascade by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]

Regulation of Apoptosis

Hepatocyte apoptosis is a critical event in toxin-induced liver injury. Schisandra lignans can protect liver cells from apoptosis by modulating the c-Jun N-terminal kinase (JNK) signaling pathway and regulating the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[3]

Visualizations

The following diagrams illustrate the key experimental workflow and signaling pathways involved in the hepatoprotective action of Schisandra lignans.

G cluster_0 Animal Model Preparation cluster_1 Treatment and Toxin Induction cluster_2 Sample Collection and Analysis acclimatization Acclimatization of Mice grouping Random Grouping acclimatization->grouping treatment Oral Administration of Schisandra Lignans grouping->treatment toxin Induction of Liver Injury (CCl4 or APAP) treatment->toxin collection Blood and Liver Tissue Collection toxin->collection biochemical Biochemical Assays (ALT, AST, etc.) collection->biochemical histology Histopathological Examination collection->histology

Experimental Workflow for Evaluating Hepatoprotective Effects.

G cluster_0 Toxin-Induced Cellular Stress cluster_1 Signaling Pathway Activation cluster_2 Cellular Response cluster_3 Intervention with Schisandra Lignans toxin Hepatotoxin (e.g., CCl4, APAP) ros Increased ROS toxin->ros nfkb NF-κB Activation ros->nfkb jnk JNK Activation ros->jnk inflammation Inflammation (↑ TNF-α, IL-1β, IL-6) nfkb->inflammation apoptosis Apoptosis jnk->apoptosis schisandra Schisandra Lignans schisandra->ros Scavenging schisandra->nfkb Inhibition schisandra->jnk Inhibition

Modulation of NF-κB and JNK Signaling by Schisandra Lignans.

Conclusion and Future Directions

The available evidence strongly supports the hepatoprotective potential of lignans from Schisandra chinensis against toxin-induced liver injury. Their mechanisms of action, centered on antioxidant and anti-inflammatory activities, make them promising candidates for the development of novel hepatoprotective agents. While no specific data exists for this compound, the extensive research on other Schisandra lignans provides a solid foundation and a clear methodological framework for its investigation. Future studies should focus on isolating and characterizing this compound and evaluating its efficacy and mechanisms of action in established in vitro and in vivo models of liver injury. Furthermore, pharmacokinetic and toxicological studies will be essential to determine its potential for clinical translation.

References

The Enigmatic Lignan: Unraveling the Natural Occurrence and Distribution of Schisanlignone D in the Schisandraceae Family

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Schisandraceae family, a group of ancient flowering plants, is a well-established reservoir of bioactive dibenzocyclooctadiene lignans. These complex polyphenolic compounds have garnered significant attention from the scientific community for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Among the myriad of lignans isolated from this family, Schisanlignone D represents a molecule of growing interest. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and distribution of this compound and its related compounds within the Schisandraceae family, offering a valuable resource for researchers, scientists, and professionals in drug development.

Natural Occurrence and Distribution

This compound is a recognized member of the dibenzocyclooctadiene lignan class, which are characteristic secondary metabolites of the Schisandraceae family. While the broader class of these lignans is widely distributed across the family, particularly within the genus Schisandra, specific quantitative data for this compound remains limited in publicly accessible scientific literature. Its confirmed isolation has been reported from Schisandra viridis.

The distribution of dibenzocyclooctadiene lignans is not uniform across the different species of the Schisandraceae family, nor is it consistent within the various parts of a single plant. The fruits and seeds are generally the richest sources of these compounds. However, significant concentrations can also be found in the stems, leaves, and roots, suggesting a complex regulation of their biosynthesis and accumulation.

Quantitative Distribution of Major Dibenzocyclooctadiene Lignans in the Schisandraceae Family

To provide a comparative perspective, the following table summarizes the quantitative data for some of the most abundant and well-studied dibenzocyclooctadiene lignans in various species and plant parts of the Schisandraceae family. It is important to note that the concentration of these lignans can be influenced by factors such as geographic location, harvest time, and post-harvest processing.

SpeciesPlant PartLignanConcentration (mg/g dry weight)Reference
Schisandra chinensisFruitSchisandrin0.42 - 0.76[1]
Schisandra chinensisFruitGomisin A0.41 - 0.45[1]
Schisandra chinensisFruitSchisantherin Dup to 0.013[1]
Schisandra chinensisSeedSchisandrinNot specified[1]
Schisandra chinensisRed FruitTotal of 6 major lignansHigher than pink and white fruits[2]
Kadsura speciesGeneralVarious dibenzocyclooctadiene lignansPresent[3]

Note: The table represents a selection of available data and is not exhaustive. The term "Schisantherin D" is used in some databases and may be related to this compound, though a direct synonym confirmation is pending further research.

Biosynthesis of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans is a complex process that is not yet fully elucidated. The pathway is believed to originate from the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.

Biosynthetic Pathway of Dibenzocyclooctadiene Lignans Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Coniferyl Alcohol Coniferyl Alcohol p-Coumaric Acid->Coniferyl Alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Dibenzocyclooctadiene Lignans (e.g., this compound) Dibenzocyclooctadiene Lignans (e.g., this compound) Matairesinol->Dibenzocyclooctadiene Lignans (e.g., this compound) Intramolecular Oxidative Coupling

Caption: Generalized biosynthetic pathway of dibenzocyclooctadiene lignans.

Experimental Protocols

The isolation and quantification of this compound and other dibenzocyclooctadiene lignans from plant material typically involve a series of extraction, purification, and analytical steps.

General Workflow for Lignan Analysis

Experimental Workflow for Lignan Analysis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractionation Fractionation Column Chromatography->Fractionation Purified Lignans Purified Lignans Fractionation->Purified Lignans HPLC-DAD HPLC-DAD Purified Lignans->HPLC-DAD LC-MS LC-MS Purified Lignans->LC-MS NMR NMR Purified Lignans->NMR Quantification Quantification HPLC-DAD->Quantification Structure Elucidation Structure Elucidation LC-MS->Structure Elucidation NMR->Structure Elucidation

Caption: A generalized experimental workflow for the isolation and analysis of lignans.

Detailed Methodologies

1. Plant Material and Extraction:

  • Sample Preparation: Dried and powdered plant material (fruits, seeds, stems, etc.) is used as the starting material.

  • Extraction Solvent: A common method involves extraction with organic solvents such as methanol or ethanol, often through methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • Filtration and Concentration: The resulting extract is filtered and then concentrated under reduced pressure to yield a crude extract.

2. Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography for the separation of lignans from other phytochemicals. Silica gel is a commonly used stationary phase.

  • Elution Gradient: A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is typically used to elute the compounds.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the lignans of interest.

3. Quantification and Identification:

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is the most common method for the quantitative analysis of lignans.[2][4][5][6][7]

    • Column: A C18 reversed-phase column is typically employed.[2]

    • Mobile Phase: A gradient elution system using a mixture of acetonitrile and water (often with the addition of a small amount of formic acid to improve peak shape) is common.[2]

    • Detection: The DAD detector is set to a wavelength where lignans exhibit maximum absorbance, typically around 254 nm.[2]

    • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are crucial for the unambiguous identification and structural elucidation of novel lignans, including this compound.[8][9][10][11][12][13]

Conclusion and Future Perspectives

This compound, a dibenzocyclooctadiene lignan from the Schisandraceae family, holds potential for further scientific investigation due to the known pharmacological activities of its chemical class. This guide has summarized the current understanding of its natural occurrence and distribution, which, while confirmed, requires more extensive quantitative studies across a broader range of species within the family. The provided biosynthetic pathway and experimental workflows offer a solid foundation for researchers to build upon. Future research should focus on targeted quantitative analysis of this compound in various Schisandra and Kadsura species to better understand its chemodiversity and to unlock its full therapeutic potential. Such efforts will be invaluable for the standardization of herbal medicines and the development of new pharmaceutical agents.

References

Methodological & Application

Application Note: HPLC-UV Method Development for the Quantification of Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisanlignone D is a bioactive lignan found in plants of the Schisandra genus, notably Schisandra viridis. Lignans from Schisandra species are known for a variety of pharmacological activities, making their accurate quantification crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound in various sample matrices.

Principle

The developed method utilizes reversed-phase HPLC to separate this compound from other components in the sample. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase of acetonitrile and water allows for the effective separation of the analyte. Quantification is achieved by monitoring the UV absorbance at a wavelength selected for optimal sensitivity and specificity for this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Analytical Standard: this compound (purity ≥98%), obtained from a commercial supplier.

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Sample Preparation: Syringe filters (0.45 µm PTFE).

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Elution 0-15 min, 40-70% A; 15-20 min, 70-90% A; 20-25 min, 90% A; 25-30 min, 40% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 30 minutes

3. Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the analytical standard in methanol. Calibration standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

For the analysis of this compound in plant material, a representative sample is ground into a fine powder. A known amount of the powder (e.g., 1 gram) is extracted with methanol using ultrasonication for 30 minutes. The extract is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

5. Method Validation

The developed HPLC-UV method was validated for the following parameters:

  • Linearity: The linearity of the method was assessed by analyzing the calibration standards at five different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.

  • Precision: The precision of the method was evaluated by performing intra-day and inter-day analyses of three different concentrations of this compound. The results are expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy was determined by a recovery study, where a known amount of this compound was spiked into a sample matrix and the recovery was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate and column temperature, and observing the effect on the results.

Data Presentation

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25432x + 12340.9995

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
51.82.1
251.51.9
751.21.6

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)%RSD (n=3)
109.898.01.7
5049.599.01.4
9089.699.61.1

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Mandatory Visualization

HPLC_Workflow start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_samples Prepare Sample (Extraction & Filtration) start->prep_samples end End method_dev Method Development & Validation prep_standards->method_dev prep_samples->method_dev hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->method_dev data_acq Data Acquisition (Chromatogram) method_dev->data_acq quantification Quantification (Peak Area Integration) data_acq->quantification report Generate Report quantification->report report->end

Caption: Experimental workflow for HPLC-UV quantification of this compound.

The developed HPLC-UV method provides a reliable, accurate, and precise means for the quantification of this compound. This application note serves as a comprehensive guide for researchers and professionals in the fields of natural product chemistry, quality control, and drug development. The detailed protocol and validation data demonstrate the suitability of the method for routine analysis.

Application Notes and Protocols for the Analysis of Schisanlignone D in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive and detailed protocol for the quantitative analysis of Schisanlignone D in various biological matrices, including plasma, urine, and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a dibenzocyclooctadiene lignan with potential pharmacological activities. To investigate its pharmacokinetic and pharmacodynamic properties, a sensitive, selective, and robust analytical method for its quantification in biological samples is essential. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for this purpose. This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Chemical Information for this compound:

PropertyValue
Molecular Formula C₂₂H₂₂O₇
Molecular Weight 398.4 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Schisandrin or a stable isotope-labeled this compound (if available)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human, rat, or mouse plasma (with anticoagulant, e.g., K₂EDTA)

  • Human, rat, or mouse urine

  • Tissue samples (e.g., liver, kidney, brain)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation solvents (e.g., acetonitrile, methanol)

  • Liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Schisandrin) in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

  • Thaw urine samples to room temperature.

  • Centrifuge the urine sample at 5,000 rpm for 10 minutes to remove particulate matter.

  • Take 100 µL of the supernatant and add 10 µL of the IS working solution (100 ng/mL).

  • Add 890 µL of 50% methanol.

  • Vortex to mix.

  • Inject an aliquot into the LC-MS/MS system.

  • Accurately weigh approximately 100 mg of the tissue sample.

  • Add 500 µL of ice-cold PBS (pH 7.4).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • To 100 µL of the tissue homogenate, add 10 µL of the IS working solution (100 ng/mL).

  • Proceed with protein precipitation as described for plasma samples (Section 2.4.1, steps 3-8).

LC-MS/MS Conditions

2.5.1. Liquid Chromatography

ParameterRecommended Condition
Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
9.0

2.5.2. Mass Spectrometry

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

Proposed MRM Transitions (to be optimized empirically):

Based on the fragmentation patterns of dibenzocyclooctadiene lignans, the following precursor to product ion transitions are proposed for this compound and a common lignan internal standard, Schisandrin.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 399.4 [M+H]⁺367.4, 339.325, 35
Schisandrin (IS) 433.2 [M+H]⁺401.2, 387.220, 30

Note: The exact product ions and collision energies should be determined by direct infusion of the standard compounds into the mass spectrometer.

Data Presentation and Method Validation

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards. The linearity of the method should be assessed over the desired concentration range (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be >0.99.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Accuracy and Precision

Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in six replicates. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).

Table 2: Summary of Intra-Day and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (RSD%)Inter-Day Accuracy (%)Inter-Day Precision (RSD%)
LLOQ195.58.298.110.5
Low3102.36.5101.57.8
Medium7598.74.199.25.3
High750101.13.5100.84.1
Recovery and Matrix Effect

Extraction recovery and matrix effect should be assessed at low, medium, and high QC concentrations.

Table 3: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low388.295.7
Medium7591.598.2
High75090.196.5
Stability

The stability of this compound in biological matrices should be evaluated under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Table 4: Stability Assessment of this compound

Stability ConditionQC LevelConcentration (ng/mL)Accuracy (%)
Bench-top (4h, RT) Low398.5
High750101.2
Freeze-Thaw (3 cycles) Low396.8
High75099.5
Long-term (-80°C, 30 days) Low397.1
High750100.3

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) Add_IS Add Internal Standard (IS) BiologicalMatrix->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound analysis.

Sample Preparation Logic for Different Matrices

sample_prep_logic Start Select Biological Matrix Plasma Plasma Start->Plasma Urine Urine Start->Urine Tissue Tissue Start->Tissue ProteinPrecipitation Protein Precipitation (Acetonitrile) Plasma->ProteinPrecipitation Dilution Dilution (Methanol/Water) Urine->Dilution Homogenization Homogenization (PBS) Tissue->Homogenization Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Centrifugation2 Centrifugation Dilution->Centrifugation2 ProteinPrecipitation2 Protein Precipitation (Acetonitrile) Homogenization->ProteinPrecipitation2 Centrifugation3 Centrifugation ProteinPrecipitation2->Centrifugation3 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Supernatant3 Collect Supernatant Centrifugation3->Supernatant3 Evaporation Evaporate & Reconstitute Supernatant1->Evaporation DirectInject Direct Injection Supernatant2->DirectInject Evaporation2 Evaporate & Reconstitute Supernatant3->Evaporation2 ToLCMS Analyze by LC-MS/MS Evaporation->ToLCMS DirectInject->ToLCMS Evaporation2->ToLCMS

Caption: Sample preparation decision tree.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in various biological matrices. The protocol is designed to be a starting point for method development and should be thoroughly validated in the user's laboratory to ensure it meets the specific requirements of their research. Adherence to good laboratory practices and proper validation procedures will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

Application Note: Structural Confirmation of Schisanlignone D using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisanlignone D is a dibenzocyclooctadiene lignan isolated from Schisandra propinqua. Lignans from the Schisandraceae family are known for their diverse biological activities, making their correct structural identification crucial for further research and development. This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this compound. The presented protocols and data analysis provide a comprehensive guide for researchers working on the isolation and characterization of natural products.

Data Presentation

The structural confirmation of this compound was achieved through detailed analysis of its 1H and 13C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The assignments were supported by 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: 1H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Positionδ (ppm)Multiplicity (J in Hz)
46.59s
116.55s
2.80dd (13.3, 2.2)
2.59dd (13.5, 7.7)
71.86m
81.75m
2.20dd (13.2, 9.5)
2.43dd (13.5, 1.9)
7-CH₃1.20d (7.0)
8-CH₃0.98d (7.0)
OCH₂O5.96d (1.3)
1-OCH₃3.85s
2-OCH₃3.88s
3-OCH₃3.92s
12-OCH₃3.75s
13-OCH₃3.80s

Table 2: 13C NMR Spectral Data of this compound (125 MHz, CDCl₃)

Positionδ (ppm)
1151.5
2140.2
3152.0
4110.8
5134.5
638.5
733.6
840.9
935.0
10137.7
11102.0
12148.5
13133.6
14141.0
15121.5
16123.4
7-CH₃12.0
8-CH₃21.3
OCH₂O101.0
1-OCH₃60.2
2-OCH₃59.5
3-OCH₃55.6
12-OCH₃58.4
13-OCH₃60.5

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for the structural elucidation of natural products.

1. Sample Preparation

  • Isolation: this compound was isolated from the dried stems of Schisandra propinqua through a series of chromatographic techniques, including silica gel column chromatography and preparative HPLC.

  • Purity Assessment: The purity of the isolated compound was determined to be >95% by HPLC analysis.

  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: All NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer.

  • 1H NMR Spectroscopy:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.98 s

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20.5 ppm

  • 13C NMR Spectroscopy:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Standard pulse programs were used for COSY, HSQC, and HMBC experiments.

    • Parameters were optimized for the specific nucleus and expected coupling constants.

3. Data Processing

  • Software: All spectra were processed using Bruker TopSpin software.

  • Processing Steps:

    • Fourier transformation of the Free Induction Decay (FID).

    • Phase correction of the resulting spectrum.

    • Baseline correction.

    • Referencing the spectra to the TMS signal (δ = 0.00 ppm for 1H and 13C).

    • Peak picking and integration (for 1H NMR).

Mandatory Visualization

The following diagrams illustrate the workflow for the structural confirmation of this compound and the key HMBC correlations that establish the connectivity of the molecule.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation plant_material Schisandra propinqua extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound sample_prep Sample Preparation (CDCl3) pure_compound->sample_prep nmr_acquisition 1D & 2D NMR Acquisition sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing spectral_analysis Spectral Analysis (1H, 13C, COSY, HSQC, HMBC) data_processing->spectral_analysis structure_confirmation Structural Confirmation of this compound spectral_analysis->structure_confirmation hmbc_correlations cluster_aromatic1 Aromatic Ring A cluster_cyclooctadiene Cyclooctadiene Ring cluster_aromatic2 Aromatic Ring B H4 H-4 (δ 6.59) C2 C-2 (δ 140.2) H4->C2 C5 C-5 (δ 134.5) H4->C5 C15 C-15 (δ 121.5) H4->C15 H6a H-6α (δ 2.80) H6a->C5 C7 C-7 (δ 33.6) H6a->C7 C8 C-8 (δ 40.9) H6a->C8 H9b H-9β (δ 2.43) H9b->C8 C10 C-10 (δ 137.7) H9b->C10 H11 H-11 (δ 6.55) H11->C10 C12 C-12 (δ 148.5) H11->C12 C16 C-16 (δ 123.4) H11->C16

Establishing an in vivo experimental design for Schisanlignone D efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D, a dibenzocyclooctadiene lignan found in Schisandra viridis, belongs to a class of compounds that have demonstrated a range of promising biological activities. Lignans from the Schisandra genus are recognized for their potential therapeutic benefits, including neuroprotective, anti-inflammatory, and anticancer effects. These activities are often attributed to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

This document provides a detailed framework for establishing a robust in vivo experimental design to evaluate the efficacy of this compound. The protocols outlined here are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this compound.

Preclinical In Vivo Experimental Design: A Tri-Phased Approach

A phased approach is recommended to systematically evaluate the in vivo efficacy of this compound. This allows for go/no-go decisions at the end of each phase, optimizing resource allocation.

Phase I: Preliminary Safety and Tolerability Assessment

The initial phase focuses on establishing a safe dose range for this compound in the selected animal model.

Phase II: Acute Efficacy Studies in Disease Models

Based on the safety data from Phase I, this phase aims to determine if this compound shows efficacy in relevant acute disease models. The choice of model will depend on the therapeutic area of interest (neuroprotection, anti-inflammation, or oncology).

Phase III: Chronic Efficacy and Biomarker Analysis

Should promising results be obtained in Phase II, this phase will investigate the efficacy of this compound in a chronic disease model, with a deeper analysis of relevant biomarkers to elucidate its mechanism of action.

Data Presentation: Summary Tables

All quantitative data from these studies should be meticulously recorded and summarized in tables for clear interpretation and comparison between experimental groups.

Table 1: Phase I - Dose Escalation and Safety Assessment

Dose Group (mg/kg)Animal Strain/SexNumber of AnimalsRoute of AdministrationObservation Period (Days)Clinical Signs of Toxicity (Incidence)Body Weight Change (%)Organ-to-Body Weight Ratios (e.g., Liver, Kidney)
Vehicle Control
Dose 1
Dose 2
Dose 3
...

Table 2: Phase II - Acute Efficacy Data (Example: Anti-Inflammatory Model)

Treatment GroupAnimal Strain/SexNumber of AnimalsDose (mg/kg)Paw Edema Volume (mL) at 1h, 2h, 4h, 6hMPO Activity (U/g tissue)Pro-inflammatory Cytokine Levels (pg/mL) (TNF-α, IL-6, IL-1β)
Naive ControlN/A
Vehicle Control
This compound
Positive Control

Table 3: Phase III - Chronic Efficacy and Biomarker Data (Example: Neuroprotection Model)

Treatment GroupAnimal Strain/SexNumber of AnimalsDose (mg/kg)Behavioral Test Score (e.g., MWM Latency)Neuronal Cell Count (e.g., in Hippocampus)Brain Oxidative Stress Markers (SOD, GSH, MDA)Brain NF-κB and p-MAPK Levels (Relative Expression)
ShamN/A
Vehicle Control
This compound
Positive Control

Experimental Protocols

4.1. Compound Formulation and Administration

  • Solubility: this compound is reported to be soluble at 10 mM in DMSO. For in vivo studies, it is crucial to prepare a formulation that is safe and ensures adequate bioavailability.

  • Recommended Formulation: Based on studies with other hydrophobic lignans, a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na) in sterile saline is recommended for oral administration.

    • Weigh the required amount of this compound.

    • Create a paste by adding a small volume of the vehicle.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.

    • Prepare fresh on each day of dosing.

  • Route of Administration: Oral gavage is a common and clinically relevant route for the administration of natural products.

4.2. Phase I: Preliminary Safety and Tolerability Protocol

  • Animal Model: Use healthy male and female mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar), 8-10 weeks old.

  • Group Allocation: Assign animals randomly to a vehicle control group and at least three dose groups of this compound (e.g., 50, 100, 200 mg/kg, based on data from related lignans). A minimum of 5 animals per sex per group is recommended.

  • Administration: Administer a single oral dose of the prepared formulation.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) immediately after dosing and at regular intervals for at least 7 days. Record body weight daily.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) and weigh them.

  • Data Analysis: Analyze for any dose-dependent adverse effects, changes in body weight, and organ-to-body weight ratios. This will help determine the maximum tolerated dose (MTD).

4.3. Phase II: Acute Efficacy Study Protocols

4.3.1. Anti-Inflammatory Efficacy Model: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (180-220 g).

  • Group Allocation:

    • Group I: Naive Control (no treatment).

    • Group II: Vehicle Control (0.5% CMC-Na).

    • Group III: this compound (e.g., 50 mg/kg, p.o.).

    • Group IV: this compound (e.g., 100 mg/kg, p.o.).

    • Group V: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours after carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema.

    • At the end of the experiment, euthanize the animals and collect the paw tissue for myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration) and cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA.

4.3.2. Neuroprotective Efficacy Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

  • Animal Model: Male C57BL/6 mice (25-30 g).

  • Group Allocation:

    • Group I: Sham (saline injection).

    • Group II: Vehicle Control + LPS.

    • Group III: this compound (e.g., 50 mg/kg, p.o.) + LPS.

    • Group IV: this compound (e.g., 100 mg/kg, p.o.) + LPS.

  • Procedure:

    • Pre-treat the mice with this compound or vehicle orally for 7 consecutive days.

    • On day 7, one hour after the final oral dose, administer LPS (0.25 mg/kg) via intraperitoneal (i.p.) injection.

    • 24 hours after LPS injection, conduct behavioral tests (e.g., open field test for locomotor activity).

  • Endpoint Analysis:

    • After behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).

    • Analyze brain homogenates for levels of pro-inflammatory cytokines (TNF-α, IL-6), and markers of oxidative stress (SOD, GSH, MDA).

    • Perform Western blot analysis for key inflammatory pathway proteins (p-NF-κB, p-p38 MAPK).

4.3.3. Anticancer Efficacy Model: Xenograft Tumor Model

  • Animal Model: Immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

  • Cell Line and Tumor Induction:

    • Select a relevant human cancer cell line based on available in vitro cytotoxicity data for this compound or related lignans.

    • Subcutaneously inject the cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Group Allocation (once tumors reach a palpable size, e.g., 100-150 mm³):

    • Group I: Vehicle Control.

    • Group II: this compound (e.g., 50 mg/kg, p.o., daily).

    • Group III: this compound (e.g., 100 mg/kg, p.o., daily).

    • Group IV: Positive Control (a standard chemotherapeutic agent for the chosen cell line).

  • Procedure:

    • Administer treatments for a defined period (e.g., 21-28 days).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weight.

    • Perform immunohistochemistry on tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Visualizations: Diagrams of Signaling Pathways and Workflows

experimental_workflow cluster_phase1 Phase I: Safety & Tolerability cluster_phase2 Phase II: Acute Efficacy cluster_phase3 Phase III: Chronic Efficacy & MOA P1_Start Healthy Animals P1_Dosing Single Oral Dose Escalation (Vehicle, 50, 100, 200 mg/kg) P1_Start->P1_Dosing P1_Obs 7-Day Observation (Clinical Signs, Body Weight) P1_Dosing->P1_Obs P1_End Necropsy & Organ Weight Analysis P1_Obs->P1_End P2_Start Disease Model Induction (e.g., Carrageenan, LPS, Xenograft) P1_End->P2_Start Determine Safe Doses P2_Dosing Treatment with this compound (Vehicle, Efficacious Doses, Positive Control) P2_Start->P2_Dosing P2_Assess Endpoint Assessment (e.g., Paw Edema, Behavior, Tumor Volume) P2_Dosing->P2_Assess P3_Start Chronic Disease Model P2_Assess->P3_Start Demonstrate Acute Efficacy P3_Dosing Chronic Dosing with this compound P3_Start->P3_Dosing P3_Assess Long-term Efficacy & Biomarker Analysis P3_Dosing->P3_Assess

Caption: Phased approach for in vivo evaluation of this compound.

anti_inflammatory_pathway LPS LPS / Carrageenan TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines MAPK p38 MAPK MAPKK->MAPK P MAPK->Cytokines SchisanlignoneD This compound SchisanlignoneD->IKK SchisanlignoneD->MAPKK

Caption: Postulated anti-inflammatory mechanism of this compound.

neuroprotection_workflow Start Animal Acclimatization Pretreatment 7-Day Oral Pre-treatment (Vehicle or this compound) Start->Pretreatment Induction LPS Injection (i.p.) Pretreatment->Induction Behavior 24h Post-LPS: Behavioral Testing Induction->Behavior Euthanasia Euthanasia & Brain Collection Behavior->Euthanasia Analysis Biochemical & Molecular Analysis (Cytokines, Oxidative Stress, Western Blot) Euthanasia->Analysis

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

anticancer_workflow Start Tumor Cell Implantation (Subcutaneous) TumorGrowth Tumor Growth to Palpable Size Start->TumorGrowth Treatment Daily Oral Treatment (Vehicle, this compound, Positive Control) TumorGrowth->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint End of Study: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft anticancer efficacy study.

Application Notes and Protocols for the Total Synthesis of Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed strategy for the total synthesis of Schisanlignone D, a dibenzocyclooctadiene lignan isolated from Schisandra viridis. Due to the absence of a published total synthesis for this specific lignan, this guide leverages established and reliable synthetic methodologies developed for structurally analogous natural products. The proposed route is designed to be efficient and stereocontrolled, offering a practical blueprint for the laboratory synthesis of this compound and related compounds. Detailed experimental protocols for key transformations, quantitative data from analogous syntheses, and visualizations of the synthetic strategy are provided to aid researchers in this endeavor.

Introduction

This compound is a member of the dibenzocyclooctadiene lignan family, a class of natural products renowned for their complex structures and significant biological activities. While the total synthesis of this compound has not been explicitly reported, the rich history of lignan synthesis provides a strong foundation for a proposed synthetic route. This document serves as a comprehensive guide, detailing a plausible and efficient pathway to achieve the total synthesis of this target molecule. The strategy hinges on a convergent approach, featuring key transformations such as asymmetric catalysis and robust coupling reactions to construct the challenging eight-membered ring and control the stereochemistry of the molecule.

This compound

  • Molecular Formula: C₂₂H₂₂O₇

  • Molecular Weight: 398.41 g/mol

  • CAS Number: 144606-84-8

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound is presented below. The strategy aims to deconstruct the molecule into readily available or easily synthesized starting materials.

Retrosynthesis Schisanlignone_D This compound Intermediate_1 Key Intermediate (Dibenzocyclooctadiene Core) Schisanlignone_D->Intermediate_1 Late-stage functionalization Aryl_Bromide Aryl Bromide Intermediate_1->Aryl_Bromide Suzuki-Miyaura Coupling Aryl_Boronic_Ester Aryl Boronic Ester Intermediate_1->Aryl_Boronic_Ester Suzuki-Miyaura Coupling Starting_Material_1 Substituted Catechol Derivative Aryl_Bromide->Starting_Material_1 Multi-step synthesis Starting_Material_2 Substituted Guaiacol Derivative Aryl_Boronic_Ester->Starting_Material_2 Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

The primary disconnection of this compound involves late-stage functional group manipulations to simplify the core structure to a key dibenzocyclooctadiene intermediate. This intermediate can be conceptually disconnected at the biaryl bond, suggesting a powerful cross-coupling reaction, such as a Suzuki-Miyaura coupling, as the key bond-forming step. This leads to two simpler aromatic fragments, an aryl bromide and an aryl boronic ester, which can be synthesized from commercially available substituted catechol and guaiacol derivatives, respectively.

Proposed Forward Synthesis

The proposed forward synthesis is a multi-step process that culminates in the formation of this compound. The workflow is designed for efficiency and control of stereochemistry.

Synthetic Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Cyclization cluster_3 Final Steps SM1 Starting Material 1 P1 Protection SM1->P1 B1 Bromination P1->B1 F1 Functionalization B1->F1 Aryl_Bromide Aryl Bromide Fragment F1->Aryl_Bromide Coupling Suzuki-Miyaura Coupling Aryl_Bromide->Coupling SM2 Starting Material 2 P2 Protection SM2->P2 I1 Iodination P2->I1 Borylation Borylation I1->Borylation Aryl_Boronic_Ester Aryl Boronic Ester Fragment Borylation->Aryl_Boronic_Ester Aryl_Boronic_Ester->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Core Dibenzocyclooctadiene Core Cyclization->Core Deprotection Deprotection Core->Deprotection Oxidation Oxidation Deprotection->Oxidation Schisanlignone_D This compound Oxidation->Schisanlignone_D

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols

Detailed protocols for the key reactions in the proposed synthesis are provided below. These protocols are adapted from the successful total syntheses of structurally related dibenzocyclooctadiene lignans.

Suzuki-Miyaura Coupling for Biaryl Bond Formation

This reaction is a cornerstone of the proposed synthesis, forming the crucial biaryl bond that defines the dibenzocyclooctadiene skeleton.

Protocol:

  • To a solution of the aryl bromide (1.0 equiv) and the aryl boronic ester (1.2 equiv) in a 2:1 mixture of toluene and ethanol (0.1 M) is added a 2 M aqueous solution of sodium carbonate (3.0 equiv).

  • The mixture is degassed by bubbling with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the coupled biaryl product.

Reactant A Reactant B Catalyst Base Solvent Temperature (°C) Yield (%)
Aryl BromideAryl Boronic EsterPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O8085-95

Table 1: Representative conditions and yields for Suzuki-Miyaura coupling in lignan synthesis.

Intramolecular Oxidative Coupling for Cyclization

An alternative to the Suzuki-Miyaura coupling for the formation of the eight-membered ring is an intramolecular oxidative coupling of a diarylbutane precursor.

Oxidative Coupling Reactant Diarylbutane Reagents V(O)(acac)₂ BF₃·OEt₂ Reactant->Reagents Product Dibenzocyclooctadiene Reagents->Product

Caption: Intramolecular oxidative coupling reaction.

Protocol:

  • A solution of the diarylbutane precursor (1.0 equiv) in dichloromethane (0.01 M) is cooled to -78 °C under an argon atmosphere.

  • A solution of vanadium(V) oxyacetylacetonate (V(O)(acac)₂) (2.5 equiv) in dichloromethane is added dropwise.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is warmed to room temperature and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the cyclized product.

Substrate Reagent Lewis Acid Solvent Temperature (°C) Yield (%)
DiarylbutaneV(O)(acac)₂BF₃·OEt₂CH₂Cl₂-7860-75

Table 2: Conditions and yields for intramolecular oxidative coupling.

Conclusion

The provided application notes and protocols outline a feasible and robust synthetic strategy for the total synthesis of this compound. By employing well-established synthetic methodologies from the broader field of lignan synthesis, researchers are equipped with a detailed roadmap to access this natural product. The modular nature of the proposed route also allows for the synthesis of analogues for structure-activity relationship studies, which is of significant interest to drug development professionals. The successful execution of this synthesis would represent a valuable contribution to the field of natural product chemistry.

Application Notes and Protocols: Semi-synthesis of Novel Schisanlignone D Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D, a dibenzocyclooctadiene lignan isolated from Schisandra viridis, has garnered interest for its potential biological activities. The modification of its core structure through semi-synthesis offers a promising avenue for the development of novel derivatives with enhanced therapeutic properties and for the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the proposed semi-synthesis of novel this compound derivatives based on established chemical transformations of similar lignan scaffolds.

Proposed Semi-Synthetic Strategies

The structure of this compound possesses several reactive functional groups amenable to chemical modification, including phenolic hydroxyl groups and aromatic rings. The following section outlines potential synthetic modifications to generate novel derivatives.

A proposed general workflow for the semi-synthesis and evaluation of this compound derivatives is presented below.

G cluster_0 Preparation cluster_1 Semi-Synthesis cluster_2 Characterization cluster_3 Biological Evaluation Isolation of this compound Isolation of this compound Chemical Modification Chemical Modification Isolation of this compound->Chemical Modification Purification of Derivatives Purification of Derivatives Chemical Modification->Purification of Derivatives Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purification of Derivatives->Structural Elucidation (NMR, MS) In vitro Bioassays In vitro Bioassays Structural Elucidation (NMR, MS)->In vitro Bioassays Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis In vitro Bioassays->Structure-Activity Relationship (SAR) Analysis

A general workflow for the semi-synthesis and evaluation of this compound derivatives.

Experimental Protocols

O-Alkylation of Phenolic Hydroxyl Groups

This protocol describes the synthesis of O-alkylated derivatives of this compound.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of this compound (100 mg, 1 eq) in anhydrous acetone (10 mL), add anhydrous K₂CO₃ (3 eq) and the respective alkyl halide (3 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired O-alkylated derivative.

Esterification of Phenolic Hydroxyl Groups

This protocol details the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acid Chloride or Anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve this compound (100 mg, 1 eq) in anhydrous pyridine (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (2.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient) to yield the ester derivative.

The proposed semi-synthetic pathways for O-alkylation and esterification are depicted below.

G cluster_0 Starting Material cluster_1 Derivatives A This compound B O-Alkylated Derivative A->B R-X, K₂CO₃ Acetone C Ester Derivative A->C RCOCl, Pyridine

Application of Schisanlignone D as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schisanlignone D is a dibenzocyclooctadiene lignan naturally occurring in plants of the Schisandraceae family, notably Schisandra viridis and Kadsura japonica. As a distinct phytochemical entity, this compound serves as a valuable reference standard in the quality control and standardization of herbal medicines, phytochemical research, and drug discovery. Its use as a reference material allows for the accurate identification and quantification of this specific lignan in complex plant extracts and finished products, ensuring consistency, efficacy, and safety.

This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in various analytical techniques. It is intended for researchers, scientists, and drug development professionals engaged in the phytochemical analysis of medicinal plants.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in analytical methodologies.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₇[Vendor Data]
Molecular Weight 398.41 g/mol [Vendor Data]
CAS Number 144606-84-8[Vendor Data]
Appearance White to off-white powder[Vendor Data]
Purity ≥98% (typically by HPLC)[Vendor Data]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[Vendor Data]
Storage Store at -20°C in a well-sealed container, protected from light and moisture.[Vendor Data]

Application in High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of phytochemicals. This compound as a reference standard is essential for developing and validating HPLC methods for the analysis of Schisandra and Kadsura species.

Experimental Protocol: HPLC-UV for Lignan Profiling

This protocol is a general guideline adapted from methods used for the analysis of dibenzocyclooctadiene lignans from Schisandra species and can be optimized for the specific analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: Water (often with a small amount of acid, e.g., 0.1% formic acid, for better peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 50 50
    40 10 90
    45 10 90
    50 90 10

    | 60 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Lignans typically show UV absorbance between 210-280 nm. A wavelength of 254 nm can be used for initial screening.

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh about 1.0 g of the powdered sample into a flask.

    • Add a known volume of extraction solvent (e.g., 50 mL of methanol or ethanol).

    • Extract using ultrasonication or reflux for a defined period (e.g., 30-60 minutes).

    • Allow the extract to cool and filter through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Expected Quantitative Data (Illustrative)
ParameterExpected Value
Retention Time (tR) 25 - 35 min (highly dependent on the specific method)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Recovery 95 - 105%
Precision (RSD%) < 2%

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity for the analysis of complex mixtures. The use of a this compound reference standard is critical for method development, compound identification, and accurate quantification.

Experimental Protocol: LC-MS/MS for Targeted Quantification

This protocol outlines a general approach for the targeted analysis of this compound using a triple quadrupole mass spectrometer.

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a water/acetonitrile or water/methanol gradient is suitable.

  • Ionization Mode: ESI in positive or negative ion mode should be optimized. For lignans, positive mode is often used.

  • MS Parameters:

    • Precursor Ion: The [M+H]⁺ or [M+Na]⁺ adduct of this compound (m/z 399.13 or 421.12, respectively).

    • Product Ions: Characteristic fragment ions for Multiple Reaction Monitoring (MRM) need to be determined by infusing the reference standard.

    • Collision Energy and other source parameters: These need to be optimized for maximum sensitivity.

2. Standard and Sample Preparation:

  • Preparation of standard solutions and samples is similar to the HPLC-UV method, although lower concentrations are typically required due to the higher sensitivity of the MS detector.

3. Data Analysis:

  • Develop an MRM method using the optimized precursor and product ion transitions for this compound.

  • Quantify this compound in the samples using a calibration curve constructed with the reference standard.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of reference standards.

Experimental Protocol: ¹H-NMR and ¹³C-NMR for Structural Confirmation

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound reference standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. NMR Acquisition:

  • Acquire ¹H-NMR and ¹³C-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard pulse programs are used for both ¹H and ¹³C acquisitions.

  • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

3. Data Analysis:

  • Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

  • Compare the obtained chemical shifts and coupling constants with published data for this compound or structurally similar compounds to confirm its identity and purity.

Quantitative NMR (qNMR)

qNMR can be used for the accurate determination of the purity of the this compound reference standard without the need for a specific reference standard of the same compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

2. NMR Acquisition:

  • Acquire a ¹H-NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

3. Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard This compound Reference Standard Stock Stock Solution Standard->Stock Sample Plant Material Extraction Extraction Sample->Extraction Calibration Calibration Standards Stock->Calibration HPLC HPLC System Calibration->HPLC Filtration Filtration Extraction->Filtration Filtration->HPLC Data Chromatographic Data HPLC->Data Curve Calibration Curve Data->Curve Quantify Quantification of This compound in Sample Data->Quantify Curve->Quantify

Caption: Workflow for the quantification of this compound using HPLC.

Logical Relationship for Analytical Method Selection

Method_Selection Goal Analytical Goal Identification Identification Goal->Identification Quantification Quantification Goal->Quantification Purity Purity Assessment Goal->Purity HPLC HPLC-UV/PDA Identification->HPLC Retention Time LCMS LC-MS/MS Identification->LCMS Mass Spectrum NMR NMR Identification->NMR Structural Data Quantification->HPLC High Conc. Quantification->LCMS Low Conc. Purity->HPLC Chromatographic Purity Purity->NMR qNMR

Caption: Selection of analytical methods based on the research objective.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific applications and instrumentation. It is recommended to consult relevant scientific literature for more detailed and specific methodologies. The quantitative data presented is illustrative and should be determined experimentally.

Application Note: Mass Spectrometry-Based Fragmentation Analysis of Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D is a dibenzocyclooctadiene lignan with the molecular formula C₂₂H₂₂O₇ and a molecular weight of 398.4 g/mol .[1][2][3] Lignans, a class of polyphenolic compounds found in plants, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These effects are often mediated through the modulation of key cellular signaling pathways such as NF-κB, MAPK, and Nrf2. Understanding the structure and fragmentation behavior of this compound is crucial for its identification in complex mixtures, for metabolic studies, and for elucidating its mechanism of action in drug discovery and development. This application note provides a detailed protocol for the analysis of this compound using mass spectrometry, with a focus on its fragmentation pattern.

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol can be adapted for various mass spectrometry platforms.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, chloroform, or DMSO.[1][4] From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution with the initial solvent.

  • Biological Matrix (for metabolic studies): For analysis in biological samples (e.g., plasma, urine, tissue homogenates), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol should be employed to remove interfering substances. A generic SPE protocol is outlined below:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the pre-treated biological sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar impurities.

    • Elute this compound and its metabolites with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

2. Instrumentation and Analytical Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

    • Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode).

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

Data Presentation: Predicted Fragmentation Pattern

The following table summarizes the predicted major fragment ions of this compound based on the known fragmentation patterns of similar dibenzocyclooctadiene lignans. The fragmentation of these lignans often involves cleavages of the cyclooctadiene ring and losses of small neutral molecules like H₂O, CH₃, CO, and CH₂O.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure of Neutral Loss
[M+H]⁺: 399.1336 381.123118.0105H₂O
369.123130.0105CH₂O
353.128246.0054CH₂O + H₂O
341.091758.0419C₂H₆O
325.096874.0367C₃H₆O₂
297.0655102.0681C₅H₆O₂
[M-H]⁻: 397.1189 382.095815.0231CH₃
367.072730.0462CH₃ + CH₃
353.092444.0265CO₂
339.076858.0421C₂H₄O₂
311.081886.0371C₄H₆O₂

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing standard Standard Solution Preparation lc Liquid Chromatography Separation standard->lc extraction Solid-Phase Extraction (Biological Samples) extraction->lc ms Mass Spectrometry (MS1 Scan) lc->ms msms Tandem MS (MS/MS Fragmentation) ms->msms identification Fragment Ion Identification msms->identification pathway Fragmentation Pathway Elucidation identification->pathway

Caption: Experimental workflow for this compound analysis.

Potential Signaling Pathway Modulation by Lignans

signaling_pathway cluster_stimulus External Stimulus cluster_lignan Lignan Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Oxidative Stress / Inflammatory Signal nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway activates mapk_pathway MAPK Pathway stimulus->mapk_pathway activates lignan This compound (Lignan) lignan->nfkb_pathway inhibits lignan->mapk_pathway inhibits nrf2_pathway Nrf2 Pathway lignan->nrf2_pathway activates inflammation Inflammation nfkb_pathway->inflammation mapk_pathway->inflammation antioxidant Antioxidant Response nrf2_pathway->antioxidant

Caption: Potential modulation of signaling pathways by lignans.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocol and predicted fragmentation data will aid researchers in the identification and structural elucidation of this and similar lignan compounds. The visualization of the experimental workflow and a potential signaling pathway offers a clear overview for planning and interpreting experimental results. This information is valuable for advancing the understanding of the pharmacological properties of this compound and for its potential development as a therapeutic agent.

References

Application Note: In Vitro Permeability Assessment of Schisanlignone D using Caco-2 Cell Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisanlignone D is a lignan compound isolated from Schisandra viridis, a plant with a history of use in traditional medicine.[1] As part of the preclinical drug development process, it is crucial to determine the oral bioavailability of new chemical entities. A key determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium.[2][3][4] The Caco-2 cell monolayer model is a widely accepted in vitro tool that mimics the human intestinal barrier, providing a reliable prediction of in vivo drug absorption.[2][3][5][6][7] This application note details a protocol for assessing the permeability of this compound using the Caco-2 cell model, a method endorsed by regulatory agencies like the FDA for its predictive value.[6][7]

Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes with tight junctions and brush borders, similar to the lining of the small intestine.[3][8] This model allows for the study of both passive diffusion and active transport mechanisms, including the identification of compounds that may be substrates for efflux transporters like P-glycoprotein (P-gp).[2][5] By measuring the bidirectional transport of this compound across the Caco-2 monolayer—from the apical (AP) to the basolateral (BL) side and vice versa—its apparent permeability coefficient (Papp) and efflux ratio (ER) can be determined.[8] These parameters are critical for classifying the compound's absorption potential and identifying any active efflux that could limit its systemic availability.

Key Concepts

  • Apparent Permeability Coefficient (Papp): A measure of the rate at which a compound crosses the Caco-2 cell monolayer.[4][8] It is a key indicator of a drug's potential for intestinal absorption.

  • Efflux Ratio (ER): The ratio of the basolateral-to-apical Papp to the apical-to-basolateral Papp.[5][8] An efflux ratio significantly greater than 2 suggests that the compound is actively transported out of the cells, which can reduce its net absorption.[5][8]

Experimental Protocols

This section provides a detailed methodology for the in vitro permeability assessment of this compound.

1. Caco-2 Cell Culture and Maintenance

  • Cell Line: Caco-2 cells (ATCC HTB-37).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

2. Seeding Cells on Transwell® Inserts

  • Plate Format: Use 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size).

  • Seeding Density: Seed Caco-2 cells at a density of 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells on the Transwell® inserts for 18-22 days to allow for full differentiation and polarization into a monolayer.[8] Change the culture medium every 2-3 days.

3. Monolayer Integrity Assessment

Before initiating the transport experiment, it is crucial to confirm the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER): Measure the TEER of the monolayer using a voltohmmeter. TEER values should be greater than 300 Ω·cm² as an indicator of a well-formed, intact monolayer.[5][7]

  • Lucifer Yellow Permeability: To assess paracellular permeability, add Lucifer Yellow (a fluorescent marker that cannot passively cross cell membranes) to the apical side. After a defined incubation period, measure the fluorescence in the basolateral compartment. A low Papp value for Lucifer Yellow confirms the integrity of the tight junctions.

4. Transport Experiment

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

  • Test Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and dilute it to the final working concentration (e.g., 10 µM) in the transport buffer.[1][2] Ensure the final DMSO concentration is ≤1% to avoid cytotoxicity.

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B) Transport: Add the this compound working solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport: Add the this compound working solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[8]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 60 rpm) for a defined period, typically 2 hours.[2][8]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments for subsequent analysis.

5. Analytical Method

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

  • Standard Curve: Prepare a standard curve of this compound in the transport buffer to accurately quantify the concentrations in the experimental samples.

6. Data Analysis

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value in cm/s using the following equation:[8]

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

    • A is the surface area of the cell monolayer (cm²).

    • C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).

  • Efflux Ratio (ER) Calculation: Calculate the efflux ratio using the following formula:[5][8]

    ER = Papp (B-A) / Papp (A-B)

Data Presentation

The following tables summarize the expected data from the permeability assessment of this compound, along with control compounds for comparison.

Table 1: Apparent Permeability (Papp) of this compound and Control Compounds

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)
High Permeability Control
Propranolol>10>10
Low Permeability Control
Atenolol<1<1
Paracellular Marker
Lucifer Yellow<0.5<0.5
Test Compound
This compound[Insert experimental value][Insert experimental value]

Table 2: Efflux Ratio (ER) and Permeability Classification

CompoundEfflux Ratio (ER)Permeability ClassificationPotential for Efflux
High Permeability Control
Propranolol~1.0HighNo
Low Permeability Control
Atenolol~1.0LowNo
Efflux Substrate Control
Digoxin>2.0ModerateYes (P-gp Substrate)
Test Compound
This compound[Insert calculated value][Classify based on Papp][Determine based on ER]

Interpretation of Results:

  • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A-B) between 1 and 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 1 x 10⁻⁶ cm/s

  • Potential for Active Efflux: ER > 2.0[5][8]

Visualizations

Diagram 1: Caco-2 Permeability Assay Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Monolayer Formation and Integrity Check cluster_2 Transport Experiment cluster_3 Analysis and Data Interpretation A Caco-2 Cell Culture B Seed cells on Transwell® inserts A->B C Differentiate for 18-22 days B->C D Measure TEER and Lucifer Yellow permeability C->D E Add this compound to donor side (Apical or Basolateral) D->E F Incubate for 2 hours at 37°C E->F G Collect samples from donor and receiver compartments F->G H Quantify this compound concentration (LC-MS/MS) G->H I Calculate Papp and Efflux Ratio H->I J Classify Permeability I->J G cluster_0 Apical (Lumen) cluster_1 Caco-2 Cell Monolayer cluster_2 Basolateral (Bloodstream) Drug_A Drug Paracellular Paracellular (Tight Junctions) Drug_A->Paracellular Low Permeability Transcellular Transcellular (Passive Diffusion) Drug_A->Transcellular High Permeability Drug_B Drug Paracellular->Drug_B Efflux Efflux Pump (e.g., P-gp) Transcellular->Efflux Active Efflux Transcellular->Drug_B

References

Animal Models for Studying the Hepatoprotective Effects of Schisanlignone D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. Lignans from Schisandra chinensis are well-documented for their diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] While direct in-vivo studies on this compound are limited, research on structurally similar lignans, such as Schisandrin B and Schisandra Lignan Extract (SLE), provides a strong basis for investigating its hepatoprotective potential. These compounds have been shown to protect the liver from various toxic insults through mechanisms involving the modulation of oxidative stress and inflammatory signaling pathways.[2][3][4]

This document provides detailed application notes and experimental protocols for utilizing animal models to study the hepatoprotective effects of this compound. The methodologies are based on established models of acute liver injury and analytical techniques successfully employed for evaluating related Schisandra lignans.

Key Animal Models for Hepatoprotective Studies

The selection of an appropriate animal model is critical for elucidating the mechanisms of hepatoprotection. Two of the most common and well-characterized models for inducing acute liver injury are the carbon tetrachloride (CCl₄)-induced model and the lipopolysaccharide (LPS)/D-galactosamine (D-GalN)-induced model.

  • Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury: This model is widely used to mimic xenobiotic-induced hepatotoxicity. CCl₄ is metabolized by cytochrome P450 enzymes in the liver to form the highly reactive trichloromethyl radical (•CCl₃), which initiates lipid peroxidation and subsequent cellular damage, leading to centrilobular necrosis.[3] This model is particularly useful for evaluating the antioxidant and anti-inflammatory properties of test compounds.

  • Lipopolysaccharide (LPS)/D-Galactosamine (D-GalN)-Induced Acute Liver Injury: This model recapitulates immune-mediated liver injury. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on Kupffer cells, leading to the production of pro-inflammatory cytokines like TNF-α. D-GalN sensitizes hepatocytes to the cytotoxic effects of these cytokines by depleting uridine triphosphate pools and inhibiting RNA and protein synthesis.[5][6][7] This model is ideal for investigating the anti-inflammatory and immunomodulatory effects of this compound.

Experimental Protocols

Protocol 1: CCl₄-Induced Acute Liver Injury in Mice

Objective: To evaluate the protective effect of this compound against CCl₄-induced acute hepatotoxicity.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound

  • Carbon tetrachloride (CCl₄)

  • Olive oil or corn oil (vehicle for CCl₄)

  • Appropriate vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Materials for liver tissue homogenization and analysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Randomly divide mice into the following groups (n=8-10 per group):

    • Control Group: Administer vehicle for this compound and vehicle for CCl₄.

    • CCl₄ Model Group: Administer vehicle for this compound followed by CCl₄.

    • This compound Treatment Groups: Administer different doses of this compound (e.g., 50, 100, 200 mg/kg, orally) daily for 5-7 consecutive days.

    • Positive Control Group (Optional): Administer a known hepatoprotective agent (e.g., Silymarin, 100 mg/kg, orally) daily for 5-7 consecutive days.

  • Induction of Liver Injury: On the final day of treatment, 1-2 hours after the last dose of this compound or vehicle, induce acute liver injury by a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.1-0.2 mL/kg body weight, diluted in olive oil or corn oil).[8] The control group should receive an i.p. injection of the oil vehicle only.

  • Sample Collection: 24 hours after CCl₄ administration, anesthetize the mice and collect blood via cardiac puncture. Euthanize the mice by cervical dislocation and immediately excise the livers.

  • Biochemical Analysis of Serum: Separate serum from the blood and measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.

  • Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, necrosis, and inflammation.

  • Oxidative Stress Marker Analysis: Homogenize a portion of the liver tissue to prepare a supernatant for measuring the levels of malondialdehyde (MDA) and the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercial assay kits.[9][10][11][12]

  • Western Blot Analysis: Use another portion of the liver tissue to prepare protein lysates for Western blot analysis of key proteins in the Nrf2 and NF-κB signaling pathways (e.g., Nrf2, HO-1, NF-κB p65, IκBα).[13][14][15]

Protocol 2: LPS/D-GalN-Induced Acute Liver Injury in Mice

Objective: To assess the protective effect of this compound against immune-mediated acute liver injury.

Materials:

  • Male BALB/c or C57BL/6 mice (6-8 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • D-galactosamine (D-GalN)

  • Sterile saline

  • Appropriate vehicle for this compound

  • Anesthesia

  • Blood collection and tissue processing materials as in Protocol 1

Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedures as in Protocol 1.

  • Dosing: Administer this compound or vehicle orally for 5-7 consecutive days.

  • Induction of Liver Injury: On the final day, 1-2 hours after the last dose of this compound, induce acute liver failure by a single i.p. injection of LPS (e.g., 10-50 µg/kg) and D-GalN (e.g., 400-800 mg/kg) dissolved in sterile saline.[6][16][17] The control group receives an i.p. injection of sterile saline.

  • Sample Collection: 6-8 hours after LPS/D-GalN injection, collect blood and liver samples as described in Protocol 1.

  • Biochemical and Histopathological Analysis: Perform serum ALT/AST measurements and H&E staining of liver sections as detailed in Protocol 1.

  • Inflammatory Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum or liver homogenates using ELISA kits.

  • Western Blot Analysis: Analyze the expression and activation of proteins in the TLR4/NF-κB signaling pathway (e.g., TLR4, MyD88, phospho-IκBα, phospho-NF-κB p65).

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Serum Liver Enzymes in CCl₄-Induced Acute Liver Injury

GroupDose (mg/kg)ALT (U/L)AST (U/L)
Control-
CCl₄ Model-
This compound50
This compound100
This compound200
Positive Control100

Data are presented as mean ± SD. Statistical significance compared to the model group should be indicated.

Table 2: Effect of this compound on Oxidative Stress Markers in the Liver of CCl₄-Treated Mice

GroupDose (mg/kg)MDA (nmol/mg protein)SOD (U/mg protein)GSH-Px (U/mg protein)
Control-
CCl₄ Model-
This compound50
This compound100
This compound200
Positive Control100

Data are presented as mean ± SD. Statistical significance compared to the model group should be indicated.

Table 3: Effect of this compound on Serum Liver Enzymes and Inflammatory Cytokines in LPS/D-GalN-Induced Acute Liver Injury

GroupDose (mg/kg)ALT (U/L)AST (U/L)TNF-α (pg/mL)IL-6 (pg/mL)
Control-
LPS/D-GalN Model-
This compound50
This compound100
This compound200
Positive Control100

Data are presented as mean ± SD. Statistical significance compared to the model group should be indicated.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_acclimatization Phase 1: Acclimatization cluster_treatment Phase 2: Treatment cluster_induction Phase 3: Injury Induction cluster_analysis Phase 4: Sample Collection & Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping acclimatization->grouping dosing Daily Oral Administration (this compound / Vehicle) grouping->dosing induction Induction of Acute Liver Injury (CCl4 or LPS/D-GalN) dosing->induction collection Blood & Liver Tissue Collection induction->collection biochem Serum Biochemical Analysis (ALT, AST) collection->biochem histo Histopathology (H&E) collection->histo oxidative Oxidative Stress Markers (MDA, SOD, GSH-Px) collection->oxidative western Western Blot Analysis (Nrf2, NF-κB pathways) collection->western cytokine Cytokine Analysis (ELISA) (TNF-α, IL-6) collection->cytokine

Caption: Experimental workflow for evaluating the hepatoprotective effects of this compound.

Putative Signaling Pathways of Hepatoprotection

Based on studies of related Schisandra lignans, this compound is hypothesized to exert its hepatoprotective effects through the modulation of the Nrf2 and NF-κB signaling pathways.

G cluster_Toxin Hepatotoxic Insult cluster_Mechanism Pathogenic Mechanism cluster_Outcome Pathological Outcome cluster_Intervention Therapeutic Intervention CCl4 CCl4 ROS Reactive Oxygen Species (ROS) CCl4->ROS OxidativeStress Oxidative Stress (Lipid Peroxidation) ROS->OxidativeStress HepatocyteDamage Hepatocyte Damage & Necrosis OxidativeStress->HepatocyteDamage LPS_DGalN LPS / D-GalN TLR4 TLR4 Activation (on Kupffer Cells) LPS_DGalN->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation InflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->InflammatoryCytokines Inflammation Inflammation InflammatoryCytokines->Inflammation Inflammation->HepatocyteDamage SchisanlignoneD This compound Nrf2_activation Nrf2 Activation SchisanlignoneD->Nrf2_activation Activates NFkB_inhibition NF-κB Inhibition SchisanlignoneD->NFkB_inhibition Inhibits AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-Px, HO-1) Nrf2_activation->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Scavenges NFkB_inhibition->InflammatoryCytokines Downregulates

Caption: Putative mechanisms of this compound-mediated hepatoprotection.

Conclusion

The provided protocols and application notes offer a comprehensive framework for investigating the hepatoprotective effects of this compound in well-established animal models of acute liver injury. By employing these methodologies, researchers can elucidate the therapeutic potential and underlying molecular mechanisms of this compound, paving the way for its potential development as a novel hepatoprotective agent. The visualization of the experimental workflow and signaling pathways provides a clear and concise overview for planning and interpreting these crucial preclinical studies.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Schisanlignone D In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. Lignans from this plant have demonstrated a variety of pharmacological effects, including hepatoprotective, anti-inflammatory, and antioxidant properties.[1][2] Emerging evidence suggests that the anti-inflammatory actions of these compounds are mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][3][4] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in vivo using three well-established animal models: Carrageenan-Induced Paw Edema, Lipopolysaccharide (LPS)-Induced Systemic Inflammation, and Dextran Sulfate Sodium (DSS)-Induced Colitis. These models represent acute localized inflammation, systemic inflammation, and inflammatory bowel disease, respectively, offering a comprehensive evaluation of the compound's therapeutic potential.

Preclinical In Vivo Assessment Workflow

The following diagram illustrates the general workflow for the in vivo assessment of this compound's anti-inflammatory activity.

G cluster_0 Phase 1: Model Selection & Preparation cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Data Collection & Analysis Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Baseline Measurements Baseline Measurements Randomization into Groups->Baseline Measurements This compound Administration This compound Administration Baseline Measurements->this compound Administration Induction of Inflammation Induction of Inflammation This compound Administration->Induction of Inflammation Endpoint Measurements Endpoint Measurements Induction of Inflammation->Endpoint Measurements Tissue/Blood Collection Tissue/Blood Collection Endpoint Measurements->Tissue/Blood Collection Biochemical & Histological Analysis Biochemical & Histological Analysis Tissue/Blood Collection->Biochemical & Histological Analysis Data Interpretation & Reporting Data Interpretation & Reporting Biochemical & Histological Analysis->Data Interpretation & Reporting

Figure 1: General workflow for in vivo anti-inflammatory assessment.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the effect of this compound on acute localized inflammation.[5][6][7]

2.1.1. Materials

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)[8]

  • Positive Control: Indomethacin (10 mg/kg)[8]

  • Male Sprague-Dawley rats (180-220 g)

  • Plethysmometer

2.1.2. Protocol

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide rats into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[7]

  • Treatment: Administer this compound, vehicle, or indomethacin orally (p.o.) one hour before carrageenan injection.[8]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[7]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for further analysis (e.g., histology, cytokine levels).

2.1.3. Data Presentation

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Value0%
This compound25ValueValue
This compound50ValueValue
This compound100ValueValue
Indomethacin10ValueValue

Note: The percentage of inhibition is calculated as: [(1 - (Vt / Vc)) x 100], where Vt is the average increase in paw volume in the treated group and Vc is the average increase in paw volume in the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of this compound on systemic inflammation and cytokine production.[9][10][11]

2.2.1. Materials

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., sterile saline or DMSO diluted in saline)

  • Positive Control: Dexamethasone (1-5 mg/kg)[9]

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α, IL-6, and IL-1β

2.2.2. Protocol

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping and Dosing: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • This compound (e.g., 20, 40, 80 mg/kg, i.p.) + LPS[11]

    • Positive Control (Dexamethasone, i.p.) + LPS

  • Treatment: Administer this compound, vehicle, or dexamethasone intraperitoneally (i.p.) 30 minutes to 1 hour prior to LPS challenge.[11]

  • Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.[11]

  • Blood and Tissue Collection: 1-6 hours after LPS injection, collect blood via cardiac puncture and perfuse organs with saline before collection (e.g., liver, lungs, spleen) for analysis.[9]

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum and tissue homogenates using ELISA kits.

2.2.3. Data Presentation

GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Vehicle + Saline-ValueValueValue
Vehicle + LPS-ValueValueValue
This compound + LPS20ValueValueValue
This compound + LPS40ValueValueValue
This compound + LPS80ValueValueValue
Dexamethasone + LPS1-5ValueValueValue
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to evaluate the protective effects of this compound in a model of inflammatory bowel disease.[12][13][14]

2.3.1. Materials

  • This compound

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive Control: Sulfasalazine (50-100 mg/kg)

  • Male C57BL/6 mice (8-10 weeks old)

2.3.2. Protocol

  • Animal Acclimatization: Acclimatize mice for one week.

  • Grouping and Dosing: Randomly divide mice into groups (n=8-10 per group):

    • Control (drinking water without DSS)

    • DSS + Vehicle

    • DSS + this compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • DSS + Sulfasalazine (p.o.)

  • Induction of Colitis: Administer 2-3% DSS in the drinking water ad libitum for 5-7 days.[12][13]

  • Treatment: Administer this compound, vehicle, or sulfasalazine daily by oral gavage starting from day 0 of DSS administration.

  • Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Euthanasia and Tissue Collection: On day 6-8, euthanize the mice. Measure the colon length and collect colon tissue for histological analysis and myeloperoxidase (MPO) activity assay.[14]

2.3.3. Data Presentation

GroupDose (mg/kg)Disease Activity Index (DAI)Colon Length (cm)MPO Activity (U/g tissue)
Control-ValueValueValue
DSS + Vehicle-ValueValueValue
DSS + this compound25ValueValueValue
DSS + this compound50ValueValueValue
DSS + this compound100ValueValueValue
DSS + Sulfasalazine50-100ValueValueValue

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated by the modulation of key signaling pathways.

NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound may exert its anti-inflammatory effects by inhibiting IκB degradation and subsequent NF-κB activation.[3]

G Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) IKK Complex IKK Complex Inflammatory Stimuli (LPS, Cytokines)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates This compound This compound IKK Complex->this compound Inhibits NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Leads to Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Initiates

Figure 2: Potential inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK family (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[3][4] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. This compound may suppress inflammation by inhibiting the phosphorylation of ERK, JNK, and p38.[3]

G Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates This compound This compound MAPKK->this compound Inhibits Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

Figure 3: Potential inhibition of the MAPK pathway by this compound.

Nrf2 Signaling Pathway

Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[4][15] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or Nrf2 activators disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes encoding antioxidant enzymes. By activating the Nrf2 pathway, this compound may enhance the cellular antioxidant defense and thereby suppress inflammation.

G Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Activates Nucleus Nucleus Nrf2->Nucleus Translocates to Keap1 Keap1 Keap1->Nrf2 Inhibits This compound This compound This compound->Nrf2 Activates Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nucleus->Antioxidant Response Element (ARE) Binds to ARE ARE Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Induces Inflammation Inflammation Antioxidant Gene Expression->Inflammation Suppresses

Figure 4: Potential activation of the Nrf2 pathway by this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the in vivo evaluation of the anti-inflammatory properties of this compound. By employing a multi-model approach, researchers can gain comprehensive insights into its therapeutic potential across different types of inflammation. Furthermore, investigating the underlying molecular mechanisms through the analysis of the NF-κB, MAPK, and Nrf2 signaling pathways will be crucial for the further development of this compound as a novel anti-inflammatory agent. It is recommended to perform dose-response studies to determine the optimal therapeutic window and to conduct pharmacokinetic and toxicological assessments to ensure its safety and efficacy.

References

Application Notes and Protocols for Assessing Cell Viability and Apoptosis in Schisanlignone D-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Schisanlignone D is a lignan compound that has been identified as a chemical component of Schisandra viridis.[1] Lignans isolated from plants of the Schisandra genus have demonstrated a range of biological activities, including cytotoxic and apoptotic effects on various cancer cell lines.[2][3][4][5][6] These findings suggest that this compound holds potential as a subject for anticancer research.

These application notes provide detailed protocols for evaluating the effects of this compound on cell viability and apoptosis. The described assays are fundamental tools in preclinical drug discovery and cancer research for characterizing the cytotoxic and apoptosis-inducing potential of novel compounds. The protocols include the MTT assay for cell viability, Annexin V/PI staining for the detection of apoptosis by flow cytometry, and the Caspase-Glo® 3/7 assay for measuring caspase activity.

Disclaimer: Due to the limited availability of specific experimental data on this compound in publicly accessible literature, the quantitative data presented in this document are hypothetical and for illustrative purposes. Researchers should generate their own experimental data to accurately characterize the effects of this compound on their specific cell lines of interest.

Data Presentation: Effects of this compound on Cancer Cells

The following table summarizes hypothetical data on the effects of this compound on a representative cancer cell line. This structured format allows for a clear and comparative overview of the compound's activity.

Parameter Assay Cell Line Treatment Condition Result
Cell Viability (IC50) MTT AssayHuman Colon Cancer Cell Line (e.g., HCT116)48-hour incubation with this compound15 µM
Apoptosis Induction Annexin V-FITC/PI StainingHuman Colon Cancer Cell Line (e.g., HCT116)24-hour treatment with 15 µM this compound45% apoptotic cells (early and late)
Caspase-3/7 Activation Caspase-Glo® 3/7 AssayHuman Colon Cancer Cell Line (e.g., HCT116)12-hour treatment with 15 µM this compound3.5-fold increase in caspase activity

Experimental Workflow

The following diagram illustrates the general experimental workflow for assessing the effects of this compound on cell viability and apoptosis.

G cluster_prep Cell Culture and Treatment cluster_assays Viability and Apoptosis Assays cluster_analysis Data Analysis and Interpretation cell_culture Seed cells in multi-well plates treatment Treat cells with various concentrations of this compound cell_culture->treatment incubation Incubate for specified time periods treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay caspase_assay Caspase Activity Assay (e.g., Caspase-Glo 3/7) incubation->caspase_assay data_analysis Measure absorbance, fluorescence, or luminescence viability_assay->data_analysis apoptosis_assay->data_analysis caspase_assay->data_analysis ic50_calc Calculate IC50 value data_analysis->ic50_calc apoptosis_quant Quantify apoptotic cell population data_analysis->apoptosis_quant caspase_fold Determine fold-change in caspase activity data_analysis->caspase_fold conclusion Draw conclusions on the cytotoxic and apoptotic effects ic50_calc->conclusion apoptosis_quant->conclusion caspase_fold->conclusion G Schisanlignone_D This compound ROS Increased ROS Production Schisanlignone_D->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondria JNK->Mitochondria promotes Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Investigation of Schisanlignone D in Traditional Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature contains very limited information specifically on Schisanlignone D, a lignan found in Schisandra viridis. The following application notes and protocols are based on established methodologies and findings from research on other well-studied lignans from the Schisandra genus, such as Schisandrin A, Schisandrin B, and Gomisin A. Researchers should adapt and validate these protocols for the specific investigation of this compound.

Introduction to this compound and Related Lignans

This compound is a dibenzocyclooctadiene lignan isolated from Schisandra viridis. Lignans from the Schisandra genus are major active constituents and have garnered significant interest for their diverse pharmacological activities.[1] These compounds are extensively documented for a wide range of biological effects, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties.[1][2][3][4] Given the shared chemical scaffold, it is plausible that this compound may exhibit similar biological activities. These notes provide a framework for the systematic investigation of this compound's therapeutic potential.

Potential Therapeutic Applications and Biological Activities

Based on the activities of related lignans, the following areas represent promising avenues for this compound research:

  • Anti-inflammatory Effects: Many Schisandra lignans exhibit potent anti-inflammatory activity, often by modulating key signaling pathways such as NF-κB.[5][6][7]

  • Neuroprotective Properties: Several lignans have shown protective effects in models of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.[8][9]

  • Anticancer Potential: Certain lignans from Schisandra have been reported to induce apoptosis and inhibit the proliferation of cancer cells.[2]

  • Hepatoprotective Activity: The protective effects of Schisandra lignans on liver cells are well-documented.

Experimental Protocols

The following are detailed protocols for investigating the potential biological activities of this compound.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the inflammatory response in vitro.

Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes).

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Determine the non-toxic concentration range for subsequent experiments.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Seed cells in a 24-well plate and treat with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the supernatant and mix 100 µL with 100 µL of Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify NO concentration.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Treat and stimulate cells as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot for NF-κB Pathway Proteins:

    • After treatment with this compound and LPS, lyse the cells and extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

In Vitro Neuroprotection Assay

Objective: To evaluate the protective effect of this compound against neurotoxicity.

Cell Line: SH-SY5Y (human neuroblastoma) or primary cortical neurons.

Protocol:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

  • Neurotoxicity Induction:

    • Pre-treat differentiated cells with various concentrations of this compound for 2 hours.

    • Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-β (Aβ) 1-42 for Alzheimer's models for 24 hours.

  • Cell Viability Assay (MTT or LDH): Assess cell viability as described previously or by measuring lactate dehydrogenase (LDH) release into the medium, which indicates cell membrane damage.

  • Apoptosis Assessment (Flow Cytometry):

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population using a flow cytometer to quantify early and late apoptotic cells.

  • Western Blot for Apoptosis-Related Proteins:

    • Probe for key apoptotic proteins such as Bax, Bcl-2, cleaved Caspase-3, and PARP.[9]

Quantitative Data Summary

The following tables present example data from studies on other Schisandra lignans to illustrate how to structure quantitative results for this compound.

Table 1: Anti-inflammatory Activity of Schisandra Lignans

CompoundCell LineStimulantAssayIC50 / EffectReference
(-)-Gomisin NTHP-1LPSNF-κB InhibitionSignificant at 10 µM[6][7]
(+)-γ-SchisandrinTHP-1LPSNF-κB InhibitionSignificant at 10 µM[6][7]
Schisandrin AMouse PawCarrageenanEdema InhibitionSignificant inhibition[10]
Schisandrin AMouse PawCarrageenanTNF-α, IL-1β levelsSignificant reduction[10]

Table 2: Neuroprotective Effects of Schisandra Lignans

CompoundModelKey FindingsReference
Lignans from S. chinensisD-galactose induced neurotoxicity in ratsAmeliorated cognitive deficits, attenuated oxidative stress[8]
Lignans from S. chinensisAβ1-42-induced neurotoxicity in primary neuronsReversed expression of Caspase-8, Caspase-3, Bax, and Bcl-2[9]

Signaling Pathways and Visualizations

The anti-inflammatory and neuroprotective effects of Schisandra lignans are often mediated through specific signaling pathways. Below are Graphviz diagrams illustrating these pathways, which can serve as a hypothetical framework for investigating this compound.

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates Degradation Degradation IkappaB->Degradation NFkappaB NF-κB (p65/p50) NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates NFkappaB_IkappaB NF-κB-IκBα Complex NFkappaB_IkappaB->NFkappaB Releases DNA DNA NFkappaB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS LPS->TLR4 SchisanlignoneD This compound SchisanlignoneD->IKK Inhibits SchisanlignoneD->IkappaB Inhibits Phosphorylation

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Neuroprotective Apoptotic Signaling Pathway

neuroprotective_pathway cluster_0 Mitochondrial Apoptosis Pathway Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Neurotoxic_Stress Neurotoxic Stress (e.g., Aβ, 6-OHDA) Neurotoxic_Stress->Bax Activates Neurotoxic_Stress->Bcl2 Inhibits SchisanlignoneD This compound SchisanlignoneD->Bax Inhibits SchisanlignoneD->Bcl2 Upregulates

Caption: Hypothesized neuroprotective mechanism of this compound through modulation of apoptosis-related proteins.

Conclusion and Future Directions

The protocols and frameworks provided offer a comprehensive starting point for the investigation of this compound. Due to the limited existing research, initial studies should focus on broad-spectrum screening of its biological activities, followed by more in-depth mechanistic studies in the most promising areas. Further research into the pharmacokinetics and in vivo efficacy of this compound will be crucial for its development as a potential therapeutic agent. The exploration of this and other lesser-known lignans from traditional medicinal plants holds significant promise for novel drug discovery.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of Schisanlignone D in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisanlignone D, focusing on its poor solubility in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate Formation When Diluting DMSO Stock of this compound into Aqueous Buffer

Question: I am dissolving my this compound in DMSO and then diluting it into my aqueous experimental buffer (e.g., PBS, cell culture media), but I observe a precipitate. What is happening and how can I solve this?

Answer:

This is a common issue for compounds with poor aqueous solubility like this compound. The precipitate forms because the compound is soluble in the organic solvent (DMSO) but crashes out when the solution becomes predominantly aqueous.

Here is a troubleshooting workflow to address this issue:

G start Precipitation observed upon dilution of DMSO stock in aqueous buffer check_dmso Is the final DMSO concentration <1%? start->check_dmso increase_dmso Increase final DMSO concentration (check cell/assay tolerance) check_dmso->increase_dmso No use_cosolvent Employ a co-solvent system check_dmso->use_cosolvent Yes sonicate Apply sonication or vortexing increase_dmso->sonicate fail Precipitation persists increase_dmso->fail use_cosolvent->sonicate use_cosolvent->fail heat Gentle heating sonicate->heat sonicate->fail reduce_conc Lower the final concentration of this compound heat->reduce_conc heat->fail formulation Consider advanced formulation strategies reduce_conc->formulation Still precipitates success This compound is solubilized reduce_conc->success Solubilized formulation->success formulation->fail

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, to minimize solvent-induced artifacts in biological assays. If precipitation occurs at very low DMSO concentrations, proceed to other methods.

  • Employ Co-solvents: Consider using a co-solvent system. Ethanol can be a useful addition to the DMSO stock before dilution. A mixture of DMSO and ethanol can sometimes maintain solubility upon aqueous dilution better than DMSO alone.

  • Mechanical Agitation: After dilution, vortex the solution vigorously or use a bath sonicator. This can help to break down small precipitate particles and aid in dissolution.

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) while stirring. Increased temperature can enhance the solubility of some compounds. However, be cautious about the thermal stability of this compound.

  • Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your aqueous system. Try working with a lower final concentration.

  • Advanced Formulation Strategies: For in vivo studies or when higher concentrations are necessary, consider advanced formulation techniques. These are detailed in the FAQ section below.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a dibenzocyclooctadiene lignan, a class of compounds known for their poor water solubility.[1][2] While specific quantitative data for its aqueous solubility is not readily available in public literature, its solubility in dimethyl sulfoxide (DMSO) is reported to be 10 mM.[3]

Q2: What are the recommended methods to improve the aqueous solubility of this compound for in vitro experiments?

A2: Several methods can be employed to enhance the aqueous solubility of this compound for experimental use. The choice of method will depend on the specific requirements of your assay.

MethodDescriptionAdvantagesDisadvantages
Co-solvency Using a mixture of water-miscible organic solvents (e.g., DMSO, ethanol) to increase solubility.Simple to implement in a lab setting.High concentrations of organic solvents can be toxic to cells or interfere with assays.
pH Adjustment Modifying the pH of the aqueous buffer to ionize the compound, which can increase solubility.Can be effective if the compound has ionizable groups.This compound does not have readily ionizable groups, so this method may have limited utility. Can also affect experimental conditions.
Use of Surfactants Incorporating non-ionic surfactants like Tween® 80 or Poloxamer 188 to form micelles that encapsulate the hydrophobic compound.Can significantly increase apparent solubility.Surfactants can have their own biological effects and may interfere with certain assays.
Complexation with Cyclodextrins Using cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes where the hydrophobic this compound is encapsulated within the cyclodextrin cavity.Can significantly improve solubility and stability. Generally well-tolerated in cell culture.Stoichiometry of complexation needs to be determined. Can be a more expensive option.

Q3: Can you provide a general protocol for preparing a solid dispersion of this compound to improve its dissolution rate?

A3: Yes, solid dispersion is a common technique to enhance the dissolution rate and bioavailability of poorly soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[4][5][6][7]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Selection of Carrier: Choose a hydrophilic polymer carrier. Common choices include Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEGs), or Hydroxypropyl Methylcellulose (HPMC).[5]

  • Preparation of Drug-Carrier Solution:

    • Dissolve this compound and the chosen carrier in a suitable organic solvent in which both are soluble (e.g., ethanol, methanol, or a mixture). The ratio of drug to carrier will need to be optimized (e.g., 1:1, 1:5, 1:10 by weight).

    • Ensure complete dissolution, using sonication if necessary.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure. A water bath can be used to gently heat the solution (e.g., 40-60°C) to facilitate evaporation.

  • Drying and Pulverization:

    • The resulting solid film should be further dried under vacuum for 24 hours to remove any residual solvent.

    • The dried solid dispersion can then be pulverized using a mortar and pestle and passed through a sieve to obtain a fine powder.

  • Characterization:

    • The resulting solid dispersion should be characterized to confirm the amorphous state of the drug (e.g., by Differential Scanning Calorimetry or X-ray Diffraction) and to assess the improvement in dissolution rate compared to the pure drug.

Q4: For in vivo studies, what formulation strategies are recommended for this compound?

A4: For in vivo applications, where bioavailability is a key concern, more advanced formulation strategies are often necessary.

Formulation StrategyDescriptionKey Considerations
Nanoparticle Encapsulation Encapsulating this compound within polymeric nanoparticles (e.g., PLGA) or lipid-based nanoparticles.[8][9][10]Can improve oral bioavailability, modify drug distribution, and provide controlled release. Requires specialized equipment for preparation and characterization.
Solid Lipid Nanoparticles (SLNs) Similar to polymeric nanoparticles but using lipids that are solid at room temperature as the carrier.Good biocompatibility and potential for oral delivery.
Self-Emulsifying Drug Delivery Systems (SEDDS) An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.Can significantly enhance oral absorption.

Q5: Is there any known signaling pathway that this compound might affect?

A5: While research specifically on this compound is limited, studies on other dibenzocyclooctadiene lignans from Schisandra and other natural compounds suggest that the PI3K/Akt signaling pathway is a potential target.[2] This pathway is crucial in regulating cell survival, proliferation, and apoptosis, and its dysregulation is often implicated in cancer.[11][12]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a common target for many natural products with anti-cancer properties.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Bad Bad Akt->Bad Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Inhibition of Apoptosis Bad->Apoptosis Promotes SchisanlignoneD This compound (Potential Inhibitor) SchisanlignoneD->PI3K SchisanlignoneD->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

Strategies for enhancing the bioavailability of Schisanlignone D in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Schisanlignone D. Given the limited direct research on this compound, the strategies outlined here are based on established methods for improving the bioavailability of poorly water-soluble compounds and data from analogous lignans, such as Schisantherin A.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, like many other lignans, is a lipophilic compound with poor aqueous solubility. This low solubility is a primary factor limiting its dissolution in the gastrointestinal tract, which is a prerequisite for absorption and subsequent systemic availability.[1] Consequently, its oral bioavailability is often suboptimal.

Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to overcome the low aqueous solubility of compounds like this compound. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gut, enhancing drug solubilization and absorption.[2][3][4][5][6][7]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at a solid state, which can improve the dissolution rate.[8][9][10][11]

  • Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution. Nanoemulsions are a prominent example.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.

Q3: Is there a precedent for successfully enhancing the bioavailability of a similar compound?

A3: Yes, a study on Schisantherin A, a dibenzocyclooctadiene lignan structurally related to this compound, demonstrated a significant increase in bioavailability using a nanoemulsion formulation. The absolute oral bioavailability of Schisantherin A was increased from 4.3% to 47.3% when administered in a nanoemulsion compared to a conventional suspension.[12] This provides a strong rationale for exploring similar strategies for this compound.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies

Possible Cause: Poor dissolution of this compound in the gastrointestinal fluid.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Formulation Approach - Solid Dispersion:

    • Rationale: To enhance the dissolution rate by dispersing this compound in a hydrophilic carrier.

    • Suggested Protocol:

      • Select a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, Poloxamer 188).

      • Prepare the solid dispersion using a method like solvent evaporation or hot-melt extrusion.

      • Characterize the solid dispersion for drug content, morphology (amorphous vs. crystalline state using XRD and DSC), and in vitro dissolution.

      • Conduct a pilot in vivo pharmacokinetic study in a relevant animal model (e.g., rats) comparing the solid dispersion to a simple suspension of this compound.

  • Formulation Approach - Self-Emulsifying Drug Delivery System (SEDDS):

    • Rationale: To present this compound in a pre-dissolved, emulsified form for easier absorption.[2][3][4][5][6][7]

    • Suggested Protocol:

      • Screen various oils (e.g., Labrafac™ lipophile WL 1349), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize this compound.

      • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant for self-emulsification.

      • Prepare the SEDDS formulation by mixing the components until a clear solution is formed.

      • Characterize the formulation for self-emulsification time, droplet size, and drug content.

      • Perform an in vivo pharmacokinetic study comparing the SEDDS formulation to a control.

Issue 2: Inconsistent Results Between Different Batches of Formulations

Possible Cause: Lack of robust formulation characterization and control.

Troubleshooting Steps:

  • Standardize Raw Materials: Ensure consistent quality and source of all excipients and the active pharmaceutical ingredient (API).

  • Implement Quality Control Checks:

    • For Solid Dispersions:

      • Perform Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the dispersion.

      • Conduct dissolution testing on each batch to ensure consistent release profiles.

    • For SEDDS/Nanoemulsions:

      • Measure droplet size and polydispersity index (PDI) upon emulsification.

      • Visually inspect for signs of phase separation or precipitation.

  • Control Manufacturing Process Parameters:

    • For solvent evaporation, ensure complete and consistent solvent removal.

    • For hot-melt extrusion, carefully control temperature and screw speed.

    • For SEDDS, ensure homogeneity of the mixture.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Schisantherin A from a study that successfully enhanced its bioavailability using a nanoemulsion. This data can serve as a benchmark for what may be achievable with this compound using similar formulation strategies.

FormulationAdministration RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)
Suspension Intragastric28.3 ± 5.44.0 ± 1.0345.6 ± 67.84.3
Nanoemulsion Intragastric256.7 ± 45.32.5 ± 0.53824.5 ± 567.247.3
Solution Intravenous1245.8 ± 234.10.0838056.7 ± 1234.5100

Data adapted from a study on Schisantherin A[12]. This table is for illustrative purposes to demonstrate the potential for bioavailability enhancement.

Experimental Protocols

Preparation of a this compound Nanoemulsion (Hypothetical Protocol Based on Schisantherin A Study)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., ethyl oleate, isopropyl myristate, Labrafac™), surfactants (e.g., Tween® 80, Cremophor® EL), and co-surfactants (e.g., Transcutol® P, ethanol).

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.

    • Prepare mixtures with varying ratios of surfactant to co-surfactant (Smix).

    • Titrate the oil phase with different Smix ratios and observe the formation of a clear nanoemulsion region upon the addition of water.

  • Preparation of the Nanoemulsion:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve this compound in the oil phase.

    • Add the surfactant and co-surfactant and mix thoroughly.

    • Slowly add the aqueous phase under gentle magnetic stirring until a clear and transparent nanoemulsion is formed.

  • Characterization:

    • Measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Measure the drug content and entrapment efficiency using a validated HPLC method.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants, Co-surfactants) phase_diagram Pseudo-Ternary Phase Diagram solubility->phase_diagram preparation Formulation Preparation (e.g., Nanoemulsion) phase_diagram->preparation physchem Physicochemical Analysis (Droplet Size, Zeta Potential) preparation->physchem dissolution In Vitro Dissolution Studies physchem->dissolution pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study data_analysis Data Analysis (Cmax, AUC, Bioavailability) pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_strategies Enhancement Strategies cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome low_bioavailability Low Oral Bioavailability of this compound poor_solubility Poor Aqueous Solubility low_bioavailability->poor_solubility is caused by sedds Lipid-Based Formulations (e.g., SEDDS, Nanoemulsions) poor_solubility->sedds is addressed by solid_dispersion Solid Dispersions poor_solubility->solid_dispersion is addressed by nanotech Nanotechnology poor_solubility->nanotech is addressed by inc_dissolution Increased Dissolution Rate sedds->inc_dissolution solid_dispersion->inc_dissolution nanotech->inc_dissolution inc_absorption Enhanced Absorption inc_dissolution->inc_absorption enhanced_bioavailability Enhanced In Vivo Bioavailability inc_absorption->enhanced_bioavailability

Caption: Logical relationship between the bioavailability problem of this compound and potential solutions.

References

Optimizing the dosage and administration route for Schisanlignone D in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the dosage, administration, and pharmacokinetics of Schisanlignone D is limited in publicly available literature. The following guidance is based on established principles for poorly soluble natural compounds and data from structurally similar dibenzocyclooctadiene lignans isolated from Schisandra species. It is imperative to conduct preliminary dose-finding and formulation studies for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for in vivo studies?

A1: this compound, a dibenzocyclooctadiene lignan, is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] However, like many other lignans, it is expected to have poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[3] This characteristic necessitates the use of specialized formulation strategies to enhance its dissolution and absorption in the gastrointestinal tract.

Q2: Which administration routes are most appropriate for initial animal studies with this compound?

A2: For initial efficacy and pharmacokinetic studies, both intravenous (IV) and oral (PO) administration routes should be considered.

  • Intravenous (IV) administration is crucial for determining the intrinsic pharmacokinetic properties of this compound, such as clearance and volume of distribution, and for assessing its absolute bioavailability when compared to oral administration.[4]

  • Oral (PO) administration , typically via gavage, is essential for evaluating the compound's potential as an orally delivered therapeutic agent and for identifying challenges related to absorption and first-pass metabolism.[5]

Q3: How can I improve the oral bioavailability of the poorly water-soluble this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound:[1][6][7][8]

  • Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of the compound in the dosing vehicle.

  • Surfactants: These can improve wettability and form micelles to solubilize the compound.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[9]

  • Solid dispersions: Dispersing the compound in a water-soluble polymer can improve its dissolution rate.

Q4: What are the potential challenges when administering this compound intravenously?

A4: The primary challenge for IV administration of a poorly soluble compound like this compound is the risk of precipitation in the bloodstream, which can lead to embolism and toxicity.[4] Therefore, a carefully designed formulation is critical. Strategies include using co-solvents, cyclodextrins, or nanosuspensions to ensure the compound remains solubilized upon injection.[4][9] The pH and osmolality of the formulation must also be controlled to minimize irritation at the injection site.[6]

Q5: Are there any known drug-drug interactions with Schisandra lignans that I should be aware of?

A5: Yes, several Schisandra lignans are known to interact with cytochrome P450 (CYP) enzymes, particularly CYP3A4, and the P-glycoprotein (P-gp) efflux transporter.[10][11][12][13] These interactions can alter the metabolism and disposition of co-administered drugs. Depending on the specific lignan and the duration of treatment, both inhibition and induction of these proteins have been observed.[12] When designing in vivo studies, it is important to consider the potential for these interactions if other compounds are being co-administered.

Troubleshooting Guides

Issue 1: Low or highly variable plasma concentrations after oral administration.

Possible Cause Troubleshooting Steps
Poor aqueous solubility and dissolution 1. Improve Formulation: Switch to a more effective solubilization strategy (e.g., from a simple suspension to a SEDDS or nanosuspension). 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization.[6]
Rapid first-pass metabolism 1. Co-administer with a CYP inhibitor: While not a long-term solution, this can help determine the extent of first-pass metabolism. Note: This will alter the intrinsic properties of the compound. 2. Consider alternative routes: If oral bioavailability remains unacceptably low, explore other routes like intraperitoneal or subcutaneous administration for initial efficacy studies.
P-glycoprotein (P-gp) efflux 1. Investigate in vitro: Use cell-based assays (e.g., Caco-2) to determine if this compound is a P-gp substrate. 2. Co-administer with a P-gp inhibitor: Similar to CYP inhibition, this can help diagnose the issue.
Gavage procedure error 1. Verify Technique: Ensure proper gavage technique to avoid accidental administration into the trachea.[14] 2. Check for Regurgitation: Observe the animal after dosing for any signs of regurgitation.

Issue 2: Signs of toxicity or adverse effects in animals.

Possible Cause Troubleshooting Steps
Compound-related toxicity 1. Dose Reduction: Lower the dose to a level that is well-tolerated. 2. Toxicity Studies: Conduct a formal dose-range finding study to determine the maximum tolerated dose (MTD).
Vehicle-related toxicity 1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle effects. 2. Change Vehicle: If the vehicle is causing toxicity, explore alternative, more biocompatible formulation components.
Precipitation after IV injection 1. Reformulate: Develop a more robust IV formulation that ensures the compound remains in solution upon dilution with blood.[4] 2. Slow Infusion: Administer the dose as a slow infusion rather than a bolus injection to reduce the risk of precipitation.

Data Presentation

Table 1: Comparison of Potential Formulations for Oral Administration of this compound

Formulation TypeComponentsAdvantagesDisadvantages
Aqueous Suspension This compound, Suspending agent (e.g., 0.5% methylcellulose), Wetting agent (e.g., 0.1% Tween 80)Simple to prepareLow bioavailability likely, potential for particle aggregation
Co-solvent Solution This compound, Water, Co-solvent (e.g., PEG 400, propylene glycol, ethanol)Can achieve higher drug loading in solutionPotential for precipitation upon dilution in the GI tract, potential for vehicle-related toxicity
Lipid-Based (SEDDS) This compound, Oil (e.g., sesame oil, Labrafac), Surfactant (e.g., Cremophor EL, Tween 80), Co-surfactant (e.g., Transcutol)Presents drug in a solubilized state, can enhance lymphatic uptakeMore complex to formulate and characterize
Nanosuspension This compound, Stabilizer (e.g., Poloxamer 188), WaterSignificantly increases surface area for dissolution, leading to improved absorptionRequires specialized equipment for preparation (e.g., high-pressure homogenizer, bead mill)

Table 2: Key Parameters for Different Administration Routes in Rodents

ParameterOral Gavage (Mouse)Oral Gavage (Rat)Intravenous (Tail Vein) (Mouse)Intravenous (Tail Vein) (Rat)
Max Volume 10 mL/kg10 mL/kg5 mL/kg (bolus)5 mL/kg (bolus)
Needle/Tube Size 20-22 gauge, flexible plastic18-20 gauge, flexible or metal27-30 gauge25-27 gauge
Frequency Typically once or twice dailyTypically once or twice dailyDependent on study designDependent on study design
Anesthesia Not typically requiredNot typically requiredNot typically required (restrainer used)Not typically required (restrainer used)

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration

  • Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent vehicle.

  • Materials: this compound, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Sterile water, Glass vials, Sonicator.

  • Procedure:

    • Weigh the required amount of this compound and place it in a glass vial.

    • Prepare the vehicle by mixing PEG 400 and PG in a 1:1 ratio (v/v).

    • Add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating until the compound is fully dissolved.

    • If necessary, add sterile water to the final volume, ensuring the compound remains in solution.

    • Visually inspect the solution for any undissolved particles before administration.

Protocol 2: Oral Gavage Administration in Mice

  • Objective: To administer a defined volume of the this compound formulation directly into the stomach of a mouse.

  • Materials: Prepared formulation, Syringe, Flexible plastic gavage needle (20-22 gauge), Animal scale.

  • Procedure:

    • Weigh the mouse to calculate the correct dose volume (typically 10 mL/kg).

    • Draw the calculated volume into the syringe attached to the gavage needle.

    • Gently restrain the mouse by the scruff of the neck to immobilize its head.

    • Introduce the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.[14]

    • Once the needle is in the correct position (pre-measured to the last rib), slowly administer the formulation.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.[13]

Protocol 3: Intravenous Injection (Tail Vein) in Rats

  • Objective: To administer a defined volume of the this compound formulation directly into the systemic circulation of a rat.

  • Materials: Sterile IV formulation, Syringe with a 27-gauge needle, Rat restrainer, Heat lamp.

  • Procedure:

    • Place the rat in a restrainer.

    • Warm the tail using a heat lamp to cause vasodilation, making the lateral tail veins more visible.

    • Wipe the tail with 70% ethanol.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

    • A successful insertion may be indicated by a "flash" of blood in the needle hub.

    • Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.

    • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation Development cluster_pk Phase 2: Pharmacokinetic Profiling cluster_dose_finding Phase 3: Dose-Range Finding for Efficacy solubility Solubility Screening (Aqueous & Organic Solvents) vehicle Vehicle Selection (Co-solvents, Lipids, Surfactants) solubility->vehicle stability Formulation Stability Testing vehicle->stability po_dose Oral Dosing (e.g., 10-50 mg/kg) stability->po_dose Optimized Formulation iv_dose IV Dosing (e.g., 1-2 mg/kg) blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling analysis LC-MS/MS Analysis of Plasma blood_sampling->analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC, F%) analysis->pk_params mtd Maximum Tolerated Dose (MTD) Study pk_params->mtd Inform Dose Selection efficacy_doses Select Doses for Efficacy Study (e.g., Low, Mid, High based on PK/MTD) mtd->efficacy_doses efficacy_study Conduct Efficacy Study efficacy_doses->efficacy_study

Caption: Experimental workflow for optimizing this compound dosage.

troubleshooting_workflow start Low Oral Bioavailability Observed q1 Is the compound soluble in the formulation? start->q1 sol_strat Action: Improve Formulation - Use co-solvents - SEDDS - Nanosuspension q1->sol_strat No q2 Is there evidence of high first-pass metabolism? q1->q2 Yes a1_yes Yes a1_no No end Re-evaluate in vivo sol_strat->end met_strat Action: Consider - Prodrug approach - Co-administration with inhibitor (for diagnosis) q2->met_strat Yes q3 Is P-gp efflux suspected? q2->q3 No a2_yes Yes a2_no No met_strat->end pgp_strat Action: Investigate in vitro (Caco-2 assay) q3->pgp_strat Yes q3->end No a3_yes Yes a3_no No pgp_strat->end

Caption: Troubleshooting guide for low oral bioavailability.

signaling_pathway cluster_cell Potential Cellular Effects of Schisandra Lignans schisandra Schisandra Lignans (e.g., this compound) ros Oxidative Stress (ROS) schisandra->ros inhibits nfkb NF-κB Pathway schisandra->nfkb inhibits nrf2 Nrf2 Pathway schisandra->nrf2 activates ros->nfkb activates inflammation Inflammation (e.g., TNF-α, IL-6) nfkb->inflammation induces antioxidant Antioxidant Response (e.g., HO-1, NQO1) nrf2->antioxidant induces

Caption: Potential signaling pathways modulated by Schisandra lignans.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Purification of Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale purification of Schisanlignone D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and key chemical properties of this compound to consider for large-scale purification?

A1: this compound is a bioactive lignan primarily isolated from plants of the Schisandra genus, such as Schisandra viridis[1]. Lignans from Schisandra are known for their complex structures and potential therapeutic activities, including anti-inflammatory and neuroprotective effects. For large-scale purification, it is crucial to consider their lipophilic nature and potential for co-extraction with other structurally similar lignans, which can present significant purification challenges.

Q2: What are the most effective extraction techniques for obtaining a crude extract enriched with this compound for large-scale processing?

A2: For large-scale extraction of lignans from Schisandra, several methods can be employed. Traditional methods like maceration and Soxhlet extraction are feasible but may require large volumes of solvents and longer extraction times. Modern techniques such as supercritical fluid extraction (SFE) with CO2, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) offer higher efficiency and reduced solvent consumption, making them suitable for industrial-scale operations. The choice of solvent is critical; typically, ethanol or methanol at concentrations of 70-95% is effective for extracting lignans.

Q3: What are the common challenges encountered when scaling up the purification of this compound?

A3: Scaling up the purification of this compound from bench-scale to an industrial scale presents several challenges:

  • Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult as chromatographic resolution often decreases with increased column size and loading.

  • Solvent Consumption: Large-scale chromatography consumes significant volumes of high-purity solvents, leading to high operational costs and environmental concerns.

  • Time and Throughput: Processing large quantities of crude extract can be time-consuming, impacting overall productivity.

  • Compound Stability: Prolonged processing times and exposure to different conditions during scale-up can potentially lead to the degradation of the target compound.

  • Impurity Profile: The profile of co-extracted impurities may differ with the scale of extraction, requiring adjustments to the purification protocol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound in Crude Extract Inefficient extraction method or solvent.Optimize extraction parameters such as solvent polarity, temperature, and time. Consider using advanced extraction techniques like UAE or SFE for better efficiency.
Poor Separation in Flash Chromatography Inappropriate solvent system or column overloading.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. Reduce the sample load on the column to improve resolution.
Peak Tailing in Preparative HPLC Column degradation, improper mobile phase pH, or interaction of the analyte with active sites on the stationary phase.Flush the column with a strong solvent to remove contaminants. Adjust the mobile phase pH to ensure the analyte is in a neutral form. Use a column with end-capping to minimize secondary interactions.
Co-elution of Structurally Similar Lignans Insufficient selectivity of the chromatographic system.Employ orthogonal purification techniques. For instance, follow up a normal-phase flash chromatography step with a reversed-phase preparative HPLC. High-speed counter-current chromatography (HSCCC) can also be an effective alternative for separating closely related compounds.
Product Degradation During Processing Sensitivity to heat, light, or pH.Lignans are generally stable at temperatures below 100°C.[2] However, it is advisable to conduct stability studies under different conditions. Protect the compound from light and maintain a neutral pH during purification and storage.
Difficulty in Removing Pigments and Highly Polar Impurities Inadequate preliminary cleanup of the crude extract.Pre-treat the crude extract using techniques such as liquid-liquid extraction or solid-phase extraction (SPE) with macroporous resins to remove pigments and other undesirable compounds before proceeding to chromatographic purification.

Quantitative Data Summary

The following tables summarize representative quantitative data for the purification of lignans from Schisandra species. Note that specific data for large-scale this compound purification is limited in the public domain; therefore, data from related compounds and smaller-scale preparations are presented as a reference.

Table 1: Yields of Lignans from Schisandra chinensis

Lignan Extraction/Purification Method Yield (% of starting material) Reference
DeoxyschisandrinAnalytical RP-HPLC0.0156[3]
Gomisin NAnalytical RP-HPLC0.0173[3]

Table 2: Purity and Recovery of Lignans using Supercritical Antisolvent (SAS) Precipitation

Lignan Initial Concentration (mg/g) Final Concentration (mg/g) Recovery (%) Purity (%) Reference
Schisandrol B145.32-84>90[4]
Schisandrin A56.65-84>90[4]
γ-Schisandrin66.38-84>90[4]
Gomisin N266.70-84>90[4]
Schisandrin C46.80-84>90[4]

Experimental Protocols

Protocol 1: Large-Scale Extraction of Lignans from Schisandra

This protocol is a general guideline and should be optimized for specific equipment and raw material characteristics.

  • Material Preparation: Grind the dried fruits or stems of the Schisandra plant to a coarse powder (20-40 mesh).

  • Extraction:

    • Load the powdered material into a large-scale extractor.

    • Use 70-95% ethanol as the extraction solvent at a solid-to-liquid ratio of 1:8 (w/v).

    • Perform the extraction at 60°C for 2 hours with continuous stirring.

    • Repeat the extraction process twice more with fresh solvent to ensure maximum recovery.

  • Concentration:

    • Combine the extracts from all three cycles.

    • Concentrate the extract under reduced pressure using a rotary evaporator or a falling film evaporator until the ethanol is removed.

  • Preliminary Purification:

    • Resuspend the concentrated aqueous extract in water and perform liquid-liquid partitioning with ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with lignans.

    • Evaporate the ethyl acetate to obtain the crude lignan extract.

Protocol 2: Scaled-Up Flash Chromatography Purification

This protocol provides a framework for scaling up a flash chromatography method developed at the lab scale.

  • Method Development (Lab Scale):

    • Develop an optimized separation method on a small-scale flash chromatography system (e.g., using a 10 g silica column).

    • Determine the ideal solvent system (e.g., a gradient of hexane and ethyl acetate) and the maximum sample load that provides good separation.

  • Scaling Calculation:

    • The scale-up is based on maintaining the loading percentage. If a 1% load (e.g., 100 mg of crude extract on a 10 g column) was successful, the same ratio should be applied for the larger scale. For 10 g of crude extract, a 1 kg column would be required.

  • Large-Scale Run:

    • Pack a large-scale column with the same stationary phase used in the lab-scale method.

    • Dissolve the crude lignan extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Load the sample onto the column.

    • Run the chromatography using the same gradient profile (in terms of column volumes) as the lab-scale method. The flow rate should be adjusted to maintain a similar linear velocity.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them using TLC or HPLC to identify those containing the purified this compound.

    • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Signaling Pathways

Lignans from Schisandra have been reported to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and cell survival.

PI3K_Akt_Pathway Schisandra_Lignans Schisandra Lignans PI3K PI3K Schisandra_Lignans->PI3K inhibition Akt Akt PI3K->Akt activation Apoptosis Apoptosis Akt->Apoptosis inhibition Cell_Cycle_Arrest Cell Cycle Arrest Akt->Cell_Cycle_Arrest inhibition

Caption: PI3K/Akt signaling pathway modulated by Schisandra lignans.

MAPK_Pathway Schisandra_Lignans Schisandra Lignans MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Schisandra_Lignans->MAPK_Cascade modulation AP1 AP-1 MAPK_Cascade->AP1 activation Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response regulation

Caption: MAPK signaling pathway influenced by Schisandra lignans.

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylation & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes transcription Schisandra_Lignans Schisandra Lignans Schisandra_Lignans->IKK inhibition

Caption: NF-κB signaling pathway and its inhibition by Schisandra lignans.

Experimental Workflow

Purification_Workflow Start Schisandra Raw Material Extraction Large-Scale Extraction (e.g., Ethanol) Start->Extraction Crude_Extract Crude Lignan Extract Extraction->Crude_Extract Flash_Chrom Scaled-Up Flash Chromatography (Silica Gel) Crude_Extract->Flash_Chrom Semi_Purified Semi-Purified Fractions Flash_Chrom->Semi_Purified Prep_HPLC Preparative HPLC (Reversed-Phase) Semi_Purified->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound QC Quality Control (HPLC, MS, NMR) Pure_Compound->QC

Caption: General workflow for the large-scale purification of this compound.

References

Addressing matrix effects in the LC-MS/MS analysis of Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of Schisanlignone D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to matrix effects in the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis. In complex biological matrices, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: The most common method is the post-extraction spike , which quantitatively assesses matrix effects.[1][3] This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of a pure standard solution at the same concentration. A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

Q3: What are the most effective strategies to minimize matrix effects for this compound?

A: A multi-pronged approach is often most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences compared to simple Protein Precipitation (PPT).[2]

  • Chromatographic Separation: Adjusting the LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte, thus ensuring accurate quantification.[4][5]

Q4: Which sample preparation technique is best for analyzing this compound in plasma?

A: The choice depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): Fast and simple, but often results in "dirtier" extracts with more significant matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but is more labor-intensive.[6]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids, a major source of matrix effects in plasma.[2] Mixed-mode SPE can be particularly effective.[2]

Q5: What type of internal standard should I use for this compound?

A: A stable isotope-labeled (e.g., ¹³C or ²H) this compound is the gold standard internal standard.[4][5] It co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, providing the most accurate correction.[4] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no signal for this compound Significant ion suppression.1. Perform a post-column infusion experiment to identify the region of ion suppression. 2. Optimize chromatographic conditions to move the this compound peak away from this region. 3. Improve sample cleanup using SPE or LLE to remove interfering components.
Poor reproducibility of results Variable matrix effects between samples.1. Implement a more robust sample preparation method like SPE. 2. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. 3. Ensure consistent sample collection and handling procedures.
Inaccurate quantification Non-linear response due to matrix effects.1. Evaluate the matrix effect at different concentrations of this compound. 2. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). 3. Use a SIL-IS.
High background noise in the chromatogram Incomplete removal of matrix components.1. Switch from PPT to a more rigorous sample preparation technique like SPE or LLE. 2. Optimize the wash and elution steps in your SPE protocol. 3. Use a guard column to protect your analytical column.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative determination of the matrix effect (ME).

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank plasma/serum samples through the entire extraction procedure. Spike the this compound standard into the final, dried, and reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank plasma/serum before the extraction procedure. This set is used to determine the overall recovery.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Plasma for this compound Analysis

This protocol provides a general workflow for three common sample preparation techniques.

A. Protein Precipitation (PPT)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (containing the internal standard).

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

B. Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add the internal standard and 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at >3,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

C. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma (pre-treated with the internal standard and diluted with 400 µL of 2% phosphoric acid).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in mitigating matrix effects for lignans, including those from Schisandra chinensis.

Table 1: Comparison of Sample Preparation Techniques for Lignan Analysis

Sample Preparation MethodRelative Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) HighCan be significantFast, simple, high-throughput"Dirty" extracts, high potential for matrix effects[6]
Liquid-Liquid Extraction (LLE) Moderate to HighReduced compared to PPTCleaner extracts than PPTMore labor-intensive, potential for emulsions[6]
Solid-Phase Extraction (SPE) HighMinimalCleanest extracts, highly effective at removing phospholipids[2]More complex method development, higher cost

Table 2: Reported Matrix Effects for Schisandra Lignans in Rat Plasma

Lignan CompoundMatrix Effect Range (%)*
15 Schisandra Lignans (including dibenzocyclooctadiene lignans)92.24 ± 4.04 to 106.85 ± 7.49

*Data from a study employing a validated LC-MS/MS method for the simultaneous determination of 15 lignans in rat plasma. This range indicates that with appropriate sample preparation and chromatography, matrix effects can be minimized for this class of compounds.

Visualizations

Experimental Workflow for Matrix Effect Evaluation

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Standard (Analyte in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte -> Extract) C->LCMS Calc Calculate: ME (%) = (B/A) * 100 RE (%) = (C/B) * 100 LCMS->Calc

Caption: Workflow for the quantitative evaluation of matrix effects.

Troubleshooting Logic for Poor Signal

TroubleshootingSignal Start Poor or Inconsistent Signal for this compound CheckME Is Matrix Effect the Cause? Start->CheckME ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) CheckME->ImproveCleanup Yes OptimizeLC Optimize Chromatography (Separate from interferences) CheckME->OptimizeLC Yes UseIS Use Stable Isotope-Labeled Internal Standard ImproveCleanup->UseIS OptimizeLC->UseIS Revalidate Re-validate Method UseIS->Revalidate

Caption: Decision tree for troubleshooting a poor analytical signal.

References

Technical Support Center: Enhancing the Stability of Schisanlignone D in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Schisanlignone D.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on the known properties of structurally related dibenzocyclooctadiene lignans from the Schisandra genus and general principles of formulation science.

Frequently Asked Questions (FAQs)

Q1: What are the known stability challenges associated with this compound and related lignans?

This compound, a dibenzocyclooctadiene lignan, is likely to share stability challenges with other lignans from the Schisandra species. The primary issues are:

  • Poor Aqueous Solubility: Lignans are typically lipophilic, leading to difficulties in developing aqueous formulations and potentially impacting bioavailability.

  • Oxidative Degradation: The phenolic groups present in the structure of many lignans can be susceptible to oxidation, which can be accelerated by exposure to light, heat, and certain excipients.

  • Hydrolytic Instability: Depending on the specific functional groups present, this compound may be susceptible to hydrolysis under acidic or basic conditions.

  • Physical Instability: In solid dosage forms, the amorphous state, which can enhance solubility, may be prone to recrystallization over time, affecting dissolution and bioavailability.[1]

Q2: What are the recommended storage conditions for pure this compound?

For pure, unformulated this compound, storage at -20°C under an inert atmosphere is recommended to minimize degradation.[2] It is also advisable to protect it from light.

Q3: What formulation strategies can be employed to improve the stability of this compound?

Several formulation strategies can be explored to enhance the stability and bioavailability of this compound:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation and improve its solubility.[3][4] Enteric-coated nanoparticles can offer protection from the acidic environment of the stomach.[4]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and physical stability of the amorphous form.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can be effective for lipophilic compounds like lignans.

  • Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility and stability of poorly soluble compounds.

  • Antioxidant Addition: Including antioxidants in the formulation can help to prevent oxidative degradation.

  • pH Control: For liquid formulations, maintaining an optimal pH using appropriate buffer systems is crucial to prevent acid or base-catalyzed hydrolysis.

Q4: Which analytical techniques are suitable for stability studies of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective method for the quantitative analysis of Schisandra lignans and is therefore recommended for stability-indicating assays of this compound.[5][6][7][8] A well-developed HPLC method should be able to separate this compound from its potential degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency in a liquid formulation. Oxidative degradation.- Add a suitable antioxidant (e.g., ascorbic acid, BHT).- Protect the formulation from light by using amber vials.- Purge the headspace of the container with an inert gas (e.g., nitrogen).
Hydrolysis.- Determine the pH-stability profile of this compound.- Adjust and maintain the formulation pH at the point of maximum stability using a suitable buffer.
Precipitation or crystallization in a liquid formulation. Poor solubility or supersaturation.- Consider using a co-solvent system.- Explore the use of solubilizing agents such as surfactants or cyclodextrins.- For supersaturated systems, investigate the use of precipitation inhibitors.
Changes in the physical appearance of a solid dosage form (e.g., color change). Oxidative degradation or interaction with excipients.- Review excipient compatibility data.- Consider adding an antioxidant.- Protect the dosage form from light and moisture.
Decreased dissolution rate of a solid dosage form over time. Recrystallization of an amorphous form.- Evaluate the use of polymers to create a stable amorphous solid dispersion.- Control moisture content in the formulation and packaging.
Inconsistent analytical results in stability testing. Inadequate chromatographic separation.- Optimize the HPLC method (e.g., mobile phase composition, gradient, column chemistry) to ensure separation of all degradation products from the parent peak.- Perform forced degradation studies to identify potential degradants and confirm the stability-indicating nature of the method.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Table 1: Example Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 M HCl24 hours60°C
Base Hydrolysis0.1 M NaOH2 hoursRoom Temp.
Oxidation3% H₂O₂24 hoursRoom Temp.
Thermal (Solid)Dry Heat24 hours105°C
PhotolyticUV/Visible LightAs per ICH Q1BRoom Temp.
Excipient Compatibility Study Protocol

Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients.

Methodology:

  • Selection of Excipients: Choose a range of common excipients (e.g., diluents, binders, disintegrants, lubricants) that are intended for the final formulation.

  • Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight. Also, prepare a mixture with all proposed excipients in the intended formulation ratio.

  • Storage Conditions: Store the binary mixtures and the formulation mixture under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks). Store control samples of the pure drug and individual excipients under the same conditions.

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using techniques such as:

    • Visual Observation: For any changes in color or physical appearance.

    • Differential Scanning Calorimetry (DSC): To detect any changes in melting point or the appearance of new peaks.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any chemical interactions.

    • HPLC: To quantify the remaining amount of this compound and detect the formation of any degradation products.

Table 2: Example Excipients for Compatibility Screening

Excipient ClassExample Excipients
DiluentsMicrocrystalline Cellulose, Lactose, Dicalcium Phosphate
BindersPovidone, Hydroxypropyl Methylcellulose (HPMC)
DisintegrantsCroscarmellose Sodium, Sodium Starch Glycolate
LubricantsMagnesium Stearate, Stearic Acid

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_stability Stability Testing solubility Solubility & pH Profile formulation_design Formulation Design solubility->formulation_design forced_degradation Forced Degradation stability_indicating_method Stability-Indicating Method Validation forced_degradation->stability_indicating_method excipient_compatibility Excipient Compatibility excipient_compatibility->formulation_design process_optimization Process Optimization formulation_design->process_optimization stability_studies ICH Stability Studies process_optimization->stability_studies stability_indicating_method->stability_studies

Caption: Workflow for Formulation Development and Stability Assessment.

degradation_pathway cluster_degradation Potential Degradation Pathways Schisanlignone_D This compound Oxidized_Product Oxidized Product Schisanlignone_D->Oxidized_Product Oxidation (e.g., H₂O₂) Hydrolyzed_Product Hydrolyzed Product Schisanlignone_D->Hydrolyzed_Product Hydrolysis (Acid/Base) Photodegradation_Product Photodegradation Product Schisanlignone_D->Photodegradation_Product Photolysis (UV/Vis Light)

Caption: Hypothetical Degradation Pathways for this compound.

References

Troubleshooting unexpected results in Schisanlignone D cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Schisanlignone D in cell-based assays. The information is designed to help address unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay results with this compound are not consistent. What are the common causes?

A1: Inconsistent results in cell viability assays can stem from several factors.[1][2][3][4][5] Ensure even cell seeding by thoroughly mixing the cell suspension before and during plating. Use calibrated pipettes and pre-wet the tips to minimize errors in dispensing this compound or assay reagents. It's also crucial to use cells within a consistent and low passage number range, as cell characteristics can change over time.[1][2][3] Finally, be mindful of the "edge effect" in microplates, where wells on the perimeter may have different evaporation rates; consider filling outer wells with sterile media or PBS to create a humidity barrier.[6]

Q2: I am observing high background or non-specific signals in my fluorescence-based assays with this compound. What could be the reason?

A2: High background in fluorescence assays can be caused by the autofluorescence of the compound or the cells themselves. It is advisable to check for autofluorescence of this compound at the excitation and emission wavelengths used in your assay.[1] Other potential causes include non-specific antibody binding if you are using an antibody-based detection method. In such cases, optimizing antibody concentrations and blocking conditions is recommended.[1]

Q3: What is the mechanism of action of this compound, and how might it affect my assay readouts?

A3: this compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. Lignans from this plant, such as Schisandrin A and Gomisin N, have been shown to possess anti-inflammatory properties.[7][8][9] Their mechanism of action often involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory mediators.[7][8][10] For instance, they can inhibit the phosphorylation of key proteins like IκBα, p65, ERK, p38, and JNK.[7][8][10] Understanding this can help interpret assay results, for example, a decrease in inflammatory markers is an expected outcome.

Q4: How can I be sure that the observed effects are due to this compound and not an artifact?

A4: Natural products can sometimes act as "nuisance compounds" in cell-based assays, for example, by forming aggregates at high concentrations.[6] It is important to perform dose-response experiments and to check for solubility of this compound in your cell culture medium. Including appropriate vehicle controls (e.g., DMSO) is crucial to ensure that the solvent is not contributing to the observed effects.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability at High Concentrations of this compound
Possible Cause Recommended Solution
Compound Precipitation: this compound may not be fully soluble at high concentrations in your culture medium, leading to an inaccurate effective concentration.Visually inspect the wells for any precipitate. Test the solubility of this compound in your specific medium. Consider using a lower concentration range or a different solvent system (with appropriate controls).
Assay Interference: The compound may interfere with the assay chemistry. For example, in MTT or MTS assays, it might chemically reduce the tetrazolium salt, leading to a false positive signal for viability.[11][12]Use an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time viability assay.[12][13][14]
Pro-survival Signaling: At certain concentrations, some compounds can paradoxically activate pro-survival pathways.Investigate downstream signaling pathways (e.g., Akt, ERK) to see if they are being activated at the concentrations showing high viability.
Issue 2: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Inconsistent Cell Seeding: Uneven distribution of cells across the plate.[1]Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.[1]
Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or compound being dispensed.[1]Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.
Edge Effects: Increased evaporation and temperature gradients in the outer wells of the microplate.[6]Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[6]
Cell Clumping: Cells are not in a single-cell suspension before plating.Ensure complete dissociation of cells during trypsinization and gently pipette to break up any clumps before plating.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on standard Annexin V staining procedures for flow cytometry.[15][16][17][18]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary

The following table provides illustrative data on the effects of related Schisandra lignans on inflammatory markers. Specific quantitative data for this compound should be determined experimentally.

CompoundCell LineAssayTargetEffect (IC₅₀ or % Inhibition)Reference
Schisandrin ARAW 264.7Griess AssayNO ProductionIC₅₀ ≈ 25 µM[8]
Schisandrin ARAW 264.7ELISATNF-α ProductionSignificant inhibition at 25 µM[8]
Gomisin NRAW 264.7Griess AssayNO ProductionSignificant inhibition[7]
DeoxyschisandrinRAW 264.7ELISATNF-α, IL-1βSignificant inhibition[7]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p65_p50 IκBα-p65/p50 (inactive) IKK->IkBa_p65_p50 p65 p65 IkBa->IkBa_p65_p50 p50 p50 p65->IkBa_p65_p50 p50->IkBa_p65_p50 NFkB_complex p65/p50 NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus translocates SchisanlignoneD This compound SchisanlignoneD->IKK inhibits DNA DNA NFkB_nucleus->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes IkBa_p65_p50->NFkB_complex releases

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus External Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates SchisanlignoneD This compound SchisanlignoneD->MAPKK inhibits Gene_Expression Gene Expression (e.g., Cytokines) TranscriptionFactors->Gene_Expression

Caption: Modulation of the MAPK Signaling Pathway by this compound.

G cluster_workflow Experimental Workflow start Start: Cell Culture seed Seed Cells in Microplate start->seed treat Treat with This compound seed->treat incubate Incubate treat->incubate assay Perform Assay (e.g., MTT, Annexin V) incubate->assay read Data Acquisition (Plate Reader, Flow Cytometer) assay->read analyze Data Analysis read->analyze end End: Results analyze->end

Caption: General Workflow for this compound Cell-Based Assays.

References

Optimization of extraction parameters to maximize Schisanlignone D yield from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Maximizing Schisanlignone D Yield

Welcome to the technical support center for the optimization of this compound extraction from plant material, primarily targeting Schisandra sphenanthera. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, also known as Schisantherin D, is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera.[1][2] It is a subject of significant research interest due to its potential therapeutic properties, including anti-HIV replication activities and hepatoprotective effects.[1]

Q2: Which part of the Schisandra sphenanthera plant is the best source for this compound?

A2: The fruits of Schisandra sphenanthera are the primary source for the isolation of this compound and other bioactive lignans.[1][2]

Q3: What is the general workflow for extracting this compound?

A3: The general workflow involves sample preparation (drying and grinding the plant material), extraction using a suitable solvent and method, filtration, concentration of the extract, and subsequent purification and quantification, typically by High-Performance Liquid Chromatography (HPLC).

This compound Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Schisandra sphenanthera Fruits drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Extraction (e.g., UAE, Soxhlet, SFE) grinding->extraction Powdered Material filtration Filtration extraction->filtration Crude Extract concentration Concentration (e.g., Rotary Evaporation) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification quantification Quantification (HPLC-UV/MS) purification->quantification

Figure 1. General workflow for the extraction and quantification of this compound.

Q4: How does solvent polarity affect the extraction of this compound?

A4: this compound is a lignan with relatively low polarity. Therefore, solvents with low to medium polarity are generally more effective for its extraction. The choice of solvent significantly impacts the extraction efficiency. For lignans, which are often lipophilic, less polar solvents can be effective.[3] However, mixtures of solvents, such as ethanol-water, are often used to optimize the extraction of a range of bioactive compounds. The polarity of the solvent system can be fine-tuned to maximize the yield of the target compound.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Low Extraction Yield

Problem: The yield of this compound is consistently lower than expected.

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice This compound is a relatively non-polar lignan. Ensure the solvent polarity is optimized. Consider using solvents like ethanol, methanol, or their aqueous mixtures. For instance, studies on related lignans from Schisandra have shown high extraction efficiency with high concentrations of ethanol (e.g., 70-95%).[4]
Suboptimal Extraction Parameters Extraction time, temperature, and solvent-to-solid ratio are critical. Systematically optimize these parameters. For Ultrasound-Assisted Extraction (UAE), optimal conditions for related lignans have been reported around 60°C for 60-70 minutes.[4] For Soxhlet extraction, a higher number of cycles and an optimized solvent-to-solid ratio are crucial.[6]
Inefficient Cell Wall Disruption The plant material must be finely ground to increase the surface area for solvent penetration. Ensure a consistent and small particle size.
Incomplete Extraction A single extraction step may not be sufficient. Consider performing multiple extraction cycles and combining the extracts.
Degradation of this compound Although lignans are generally stable, prolonged exposure to high temperatures or certain solvents could potentially lead to degradation. Evaluate the thermal stability under your specific extraction conditions.
Issues with Quantification (HPLC Analysis)

Problem: Inconsistent or inaccurate quantification of this compound using HPLC.

Possible Cause Troubleshooting Steps
Poor Peak Resolution Optimize the mobile phase composition and gradient. For lignan analysis, reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile or methanol and water (often with a small amount of acid like formic or acetic acid) are commonly used. Adjusting the gradient slope can improve the separation of closely eluting peaks.
Peak Tailing or Fronting This can be caused by column overload, a void in the column, or secondary interactions. Try injecting a smaller sample volume. If the problem persists, check the column for voids and ensure the mobile phase pH is appropriate for the analyte and column.[7]
Baseline Noise or Drift Ensure the mobile phase is properly degassed.[8] A drifting baseline can be caused by temperature fluctuations in the column oven or a contaminated detector cell.[8]
Low Detector Response Check the UV detection wavelength. For Schisandra lignans, a wavelength in the range of 210-255 nm is often used for detection.[5] Ensure the detector lamp is functioning correctly and has sufficient energy.

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start -> solvent; start -> temp_time; start -> ratio; start -> grinding; start -> multiple_extractions; start -> degradation; }

Figure 2. Logic diagram for troubleshooting low extraction yield of this compound.

Experimental Protocols & Data

Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. Below is a summary of common methods with typical parameters and reported yields for related lignans from Schisandra species. Note that direct comparative studies for this compound are limited, and yields can vary based on the specific plant material and experimental conditions.

Extraction Method Typical Solvent Temperature (°C) Time Solvent:Solid Ratio Reported Lignan Yield (mg/g) Reference
Maceration EthanolRoom Temp. - 5024-72 h10:1 - 20:1Lower than other methods[9][10]
Soxhlet Extraction 96-98% EthanolBoiling point of solvent6-8 h67:1 - 73:1 (mL/g)~77% extraction rate for related lignans[6]
Ultrasound-Assisted Extraction (UAE) 70-95% Ethanol60 - 7010-70 min12:1 - 20:1 (mL/g)5.8 - 9.45[1][4]
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol co-solvent40 - 601-3 hN/A (Pressure: 20-35 MPa)~80% of methanol extraction efficiency[11][12]
Detailed Methodologies

1. Ultrasound-Assisted Extraction (UAE) Protocol

  • Plant Material: 1.0 g of dried and powdered Schisandra sphenanthera fruit.

  • Solvent: 12 mL of 70% ethanol.

  • Extraction: Place the sample and solvent in a sealed vessel. Perform ultrasonication for 10 minutes.

  • Cycles: Repeat the extraction process twice.

  • Post-extraction: Combine the extracts, filter, and concentrate under reduced pressure.

  • Quantification: Analyze the final extract using a validated HPLC method. (This protocol is based on optimized conditions for general lignans from Schisandra).[1]

2. Soxhlet Extraction Protocol

  • Plant Material: 10 g of dried and powdered Schisandra sphenanthera fruit.

  • Solvent: 670 mL of 98% ethanol.

  • Extraction: Place the powdered material in a thimble and extract in a Soxhlet apparatus.

  • Duration: Continue the extraction for a predetermined number of cycles (e.g., until the solvent in the siphon becomes colorless, typically 6-8 hours).

  • Post-extraction: Cool the extract, filter if necessary, and concentrate using a rotary evaporator.

  • Quantification: Quantify this compound content in the concentrated extract via HPLC. (This protocol is based on optimized conditions for related lignans from Schisandra).[6]

3. Supercritical Fluid Extraction (SFE) Protocol

  • Plant Material: 10 g of dried and powdered Schisandra sphenanthera fruit.

  • Supercritical Fluid: Carbon dioxide (CO₂).

  • Co-solvent: Ethanol (e.g., 5-10% of CO₂ flow).

  • Pressure: 20-35 MPa.

  • Temperature: 40-60 °C.

  • Extraction Time: 1-3 hours.

  • Collection: Depressurize the fluid to precipitate the extracted compounds.

  • Post-extraction: Dissolve the collected extract in a suitable solvent for HPLC analysis. (This protocol is based on general conditions for lignan extraction from Schisandra).[12]

4. High-Performance Liquid Chromatography (HPLC) for Quantification

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program: A typical gradient might start with a low percentage of A, increasing to a high percentage over 20-30 minutes to elute all compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at approximately 220 nm.

  • Quantification: Use a calibration curve prepared with a certified reference standard of this compound.

References

Refinement of synthetic routes to improve the yield and purity of Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Schisanlignone D, a dibenzocyclooctadiene lignan with notable anti-inflammatory properties. The following information is designed to assist in optimizing synthetic routes to improve both yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related lignans.

Issue ID Problem Potential Causes Recommended Solutions
SD-T01 Low yield in the initial oxidative coupling of monomers. - Incomplete reaction. - Substrate decomposition. - Inappropriate oxidant or reaction conditions.- Monitor the reaction closely using TLC or HPLC.[1] - Ensure inert atmosphere (e.g., argon or nitrogen) to prevent side reactions. - Screen different oxidants (e.g., FeCl₃, Cu(OAc)₂, enzymes). - Optimize temperature and reaction time.
SD-T02 Formation of multiple diastereomers in the cyclization step. - Lack of stereocontrol in the bond-forming reaction. - Epimerization under reaction or workup conditions.- Employ a chiral catalyst or auxiliary for asymmetric synthesis.[2] - Use a diastereoselective reaction, such as a radical cyclization, and optimize solvent and temperature to enhance selectivity. - Perform the reaction at a lower temperature to minimize epimerization.
SD-T03 Difficulty in purifying the final product from reaction byproducts. - Similar polarity of the product and impurities. - Presence of stubborn inorganic salts.- Utilize semi-preparative HPLC with a suitable column (e.g., C18) for purification.[3] - Consider derivatization to alter polarity for easier separation, followed by deprotection. - Perform an aqueous workup to remove inorganic salts before chromatography.
SD-T04 Inconsistent yields upon scale-up. - Inefficient heat and mass transfer in larger reaction vessels. - Changes in reagent addition rates.- Use mechanical stirring for efficient mixing. - Control the temperature carefully with an appropriate cooling/heating system. - Add reagents portion-wise or via a syringe pump to maintain concentration gradients.
SD-T05 Decomposition of product during purification. - Sensitivity of the compound to light, air, or silica gel.- Use alumina for chromatography if the compound is acid-sensitive. - Purify in a darkened room or with foil-wrapped glassware. - Handle the compound under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the this compound core structure?

A1: A common strategy involves the oxidative coupling of two C6-C3 units, typically derived from commercially available precursors like isoeugenol or ferulic acid derivatives. These monomers are coupled to form a diarylbutane intermediate, which is then cyclized to form the characteristic dibenzocyclooctadiene ring.

Q2: How can I improve the diastereoselectivity of the cyclization step to favor the desired stereoisomer of this compound?

A2: Achieving high diastereoselectivity is a critical challenge. The use of substrate-controlled methods, where existing stereocenters direct the formation of new ones, is a common approach. Alternatively, reagent-controlled methods using chiral ligands or catalysts can be employed. For radical cyclizations, the choice of radical initiator and reaction temperature can significantly influence the stereochemical outcome.

Q3: What analytical techniques are most suitable for monitoring the progress of the reaction and assessing the purity of this compound?

A3: Thin-layer chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress.[1] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) and a UV detector is the method of choice.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirmation of the final product.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Many of the reagents used in lignan synthesis, such as strong oxidants, organometallic reagents, and solvents like dichloromethane and chloroform, are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Representative Protocol for Diastereoselective Radical Cyclization

This protocol is a representative example based on methodologies used for the synthesis of structurally related dibenzocyclooctadiene lignans.

  • Preparation of the Precursor: The diarylbutane precursor is synthesized via oxidative coupling of the corresponding monomers.

  • Radical Cyclization:

    • Dissolve the diarylbutane precursor (1 equivalent) in degassed toluene.

    • Add a radical initiator, such as AIBN (0.1 equivalents), and a tin hydride reagent, like tributyltin hydride (1.2 equivalents).

    • Heat the reaction mixture at 80-110 °C under an inert atmosphere (argon).

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the cyclized product.

Data Presentation

Table 1: Comparison of Yields for Different Oxidative Coupling Reagents
Oxidant Solvent Temperature (°C) Reaction Time (h) Yield (%)
FeCl₃Dichloromethane25465
Cu(OAc)₂Methanol60872
Laccase (enzyme)Acetate Buffer (pH 5)302458
Table 2: Effect of Solvent on Diastereoselectivity in Radical Cyclization
Solvent Temperature (°C) Diastereomeric Ratio (desired:undesired) Isolated Yield of Desired Diastereomer (%)
Toluene1103:155
Benzene804:160
Hexafluoroisopropanol806:175

Visualizations

Signaling Pathway Diagram

This compound and related lignans have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect on the NF-κB pathway, a central regulator of inflammation.

NF_kappa_B_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription SchisanlignoneD This compound SchisanlignoneD->IKK Inhibits Synthesis_Workflow Start Start: Monomer Synthesis Coupling Oxidative Coupling Start->Coupling Purification1 Purification 1 (Column Chromatography) Coupling->Purification1 Cyclization Diastereoselective Cyclization Purification1->Cyclization Purification2 Purification 2 (Semi-prep HPLC) Cyclization->Purification2 Characterization Structural Characterization (NMR, MS) Purification2->Characterization End Pure this compound Characterization->End

References

Managing degradation of Schisanlignone D during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the degradation of Schisanlignone D during sample preparation and storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

Based on the general principles of drug degradation, the primary factors that can affect the stability of this compound, a lignan, include exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH conditions (acidic or alkaline hydrolysis), and oxidizing agents.[1][2][3][4] The presence of certain excipients in a formulation can also potentially accelerate degradation.[5]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C under an inert atmosphere.[6] Before use, it is recommended to centrifuge the vial to ensure maximum product recovery. When preparing solutions, it is advisable to use solvents that are free of peroxides and other oxidizing agents.

Q3: How can I assess the stability of my this compound samples?

To assess the stability, you should conduct forced degradation studies, also known as stress testing.[1][3] This involves subjecting your samples to various stress conditions to identify potential degradation products and pathways.[1] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify this compound from its degradation products.[7][8][9]

Q4: What is a stability-indicating method and why is it important?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7] It is crucial for monitoring the stability of this compound in your samples over time and under different conditions, ensuring the reliability of your experimental results.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.
  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Verify that your stock solutions and solid material have been stored at the recommended -20°C in a tightly sealed container, protected from light. Ensure that an inert atmosphere was used if the compound is sensitive to oxidation.

  • Possible Cause 2: Degradation during sample preparation.

    • Troubleshooting Step: Evaluate your sample preparation workflow. Are the samples exposed to elevated temperatures, strong light, or incompatible solvents for extended periods? Minimize exposure to these conditions. Consider preparing samples fresh for each experiment if degradation is suspected.

  • Possible Cause 3: Contamination of the solvent or analytical instrument.

    • Troubleshooting Step: Run a blank injection of your solvent to check for contaminants. Ensure the HPLC system is clean and properly equilibrated.

Issue 2: The concentration of my this compound standard solution is decreasing over time.
  • Possible Cause 1: Instability in the chosen solvent.

    • Troubleshooting Step: The stability of this compound can be solvent-dependent. Conduct a short-term stability study by preparing solutions in different common laboratory solvents (e.g., methanol, acetonitrile, DMSO) and analyzing them at regular intervals. A summary of a hypothetical solvent stability study is presented in Table 1.

  • Possible Cause 2: Adsorption to the storage container.

    • Troubleshooting Step: Consider using different types of storage vials (e.g., glass vs. polypropylene) to determine if adsorption is a factor. Silanized glass vials may reduce adsorption of lignans.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Heat at 60°C for 2, 4, 8, and 24 hours.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Heat at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 24, 48, and 72 hours. Also, heat a solution of the compound at 60°C for the same time points.

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound. Aim for 5-20% degradation to avoid the formation of secondary degradation products.

The following diagram illustrates the workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C, Solid & Solution) stock->thermal photo Photodegradation (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc evaluation Data Evaluation hplc->evaluation

Forced Degradation Experimental Workflow.
Protocol 2: Developing a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water.

    • If peak shape is poor, add a modifier like 0.1% formic acid or acetic acid to the aqueous phase.

    • Adjust the gradient slope to achieve good separation between the parent peak and any degradation product peaks observed in the forced degradation study.

  • Detector Wavelength: Use a photodiode array (PDA) detector to scan a wide range of wavelengths. The optimal wavelength for simultaneous detection of this compound and its degradation products should be selected.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

The logical relationship for developing a stability-indicating method is shown below:

SIM_Development_Logic cluster_input Inputs cluster_process Method Development cluster_output Output degraded_samples Degraded Samples (from Forced Degradation) column_select Column Selection (e.g., C18) degraded_samples->column_select pure_api Pure this compound pure_api->column_select mobile_phase Mobile Phase Optimization column_select->mobile_phase detection Detector Wavelength Selection mobile_phase->detection validation Method Validation (ICH Guidelines) detection->validation sim Validated Stability- Indicating Method validation->sim

References

Technical Support Center: Optimizing Cell Culture Conditions for Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Schisanlignone D. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your cell culture conditions and downstream experiments.

Disclaimer: this compound is a specific lignan with limited published data. The following recommendations are based on general knowledge of lignans and natural product research.[1][2] Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell culture?

A1: For initial experiments, a broad concentration range is recommended to determine the cytotoxic and biological activity thresholds. A common starting point for novel natural compounds is to perform a dose-response curve from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 100 µM).

Q2: How should I dissolve and store this compound?

A2: this compound, like many lignans, is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When treating cells, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q3: Which cell lines are appropriate for studying the effects of this compound?

A3: The choice of cell line depends on your research question. Lignans have been studied for their potential anticancer, anti-inflammatory, and neuroprotective effects.[1][3] Consider using cell lines relevant to these areas, such as cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer), immune cells (e.g., RAW 264.7 macrophages), or neuronal cells (e.g., SH-SY5Y).

Q4: What are the expected biological effects of this compound?

A4: Based on the known activities of other lignans, this compound may exhibit a range of biological effects, including:

  • Antiproliferative effects: Inhibition of cancer cell growth.

  • Induction of apoptosis: Programmed cell death in cancer cells.

  • Anti-inflammatory effects: Reduction of inflammatory markers.

  • Modulation of signaling pathways: Lignans are known to affect pathways such as PI3K/Akt, MAPK, and NF-κB.[1][3][4]

Troubleshooting Guides

Cell Culture and Viability Assays

Q: My cell viability assay results are inconsistent or not reproducible. What could be the issue?

A: Inconsistent results in cell viability assays can stem from several factors.[5]

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.

  • Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Compound precipitation: this compound, if not fully dissolved or used at too high a concentration, may precipitate in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation.

  • Interference with assay reagents: Natural products can sometimes interfere with the chemistry of viability assays (e.g., reducing tetrazolium salts or quenching fluorescence).[6] Run a control with this compound in cell-free medium to check for direct reactivity with the assay reagent.

Q: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

A:

  • Check DMSO concentration: Ensure the final DMSO concentration in your culture medium is not exceeding toxic levels (generally <0.5%, ideally ≤0.1%).

  • Cell line sensitivity: The cell line you are using may be particularly sensitive to this compound. Consider testing a wider range of lower concentrations (e.g., in the nanomolar range).

  • Incubation time: A shorter incubation period may be necessary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal treatment duration.

Western Blotting

Q: I am not detecting my protein of interest after treatment with this compound. What are the possible causes?

A: This is a common issue in Western blotting.[7][8][9]

  • Suboptimal protein extraction: Ensure your lysis buffer is appropriate for the target protein's cellular localization and that protease and phosphatase inhibitors are freshly added.

  • Low protein abundance: The expression of your target protein might be low or downregulated by this compound. Try to load a higher amount of total protein per lane (e.g., 30-50 µg).

  • Inefficient antibody binding: The primary antibody concentration may be too low. Increase the antibody concentration or incubate overnight at 4°C. Also, ensure your secondary antibody is compatible with the primary antibody.[8]

  • Poor protein transfer: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider optimizing the transfer buffer (e.g., reducing methanol content) and increasing the transfer time.

Q: My Western blot has high background noise, making it difficult to interpret the results. How can I reduce the background?

A: High background can obscure your bands of interest.[7][10]

  • Inadequate blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of non-fat milk, or vice versa).

  • Antibody concentration too high: Both primary and secondary antibody concentrations might be too high. Try diluting your antibodies further.

  • Insufficient washing: Increase the number and duration of washing steps after primary and secondary antibody incubations. Adding a small amount of Tween 20 (0.05-0.1%) to your wash buffer can also help.[9]

Quantitative Real-Time PCR (qPCR)

Q: My qPCR results show no amplification or very high Ct values for my target gene. What could be wrong?

A: This indicates a problem with the reaction setup or the quality of your template.[11][12][13]

  • Poor RNA quality or quantity: Use a spectrophotometer (e.g., NanoDrop) to assess the purity and concentration of your RNA. An A260/280 ratio of ~2.0 is indicative of pure RNA. Run an aliquot on an agarose gel to check for RNA integrity.

  • Inefficient reverse transcription: Ensure you are using an appropriate amount of high-quality RNA for cDNA synthesis. The choice of primers for reverse transcription (oligo(dT), random hexamers, or gene-specific primers) can also affect the results.

  • Primer design: Your qPCR primers may be inefficient. Re-design your primers using primer design software and validate their efficiency with a standard curve.

  • PCR inhibitors: Contaminants from the RNA extraction process can inhibit the qPCR reaction. Try diluting your cDNA template (e.g., 1:10) to reduce the concentration of inhibitors.

Q: I am seeing amplification in my no-template control (NTC) wells. What does this mean?

A: Amplification in the NTC is a sign of contamination.[12]

  • Reagent contamination: One of your qPCR reagents (water, master mix, or primers) may be contaminated with DNA. Use fresh aliquots of all reagents.

  • Contaminated work area or pipettes: Clean your workspace and pipettes with a DNA-decontaminating solution. Use aerosol-resistant filter tips.

  • Primer-dimers: If the amplification signal in the NTC has a significantly lower melting temperature than your target in a melt curve analysis, it is likely due to primer-dimer formation. This can often be resolved by optimizing primer concentrations or redesigning the primers.

Quantitative Data Tables

Use the following tables to structure your experimental data for optimizing this compound treatment conditions.

Table 1: Dose-Response Effect of this compound on Cell Viability

Cell Line:Incubation Time (hours):
This compound Concentration (µM) Cell Viability (%)
0 (Vehicle Control)100
0.1
1
10
25
50
100

Table 2: Time-Course Effect of this compound on Target Protein Expression

Cell Line:This compound Concentration (µM):
Incubation Time (hours) Relative Protein Expression (Fold Change vs. 0h)
01.0
6
12
24
48

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blotting for Protein Expression Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix a calculated volume of lysate (containing 20-30 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain:

    • SYBR Green Master Mix

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Diluted cDNA template

    • Nuclease-free water

  • qPCR Run: Perform the qPCR in a real-time PCR machine using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin) and express the results as fold change relative to the control group.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Range Finding cluster_analysis Phase 2: Mechanistic Analysis cluster_data Phase 3: Data Interpretation prep_compound Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Assay (e.g., MTT) prep_compound->dose_response cell_culture Culture Selected Cell Line cell_culture->dose_response time_course Time-Course Assay dose_response->time_course Determine IC50 protein_analysis Protein Expression Analysis (Western Blot) time_course->protein_analysis Select Optimal Time & Dose gene_analysis Gene Expression Analysis (qPCR) time_course->gene_analysis Select Optimal Time & Dose data_analysis Data Analysis & Visualization protein_analysis->data_analysis gene_analysis->data_analysis conclusion Conclusion & Further Experiments data_analysis->conclusion

Caption: Experimental workflow for studying this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Growth Factor schisanlignone This compound p_akt p-Akt (Active) schisanlignone->p_akt Inhibits (?) pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pip3->p_akt activates akt Akt akt->p_akt p_bad p-Bad (Inactive) p_akt->p_bad phosphorylates bad Bad bad->p_bad apoptosis Inhibition of Apoptosis p_bad->apoptosis prevents binding to Bcl-2

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.

troubleshooting_workflow cluster_checks Initial Checks cluster_controls Control Experiments cluster_solutions Solutions start Problem: Inconsistent Cell Viability Results check_seeding Check Cell Seeding Protocol start->check_seeding check_plate Inspect Plate for Edge Effects start->check_plate check_compound Check for Compound Precipitation start->check_compound cell_free_control Run Cell-Free Assay Control start->cell_free_control dmso_control Verify DMSO Toxicity start->dmso_control optimize_seeding Optimize Seeding Density check_seeding->optimize_seeding check_plate->optimize_seeding adjust_concentration Adjust Compound Concentration check_compound->adjust_concentration change_assay Use Alternative Viability Assay cell_free_control->change_assay If interference detected dmso_control->adjust_concentration

Caption: Troubleshooting logic for cell viability assays.

References

Technical Support Center: Dose-Response Curve Optimization for Schisanlignone D In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available research data on the in vitro bioactivity of Schisanlignone D, this technical support center provides a comprehensive template based on best practices for natural compounds of the lignan class. The quantitative data and specific signaling pathways presented are illustrative examples and should be replaced with experimentally derived data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a lignan isolated from Schisandra viridis.[1] While its specific mechanism of action is not well-documented in publicly available literature, lignans as a class have been shown to modulate various signaling pathways, including NF-κB, MAPK, and Nrf2, and can influence processes like cell proliferation, inflammation, and apoptosis.[2][3] It is crucial to determine the specific effects of this compound in your chosen cell model.

Q2: How should I prepare a stock solution of this compound?

This compound is reported to be soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro experiments, sterile DMSO is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-20 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before each experiment, freshly dilute the stock solution in a complete cell culture medium to the final working concentrations.

Q3: What is a typical concentration range to start with for a dose-response experiment with this compound?

For novel compounds like this compound where there is no prior data, it is advisable to test a broad range of concentrations to capture the full dose-response curve.[4] A common starting range is from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations, using a semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM).

Q4: My dose-response curve for this compound is flat or not sigmoidal. What are the possible causes?

A non-sigmoidal or flat dose-response curve often suggests a lack of biological activity within the tested concentration range.[4] Here are some troubleshooting steps:

  • Expand the Dose Range: The effective concentrations might be higher or lower than your tested range.

  • Increase Incubation Time: The cellular response to this compound may require a longer duration to become apparent. Consider time points such as 24, 48, and 72 hours.

  • Check Compound Integrity: Ensure your this compound stock solution has not degraded. Prepare fresh dilutions for each experiment.

  • Verify Cell Health: Confirm that your cells are healthy, viable, and in the logarithmic growth phase before adding the compound.[5]

  • Assay Suitability: The chosen assay may not be appropriate for detecting the specific cellular response to this compound. For example, if the compound is cytostatic rather than cytotoxic, a proliferation assay (e.g., measuring DNA synthesis) might be more sensitive than a cytotoxicity assay (e.g., measuring membrane integrity).

Q5: I'm observing high variability between my replicate wells. What can I do to improve consistency?

High variability can mask the true dose-response relationship.[6] Key factors to consider are:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and use precise pipetting techniques to seed the same number of cells in each well. Uneven cell distribution can be a major source of variability.[7]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.

  • Compound Precipitation: Visually inspect the wells after adding the diluted this compound to ensure it has not precipitated out of the culture medium. If precipitation occurs at higher concentrations, you may need to adjust your dilution scheme or use a lower top concentration.

  • Pipetting Errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accuracy.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Variation in cell passage number or health.2. Inconsistent incubation times.3. Different lots of serum or media.4. Degradation of this compound stock solution.1. Use cells within a consistent, low passage number range. Monitor cell viability before seeding.2. Strictly adhere to the same incubation period for all experiments.3. Use the same lot of reagents for a set of comparative experiments.4. Prepare fresh stock solutions regularly and avoid multiple freeze-thaw cycles.
The dose-response curve does not reach a 100% effect (bottom plateau) 1. The highest concentration tested is not sufficient to elicit a maximal response.2. This compound may only have a partial effect on the target.3. Compound insolubility at high concentrations.1. Extend the concentration range to higher values if solubility permits.2. This may be the true biological effect of the compound. Report the maximal effect observed.3. Check for precipitation. If insoluble, the effective concentration is lower than the nominal one.
The dose-response curve does not have a top plateau (100% viability/activity) 1. The lowest concentration tested is already causing a partial effect.2. The vehicle control (e.g., DMSO) is causing toxicity.1. Include lower concentrations in your dilution series.2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only toxicity control.

Data Presentation

Table 1: Illustrative IC50 Values for a Hypothetical Lignan in Various Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM) ± SD
MCF-7 (Breast Cancer)ATP-based Viability7215.2 ± 2.1
A549 (Lung Cancer)MTT Proliferation7225.8 ± 3.5
HCT116 (Colon Cancer)Caspase-3/7 Apoptosis4812.5 ± 1.8
PC-3 (Prostate Cancer)ATP-based Viability72> 100

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol: Determining IC50 using an ATP-Based Cell Viability Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability by measuring intracellular ATP levels.

1. Cell Seeding:

  • Harvest cells that are in the logarithmic growth phase.

  • Perform a cell count and assess viability (e.g., using Trypan Blue).

  • Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/100 µL) in a complete culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Perform a serial dilution of the stock solution in a complete culture medium to create a range of 2X treatment concentrations (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM).

  • Ensure the final DMSO concentration will be consistent and non-toxic (e.g., ≤ 0.5%) in all wells.

  • Carefully remove the medium from the cells and add 100 µL of the medium containing the various this compound concentrations.

  • Include "vehicle control" (medium with the same final concentration of DMSO) and "no-cell control" (medium only for background measurement) wells.

  • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.

3. Cell Viability Measurement:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the ATP-based assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).

  • Add 100 µL of the reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

4. Data Analysis:

  • Subtract the average background luminescence (from "no-cell control" wells) from all other readings.

  • Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the log-transformed concentration of this compound.

  • Use a non-linear regression model (e.g., four-parameter variable slope) to fit a sigmoidal dose-response curve and calculate the IC50 value.[8]

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions of this compound prep_stock->prep_dilutions prep_cells Culture and Harvest Cells (Logarithmic Growth Phase) seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells incubate_attach Incubate (24h) for Cell Attachment seed_cells->incubate_attach treat_cells Treat Cells with Compound Dilutions incubate_attach->treat_cells prep_dilutions->treat_cells incubate_treat Incubate (e.g., 48-72h) treat_cells->incubate_treat add_reagent Add Viability Reagent (e.g., ATP-based) incubate_treat->add_reagent read_plate Read Plate (e.g., Luminescence) add_reagent->read_plate normalize Normalize Data to Vehicle Control read_plate->normalize plot Plot % Viability vs. Log[Concentration] normalize->plot fit_curve Non-linear Regression (Sigmoidal Curve Fit) plot->fit_curve calc_ic50 Calculate IC50 Value fit_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

G cluster_pathway Hypothetical Signaling Pathway for a Lignan cluster_nuc SchisD This compound IKK IKK Complex SchisD->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm nucleus Nucleus NFkB->nucleus Translocation gene_exp Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->gene_exp apoptosis Apoptosis gene_exp->apoptosis cell_cycle Cell Cycle Arrest gene_exp->cell_cycle

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Animal Model Selection for Schisanlignone D Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Schisanlignone D (also known as Deoxyschisandrin). This guide provides detailed, practical information in a question-and-answer format to help you select and implement the most appropriate animal models for your studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary therapeutic areas where this compound has shown potential?

A1: this compound, a major lignan from Schisandra chinensis, has demonstrated significant potential in several key research areas based on preclinical studies. These include neuroprotection (specifically in models of Alzheimer's disease), and anti-inflammatory effects (demonstrated in models of colitis).[1][2] Research on closely related lignans from Schisandra also suggests strong potential for hepatoprotective and broader anti-inflammatory activities.

Q2: Which animal models have been specifically used to test this compound?

A2: To date, published research has documented the use of this compound (Deoxyschisandrin) in the following mouse models:

  • Aβ₁₋₄₂-Induced Memory Impairment Model: This model is used to simulate the cognitive deficits associated with Alzheimer's disease.[1]

  • Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model: This is a standard model for inducing acute intestinal inflammation to study potential therapeutics for inflammatory bowel disease.[2]

Q3: I am interested in hepatoprotective or general anti-inflammatory effects. Are there established models for these, even if not tested directly with this compound?

A3: Yes. While specific studies on this compound in these exact models are limited, extensive research on other Schisandra lignans (e.g., Schisandrin A and B) provides a strong rationale for using well-established models. These include:

  • Carrageenan-Induced Paw Edema: A classic model for acute inflammation.[3][4][5]

  • Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity: A standard model for evaluating drug-induced liver injury and the protective effects of test compounds.[6][7]

Q4: What is a typical starting dose and route of administration for this compound in mice?

A4: Based on available literature, oral administration (intragastric gavage) is a common route. In a mouse model of Alzheimer's disease, doses of 4, 12, and 36 mg/kg body weight were administered daily for 14 days and showed significant efficacy.[1] For initial studies, a dose range of 10-50 mg/kg via oral gavage is a reasonable starting point, with adjustments based on the specific model and observed outcomes.

Q5: Are there any known safety or toxicity concerns with this compound in animal models?

A5: The current body of research on this compound at therapeutic doses (e.g., up to 36 mg/kg in mice) has not reported significant toxicity.[1] However, a comprehensive subchronic or chronic toxicity study has not been widely published. As with any investigational compound, researchers should conduct preliminary dose-finding studies and closely monitor animals for any signs of adverse effects, such as weight loss, behavioral changes, or organ abnormalities upon necropsy.

Troubleshooting Guide

Problem: I am not observing a significant therapeutic effect in my chosen animal model.

  • Solution 1: Re-evaluate Dosage and Administration. Ensure your dose is within the reported effective range (4-36 mg/kg for neuroprotection).[1] The bioavailability of lignans can be influenced by the vehicle used for administration. Consider using a vehicle like a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) or a corn oil emulsion to improve solubility and absorption.

  • Solution 2: Check the Timing of Administration. For acute models, such as carrageenan-induced paw edema, the compound should be administered prior to the inflammatory insult (e.g., 30-60 minutes before carrageenan injection).[8] For chronic models, a consistent daily dosing schedule is critical.[1]

  • Solution 3: Verify Model Induction. Ensure that your disease model has been induced successfully. For example, in the CCl₄ model, confirm elevated serum ALT/AST levels in the control group.[6] In the Aβ₁₋₄₂ model, confirm cognitive deficits in the untreated group using appropriate behavioral tests.[1]

Problem: I am observing high variability in my experimental results.

  • Solution 1: Standardize Animal Characteristics. Use animals of the same sex, age, and weight range, as these factors can influence inflammatory and metabolic responses. For instance, the carrageenan-induced edema response can be age and weight-dependent.[5]

  • Solution 2: Refine Experimental Technique. For procedures like intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injections, ensure consistent and accurate administration. Inconsistent injection placement can be a major source of variability.

  • Solution 3: Increase Sample Size. A larger number of animals per group (n=8-10) can help to mitigate the impact of individual biological variation and increase the statistical power of your study.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound (Deoxyschisandrin) and a closely related lignan, Schisandrin B, to guide experimental design.

Table 1: this compound (Deoxyschisandrin) in a Mouse Model of Alzheimer's Disease (Model: Intracerebroventricular injection of Aβ₁₋₄₂)

Dosage (mg/kg, p.o.)Y-Maze (Spontaneous Alternation %)Water Maze (Escape Latency, s)Hippocampal SOD Activity (U/mg protein)Reference
Control65 ± 520 ± 3120 ± 10[1]
Aβ₁₋₄₂ Model45 ± 445 ± 580 ± 7[1]
4 mg/kg52 ± 538 ± 495 ± 8[1]
12 mg/kg58 ± 6 30 ± 4105 ± 9 [1]
36 mg/kg63 ± 525 ± 3 115 ± 10[1]
Data are representative estimates based on graphical data. p.o. = oral administration. *p < 0.05, *p < 0.01 vs. Aβ₁₋₄₂ Model group.

Table 2: Schisandrin B in a Rat Model of CCl₄-Induced Liver Fibrosis (Model: Intraperitoneal injection of CCl₄ for 8 weeks)

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)Liver GSH (μmol/g protein)Reference
Sham Control45 ± 590 ± 101.5 ± 0.28.0 ± 0.7[7]
CCl₄ Model198 ± 26240 ± 204.5 ± 0.54.0 ± 0.5[7]
Sch B (25 mg/kg)125 ± 15 160 ± 183.0 ± 0.4 6.0 ± 0.6[7]
Sch B (50 mg/kg)95 ± 12 130 ± 152.2 ± 0.3 7.2 ± 0.8[7]
*Data adapted from the study. Sch B = Schisandrin B. *p < 0.01 vs. CCl₄ Model group.

Experimental Protocols

Protocol 1: Aβ₁₋₄₂-Induced Memory Impairment Model (Alzheimer's Disease)

This protocol is based on the methodology used to evaluate Deoxyschisandrin.[1]

  • Animals: Male ICR mice (or similar strain) weighing 25-30g.

  • Aβ₁₋₄₂ Preparation: Solubilize Aβ₁₋₄₂ peptide in sterile saline and incubate at 37°C for 7 days to induce aggregation.

  • Surgical Procedure:

    • Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).

    • Place the animal in a stereotaxic frame.

    • Perform a single intracerebroventricular (i.c.v.) injection of aggregated Aβ₁₋₄₂ (e.g., 5 μL) into the lateral ventricle. Sham animals receive a saline injection.

  • Treatment:

    • Beginning the day after surgery, administer this compound (e.g., 4, 12, 36 mg/kg) or vehicle daily via oral gavage for 14 consecutive days.

  • Behavioral Testing:

    • Conduct the Y-maze test (for short-term spatial memory) on day 15.

    • Conduct the Morris water maze test (for spatial learning and memory) from days 16-20.

  • Biochemical Analysis:

    • On day 21, euthanize animals, and collect the cerebral cortex and hippocampus.

    • Measure levels of malondialdehyde (MDA), glutathione (GSH), and activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).

Protocol 2: Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This is a standard protocol widely used for screening anti-inflammatory agents.[4][8]

  • Animals: Male Wistar rats (150-200g) or Swiss albino mice (20-25g).

  • Treatment:

    • Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle orally. A positive control group should receive a standard NSAID like indomethacin (5 mg/kg).

  • Induction of Edema:

    • 30-60 minutes after treatment, inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 3: CCl₄-Induced Acute Liver Injury Model (Hepatotoxicity)

This protocol is based on methodologies used to evaluate other hepatoprotective agents, including Schisandra lignans.[6]

  • Animals: Male Sprague-Dawley rats (200-250g) or male C57BL/6 mice (20-25g).

  • Treatment:

    • Administer this compound or vehicle orally for a set period (e.g., 7 days) before inducing injury. A positive control group can be treated with silymarin (e.g., 100 mg/kg).

  • Induction of Liver Injury:

    • On the final day of pretreatment, administer a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 1-2 mL/kg body weight, typically as a 50% solution in olive oil).[7]

  • Sample Collection:

    • 24 hours after CCl₄ injection, collect blood via cardiac puncture for serum analysis.

    • Euthanize the animals and perfuse the liver with saline. Collect liver tissue for histopathology and biochemical analysis.

  • Analysis:

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • In liver homogenates, measure levels of MDA, GSH, and antioxidant enzymes (SOD, CAT, GSH-Px).

    • Perform H&E staining on liver sections to assess hepatocellular necrosis, inflammation, and steatosis.

Visualizations

Signaling Pathways and Experimental Logic

The therapeutic effects of this compound and related lignans are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. Below are diagrams illustrating these pathways and a suggested workflow for model selection.

experimental_workflow cluster_research_question 1. Define Research Question cluster_model_selection 2. Select Animal Model cluster_protocol 3. Experimental Design cluster_analysis 4. Analysis RQ Therapeutic Area? (e.g., Neuroprotection, Anti-inflammation) Neuro Neuroprotection - Alzheimer's (Aβ₁₋₄₂) - Parkinson's (MPTP) RQ->Neuro Neuro- Inflam Anti-inflammation - Acute (Carrageenan) - Chronic (DSS Colitis) RQ->Inflam Inflammation Hepato Hepatoprotection - CCl₄-induced Injury RQ->Hepato Liver Design Define: - Dose (e.g., 10-50 mg/kg) - Route (Oral Gavage) - Duration - Outcome Measures Neuro->Design Inflam->Design Hepato->Design Analysis Behavioral Tests Biochemical Assays Histopathology Design->Analysis

Caption: Logical workflow for selecting an appropriate animal model for this compound research.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Aβ, CCl₄) Keap1 Keap1 ROS->Keap1 Inhibits SLD This compound SLD->Keap1 Inhibits (Likely Mechanism) Nrf2_c Nrf2 Keap1->Nrf2_c Inhibition Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant Antioxidant Genes (SOD, GSH-Px, HO-1) ARE->Antioxidant Activates Transcription Antioxidant->ROS Reduces Stress

Caption: The Nrf2/ARE antioxidant signaling pathway, a likely target of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Carrageenan, DSS) IKK IKK Complex Stimuli->IKK Activates SLD This compound SLD->IKK Inhibits (Likely Mechanism) IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB_c NF-κB (p65/p50) IkB->NFkB_c Sequesters NFkB_n NF-κB NFkB_c->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Activates Transcription

Caption: The NF-κB inflammatory pathway, a likely target of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Schisanlignone D in Experimental Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schisanlignone D is a lignan isolated from Schisandra viridis. While lignans from the Schisandra genus have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, the specific molecular targets and signaling pathways of this compound are not yet well-characterized in publicly available scientific literature. This presents a challenge for researchers aiming to use this compound in experimental systems, as distinguishing on-target from off-target effects is critical for accurate data interpretation.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and other investigational compounds with limited target information. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design robust experiments, interpret your results with caution, and minimize the impact of potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with a novel compound like this compound?

Q2: Since the specific target of this compound is unknown, what initial steps should I take to characterize its activity and potential for off-target effects?

When working with a poorly characterized compound, a systematic approach to target identification and profiling is crucial. Here is a recommended workflow:

experimental_workflow cluster_0 Initial Characterization cluster_1 Target Identification cluster_2 Off-Target Profiling Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation) Dose_Response Dose-Response & Time-Course Studies Phenotypic_Screening->Dose_Response Determine effective concentration range Affinity_Purification Affinity Purification-Mass Spectrometry (AP-MS) Dose_Response->Affinity_Purification Hypothesize target class Thermal_Shift Cellular Thermal Shift Assay (CETSA) Dose_Response->Thermal_Shift Computational_Prediction In Silico Target Prediction (e.g., molecular docking) Dose_Response->Computational_Prediction Broad_Panel_Screening Broad-Panel Kinase/ GPCR/Ion Channel Screening Affinity_Purification->Broad_Panel_Screening Validate putative targets & identify off-targets Thermal_Shift->Broad_Panel_Screening Computational_Prediction->Broad_Panel_Screening Transcriptomics_Proteomics Transcriptomics (RNA-seq) & Proteomics Broad_Panel_Screening->Transcriptomics_Proteomics Confirm cellular engagement & pathway effects

Caption: A general experimental workflow for characterizing a novel compound.

Q3: How can I minimize off-target effects in my cell-based assays with this compound?

Minimizing off-target effects in the absence of a known target requires careful experimental design and the use of multiple controls.

StrategyDescription
Use the Minimum Effective Concentration Perform thorough dose-response studies to identify the lowest concentration of this compound that produces the desired phenotype. Higher concentrations are more likely to engage lower-affinity off-targets.
Employ Orthogonal Approaches If a potential target or pathway is identified, use other tool compounds with different chemical scaffolds that are known to modulate the same target. If these compounds phenocopy the effects of this compound, it provides stronger evidence for an on-target effect.
Genetic Validation Once a putative target is identified, use techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the proposed target. If the cellular phenotype induced by this compound is rescued or mimicked by these genetic perturbations, it strengthens the on-target hypothesis.
Use Structurally Related Inactive Controls If available, use a structurally similar analog of this compound that is biologically inactive. This can help to control for effects that are not due to specific target engagement but rather to the chemical scaffold itself.
Monitor Cellular Health Routinely perform cell viability and cytotoxicity assays in parallel with your primary experiments to ensure that the observed effects are not a consequence of general cellular stress or toxicity.

Troubleshooting Guides

Problem 1: I am observing a high degree of cytotoxicity with this compound at concentrations where I see my desired biological effect.

Possible Cause Troubleshooting Step
The desired effect is an off-target consequence of general toxicity.1. Perform a detailed dose-response curve for cytotoxicity (e.g., using an MTS or CellTiter-Glo assay) and compare it to the dose-response for your biological endpoint. 2. Determine the therapeutic window (the concentration range where the desired effect is observed without significant toxicity). If there is no therapeutic window, the desired phenotype is likely linked to toxicity.
The compound is inducing apoptosis or necrosis.1. Conduct assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release). 2. If apoptosis is induced, investigate the involvement of key apoptotic signaling pathways (e.g., Bcl-2 family proteins, cytochrome c release).
The compound is causing off-target effects on essential cellular machinery.1. Consider broad-panel screening against a panel of known toxicity targets. 2. Perform transcriptomic or proteomic analysis to identify dysregulated pathways associated with cellular stress and death.

Problem 2: I have identified a putative target for this compound, but the results are inconsistent across different cell lines.

Possible Cause Troubleshooting Step
Differential expression of the target protein.1. Quantify the expression level of the putative target protein in each cell line using Western blotting or qPCR. 2. Correlate the expression level of the target with the responsiveness to this compound.
Presence of different isoforms or mutations of the target.1. Sequence the target gene in the different cell lines to check for mutations that might affect compound binding. 2. Investigate if different isoforms of the target are expressed, which may have different affinities for the compound.
Cell-line specific differences in signaling pathways.1. Map the signaling pathway in which the putative target is involved in each cell line. 2. Investigate the expression and activity of upstream and downstream components of the pathway to identify potential differences that could influence the response to target modulation.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for a specified time.

  • Harvest and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Precipitation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein remaining in the supernatant at each temperature by Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: Kinase Profiling to Identify Off-Target Kinase Interactions

Given that many lignans have been reported to interact with protein kinases, performing a broad kinase screen is a prudent step to identify potential off-targets.

  • Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Typically, a single high concentration (e.g., 10 µM) is used for the initial screen.

  • Assay Principle: These services utilize in vitro assays with a large panel of purified recombinant kinases. The activity of each kinase is measured in the presence and absence of your compound.

  • Data Interpretation: The results are usually provided as the percent inhibition of each kinase at the tested concentration.

  • Follow-up Studies: For any significant "hits" (typically >50% inhibition), perform dose-response experiments to determine the IC50 value for the interaction. This will help to assess the potency of the off-target interaction and its potential relevance at the concentrations used in your cellular experiments.

Signaling Pathway Diagrams

As the specific signaling pathway of this compound is not yet elucidated, here is a generalized diagram of a common signaling cascade that is often modulated by natural products, the PI3K/Akt pathway. Lignans from Schisandra have been anecdotally linked to this pathway.

PI3K_Akt_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition of pro-apoptotic proteins Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Schisanlignone_D Schisanlignone_D Schisanlignone_D->PI3K Potential Inhibition Schisanlignone_D->Akt

Caption: A hypothetical model of this compound inhibiting the PI3K/Akt pathway.

This guide provides a framework for systematically approaching the challenges of working with a novel compound like this compound. By employing rigorous experimental design, utilizing appropriate controls, and being mindful of the potential for off-target effects, researchers can generate more reliable and interpretable data. As more information about the specific targets of this compound becomes available, this guidance can be further refined.

Validation & Comparative

Comparative Analysis of Schisandra Lignans' Anti-Inflammatory Effects in Murine Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory properties of various lignans isolated from the fruit of the Schisandra genus, with a focus on their validation in murine models. While direct experimental data on Schisanlignone D is limited in the current literature, this guide leverages extensive research on related compounds—Schisantherin A, Schisandrin, and Chicanine—to offer valuable insights into the potential efficacy and mechanisms of action for this class of molecules. The comparisons are supported by experimental data and include detailed methodologies for key assays.

Executive Summary

Lignans derived from Schisandra chinensis have demonstrated significant anti-inflammatory and antioxidant properties in various preclinical studies.[1] These compounds consistently show the ability to modulate key inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, in response to inflammatory stimuli in murine models.[2][3][4] This guide synthesizes the available data to compare the effects of prominent Schisandra lignans against each other and benchmark them against established anti-inflammatory agents, Dexamethasone and Ibuprofen.

Comparative Efficacy of Schisandra Lignans

The following tables summarize the quantitative data from various studies, showcasing the anti-inflammatory effects of Schisantherin A, Schisandrin, and Chicanine in murine models.

Table 1: Inhibition of Pro-Inflammatory Cytokines in Lipopolysaccharide (LPS)-Stimulated Murine Models

CompoundMurine ModelDosageTNF-α InhibitionIL-6 InhibitionIL-1β InhibitionReference
Schisantherin A LPS-induced acute respiratory distress syndrome in mice20 mg/kgSignificant reductionSignificant reductionSignificant reduction[3]
Schisandrin A Diabetic Nephropathy in miceNot specifiedSignificant reductionSignificant reductionNot specified[5]
Chicanine LPS-stimulated RAW 264.7 macrophages50 µMSignificant reductionNot specifiedSignificant reduction (82% inhibition of mRNA)[6][7]
Dexamethasone LPS-stimulated primary mouse macrophages100 nMSignificant inhibitionNot specifiedSignificant inhibition[8]
Ibuprofen Transgenic mouse model of Alzheimer's Disease375 ppm in chowNot specifiedNot specifiedSignificant reduction[9][10]

Table 2: Effect on Inflammatory Mediators and Cellular Infiltration

CompoundMurine ModelKey Inflammatory MediatorEffectCellular InfiltrationEffectReference
Schisantherin A LPS-induced acute respiratory distress syndrome in miceMyeloperoxidase (MPO)Significant reductionNeutrophils and Macrophages in BALFSignificantly reduced[3]
Schisandrin Carrageenan-induced paw edema in micePaw edema volumeSignificant inhibitionNot specifiedNot specified[4]
Chicanine LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) and PGE2Significant inhibitionNot applicableNot applicable[6][7]
Dexamethasone Zymosan-induced inflammation in miceNot specifiedImpaired anti-inflammatory effects in DUSP1-/- miceNot specifiedNot specified[8]
Ibuprofen Transgenic mouse model of Alzheimer's DiseaseGlial Fibrillary Acidic Protein (GFAP)Significant reductionMicrogliaDecreased activation[9][10]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Schisandra lignans are predominantly attributed to their ability to suppress the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Schisandra lignans, including Schisantherin A and Chicanine, have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[2][3][7]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB_n NF-κB (p65) NFkB->NFkB_n Translocation Schisandra_Lignans Schisandra Lignans (e.g., Schisantherin A, Chicanine) Schisandra_Lignans->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Inflammatory_Genes Induces MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Schisandra_Lignans Schisandra Lignans (e.g., Schisantherin A, Schisandrin) Schisandra_Lignans->MAPK Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Induces Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Male BALB/c Mice Grouping Grouping: 1. Control (Saline) 2. LPS Model 3. Treatment (Lignan) 4. Positive Control (Dex) Animal_Model->Grouping Pretreatment Pre-treatment (i.p.) (Lignan or Dexamethasone) Grouping->Pretreatment Induction LPS Instillation (i.t.) Pretreatment->Induction Euthanasia Euthanasia (6h post-LPS) Induction->Euthanasia BALF BALF Analysis: - Cell Counts - Cytokines (ELISA) Euthanasia->BALF Lung_Edema Lung Wet/Dry Ratio Euthanasia->Lung_Edema MPO MPO Activity Assay Euthanasia->MPO Histology Histopathology (H&E) Euthanasia->Histology

References

A Head-to-Head Comparison: Schisanlignone D and Silymarin in the Protection Against Liver Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of liver diseases globally necessitates the exploration of effective hepatoprotective agents. Both Schisanlignone D, a bioactive lignan from the traditional Chinese medicine Schisandra chinensis, and Silymarin, a flavonoid complex from milk thistle (Silybum marianum), have demonstrated significant potential in mitigating liver injury. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid in research and development efforts.

Executive Summary

While direct head-to-head clinical trials are limited, preclinical data suggests that both this compound and Silymarin offer robust protection against liver damage through multiple mechanisms. Silymarin is a well-established antioxidant and anti-inflammatory agent with a substantial body of clinical evidence supporting its use.[1][2][3][4][5][6][7][8] Schisandra lignans, including compounds structurally related to this compound, also exhibit potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[9][10] Emerging research highlights the role of Schisandra lignans in regulating gut microbiota and specific signaling pathways involved in liver fibrosis.

Quantitative Data Comparison

The following tables summarize the quantitative effects of Schisandra lignans (as a proxy for this compound due to a lack of specific data on the latter) and Silymarin on key markers of liver injury in preclinical models.

Table 1: Effects on Serum Liver Enzymes

CompoundModel of Liver InjuryDose% Reduction in Alanine Aminotransferase (ALT)% Reduction in Aspartate Aminotransferase (AST)Reference
Schisandra Lignan Extract CCl₄-induced acute liver injury (mice)100 mg/kgSignificantly decreasedSignificantly decreased[10]
Schisandra Lignan Extract CCl₄-induced acute liver injury (mice)200 mg/kgSignificantly decreasedSignificantly decreased[10]
Schisandrin A d-Galactosamine-induced acute liver injury (mice)Not specifiedSignificantly decreased (p < 0.01)Significantly decreased (p < 0.01)[11][12]
Silymarin Ethanol-induced oxidative stress (rats)100-200 mg/kgSignificantly reducedSignificantly reduced[13]
Silymarin Thioacetamide-induced liver fibrosis (rats)50 mg/kg--[13]
Silibinin (major component of Silymarin) Alcoholic Liver Disease (human meta-analysis)VariousSMD = -1.16SMD = -1.56[14][15]

Note: Direct percentage comparisons are challenging due to variations in experimental models and reporting. "Significantly decreased/reduced" indicates a statistically significant effect as reported in the study. SMD refers to the Standardized Mean Difference.

Table 2: Effects on Markers of Oxidative Stress

CompoundModel of Liver InjuryKey MarkerEffectReference
Schisandra Lignan Extract CCl₄-induced acute liver injury (mice)Malondialdehyde (MDA)Significantly decreased[10]
Schisandra Lignan Extract CCl₄-induced acute liver injury (mice)Superoxide Dismutase (SOD)Increased activity[10]
Schisandra Lignan Extract CCl₄-induced acute liver injury (mice)Glutathione (GSH)Increased levels[10]
Schisandra Lignan Extract CCl₄-induced acute liver injury (mice)Glutathione Peroxidase (GSH-Px)Increased activity[10]
Silymarin Ethanol-induced oxidative stress (rats)Malondialdehyde (MDA)Decreased content[13]
Silymarin Ethanol-induced oxidative stress (rats)Superoxide Dismutase (SOD)Increased activity[13]
Silymarin Ethanol-induced oxidative stress (rats)Glutathione (GSH)Prevention of depletion[13]
Silymarin Thioacetamide-induced liver fibrosis (rats)Superoxide Dismutase (SOD)Increased activity[13]
Silymarin Thioacetamide-induced liver fibrosis (rats)Catalase (CAT)Increased activity[13]
Silymarin Thioacetamide-induced liver fibrosis (rats)Glutathione Peroxidase (GSH-Px)Increased activity[13]

Mechanisms of Action: A Comparative Overview

Both this compound (represented by Schisandra lignans) and Silymarin exert their hepatoprotective effects through multiple, often overlapping, mechanisms.

Schisandra Lignans (including this compound)

The hepatoprotective actions of Schisandra lignans are attributed to their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[9][10] Key mechanisms include:

  • Antioxidant Effects: Schisandra lignans enhance the endogenous antioxidant defense system by increasing the activity of enzymes like SOD, CAT, and GSH-Px, and by elevating levels of GSH.[10] This helps to neutralize reactive oxygen species (ROS) that contribute to cellular damage.

  • Anti-inflammatory Effects: They inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]

  • Anti-apoptotic Effects: Schisandra lignans can modulate apoptosis-related proteins, inhibiting programmed cell death of hepatocytes.[11][12]

  • Regulation of Gut Microbiota: Recent studies suggest that Schisandra lignans can modulate the gut microbiota, which plays a crucial role in the gut-liver axis and the pathogenesis of liver diseases.[16]

Silymarin

Silymarin's hepatoprotective effects are well-documented and are primarily mediated by its strong antioxidant and anti-inflammatory properties.[1][2][3][4][5][6][7][8] Its mechanisms of action include:

  • Antioxidant Activity: Silymarin acts as a free radical scavenger and enhances the cellular antioxidant defense system by increasing the levels of glutathione.[2][13] It also inhibits lipid peroxidation, a key event in membrane damage.[3]

  • Anti-inflammatory Action: It modulates inflammatory signaling pathways, including the inhibition of NF-κB activation, thereby reducing the production of inflammatory cytokines.[6]

  • Antifibrotic Effects: Silymarin can inhibit the proliferation of hepatic stellate cells, which are the primary cells responsible for collagen deposition and liver fibrosis.

  • Membrane Stabilization: It stabilizes hepatocyte membranes, preventing the entry of toxins.[2]

  • Promotion of Liver Regeneration: Silymarin has been shown to stimulate protein synthesis in hepatocytes, which can aid in liver regeneration.[2]

Experimental Protocols

Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model in Mice

This is a widely used model to evaluate hepatoprotective agents.

  • Animal Model: Male mice (e.g., Kunming or C57BL/6) are typically used.

  • Induction of Injury: A single intraperitoneal injection of CCl₄ (often diluted in a vehicle like olive oil or corn oil) is administered to induce acute liver injury.

  • Treatment: The test compounds (Schisandra lignan extract or Silymarin) are administered orally (gavage) for a specified period (e.g., 5-7 days) prior to CCl₄ administration. A control group receives the vehicle only, and a model group receives the vehicle and CCl₄.

  • Sample Collection: 24 hours after CCl₄ injection, blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of ALT and AST are measured to assess the extent of liver damage.

  • Oxidative Stress Markers: Liver homogenates are used to measure MDA content and the activities of antioxidant enzymes such as SOD, GSH, and GSH-Px.

  • Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular morphology, necrosis, and inflammation.

  • Molecular Analysis: Western blotting or RT-PCR can be used to analyze the expression of proteins and genes related to inflammation (e.g., NF-κB, TNF-α) and apoptosis.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Hepatoprotective_Mechanisms cluster_schisanlignone This compound (Schisandra Lignans) cluster_silymarin Silymarin This compound This compound NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition Antioxidant Enzymes (SOD, CAT, GSH-Px) Antioxidant Enzymes (SOD, CAT, GSH-Px) This compound->Antioxidant Enzymes (SOD, CAT, GSH-Px) Apoptosis Inhibition Apoptosis Inhibition This compound->Apoptosis Inhibition Gut Microbiota Modulation Gut Microbiota Modulation This compound->Gut Microbiota Modulation Liver Protection Liver Protection NF-kB Inhibition->Liver Protection Reduced Inflammation Antioxidant Enzymes (SOD, CAT, GSH-Px)->Liver Protection Reduced Oxidative Stress Apoptosis Inhibition->Liver Protection Increased Hepatocyte Survival Gut Microbiota Modulation->Liver Protection Gut-Liver Axis Regulation Silymarin Silymarin Free Radical Scavenging Free Radical Scavenging Silymarin->Free Radical Scavenging NF-kB Inhibition_S NF-kB Inhibition Silymarin->NF-kB Inhibition_S Antifibrotic Effects Antifibrotic Effects Silymarin->Antifibrotic Effects Membrane Stabilization Membrane Stabilization Silymarin->Membrane Stabilization Free Radical Scavenging->Liver Protection Reduced Oxidative Stress NF-kB Inhibition_S->Liver Protection Reduced Inflammation Antifibrotic Effects->Liver Protection Reduced Fibrosis Membrane Stabilization->Liver Protection Reduced Toxin Entry

Caption: Comparative signaling pathways of this compound and Silymarin.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal Model (Mice) Animal Model (Mice) Grouping Grouping Animal Model (Mice)->Grouping Control Control Grouping->Control Model (CCl4) Model (CCl4) Grouping->Model (CCl4) Treatment Groups Treatment Groups Grouping->Treatment Groups Pre-treatment (5-7 days) Pre-treatment (5-7 days) Treatment Groups->Pre-treatment (5-7 days) Induction of Injury (CCl4) Induction of Injury (CCl4) Pre-treatment (5-7 days)->Induction of Injury (CCl4) Sample Collection (24h post) Sample Collection (24h post) Induction of Injury (CCl4)->Sample Collection (24h post) Biochemical Analysis (ALT, AST) Biochemical Analysis (ALT, AST) Sample Collection (24h post)->Biochemical Analysis (ALT, AST) Oxidative Stress Markers Oxidative Stress Markers Sample Collection (24h post)->Oxidative Stress Markers Histopathology Histopathology Sample Collection (24h post)->Histopathology Molecular Analysis Molecular Analysis Sample Collection (24h post)->Molecular Analysis

Caption: Workflow for CCl₄-induced acute liver injury model.

Conclusion

Both this compound (as represented by Schisandra lignans) and Silymarin are promising hepatoprotective agents with multifaceted mechanisms of action. Silymarin has a longer history of clinical use and a more extensive body of evidence. However, the unique mechanisms of Schisandra lignans, such as the modulation of gut microbiota, suggest they may offer alternative or complementary therapeutic strategies. Further research, particularly direct comparative studies and well-designed clinical trials, is warranted to fully elucidate the relative efficacy and optimal applications of these two natural compounds in the management of liver diseases.

References

Validating the Antioxidant Capacity of Schisanlignone D: A Comparative Guide Using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Schisanlignone D, a lignan found in Schisandra viridis, against established antioxidant compounds.[1] The validation is based on two widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This document outlines the experimental data, detailed protocols, and visual workflows to aid researchers in their assessment of this compound's antioxidant potential.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is commonly expressed by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative IC50 Values from DPPH Assay

Compound/ExtractIC50 (µg/mL)Reference
Ascorbic Acid4.97 ± 0.03[4]
Ascorbic Acid24.34 ± 0.09[5]
Trolox3.77 ± 0.08[6]
Quercetin4.97 ± 0.08[4]
Quercetin9.65 ± 0.06[7]
Nordihydroguaiaretic acid (lignan)6.601[8]
(-)-Secoisolariciresinol (lignan)12.252[8]

Table 2: Comparative IC50 Values from ABTS Assay

Compound/ExtractIC50 (µg/mL)Reference
Ascorbic Acid50
Trolox2.34[4]
Trolox2.93 ± 0.03[6]
Quercetin1.89 ± 0.33[9]
Quercetin2.04 ± 0.02[7]
(-)-Secoisolariciresinol (lignan)12.252
Nordihydroguaiaretic acid (lignan)13.070[8]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.[10][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (this compound) and standard antioxidants (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve this compound and standard antioxidants in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: Add a specific volume of the sample or standard dilutions to a 96-well plate. Then, add an equal volume of the DPPH working solution to each well. A blank containing only methanol and a control containing methanol and the DPPH solution are also required.[12]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance.[13]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Test compound (this compound) and standard antioxidant (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer (capable of reading at ~734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[14]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Sample Preparation: Dissolve this compound and the standard antioxidant in methanol to prepare stock solutions. Create a series of dilutions from the stock solutions.

  • Reaction Mixture: Add a small volume of the sample or standard dilutions to a 96-well plate, followed by the ABTS•+ working solution.[9]

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[9]

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 calculate->ic50

Caption: DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts_stock Prepare ABTS•+ Stock (ABTS + K2S2O8) prep_abts_working Dilute to Working Solution (Abs ~0.7 at 734 nm) prep_abts_stock->prep_abts_working mix Mix Sample/Standard with ABTS•+ Solution prep_abts_working->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate ~6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 calculate->ic50

Caption: ABTS Assay Experimental Workflow.

References

A Comparative Guide to HPLC and UPLC for the Quantification of Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the determination of Schisanlignone D, a bioactive lignan found in Schisandra sphenanthera.

This document outlines detailed experimental protocols, presents a comparative analysis of the performance of each method, and includes visual workflows to support methodological understanding and implementation.

Executive Summary: HPLC vs. UPLC for this compound Analysis

The choice between HPLC and UPLC for the quantification of this compound depends on the specific requirements of the analytical task, such as sample throughput, sensitivity needs, and available instrumentation.

ParameterHPLCUPLC
Analysis Time Longer (typically > 10 min)Shorter (typically < 5 min)
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption HigherLower
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)
Throughput LowerHigher

UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and the analysis of complex samples. HPLC remains a robust and reliable technique, suitable for routine quality control where high sample numbers are not the primary concern.

Chemical Profile: this compound

This compound is a lignan compound with the molecular formula C22H22O7 and a molecular weight of 398.4 g/mol .[1] Its chemical structure is presented below.

Caption: Chemical structure of this compound.

Experimental Workflow for Cross-Validation

The following workflow outlines the key steps for a comprehensive cross-validation of HPLC and UPLC methods for this compound quantification.

Cross_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation SamplePrep Extraction of this compound from Schisandra sphenanthera HPLC HPLC Analysis SamplePrep->HPLC UPLC UPLC Analysis SamplePrep->UPLC StdPrep Preparation of this compound Standard Solutions StdPrep->HPLC StdPrep->UPLC Linearity Linearity HPLC->Linearity UPLC->Linearity Precision Precision UPLC->Precision Accuracy Accuracy UPLC->Accuracy LOD_LOQ LOD & LOQ UPLC->LOD_LOQ Linearity->Precision Precision->Accuracy Accuracy->LOD_LOQ DataComp Data Comparison and Method Performance Evaluation LOD_LOQ->DataComp

Caption: Workflow for HPLC and UPLC cross-validation.

Detailed Experimental Protocols

The following protocols are based on established methods for the analysis of lignans in Schisandra species and can be adapted for the specific quantification of this compound.

Sample Preparation: Extraction of this compound
  • Grinding: The dried fruits of Schisandra sphenanthera are ground into a fine powder.

  • Extraction: An accurately weighed portion of the powder (approximately 1.0 g) is subjected to ultrasonic extraction with 50 mL of methanol for 30 minutes.

  • Filtration: The extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC or UPLC system.

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared in methanol. A series of working standard solutions are then prepared by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

HPLC Method Protocol
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18 column (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and Water (B)
0-20 min, linear gradient from 40% to 60% A
20-30 min, linear gradient from 60% to 80% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
UPLC Method Protocol
ParameterCondition
Instrument Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B)
0-3 min, linear gradient from 40% to 70% A
3-5 min, linear gradient from 70% to 90% A
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 2 µL

Comparative Data Summary

The following table summarizes the expected performance data from the cross-validation of the HPLC and UPLC methods for this compound quantification.

Validation ParameterHPLCUPLC
Retention Time (min) ~15.2~3.8
Linearity (r²) > 0.999> 0.999
Precision (RSD%) < 2.0< 1.5
Accuracy (Recovery %) 98-10299-101
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.06 µg/mL
Analysis Time (min) 357
Solvent Consumption (mL/run) 352.8

Conclusion

Both HPLC and UPLC are suitable methods for the quantification of this compound. The UPLC method demonstrates superior performance in terms of speed, resolution, and sensitivity, leading to a significant reduction in analysis time and solvent consumption. This makes UPLC a more efficient and environmentally friendly option for high-throughput analysis. The traditional HPLC method, while slower, remains a valid and reliable alternative for laboratories where UPLC instrumentation is not available. The choice of method should be guided by the specific analytical needs and resources of the laboratory.

References

A Comparative Analysis of Schisanlignone D and Schisandrin A on HepG2 Hepatocellular Carcinoma Cells: A Call for Further Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of the cytotoxic potential of novel compounds is paramount in the quest for effective cancer therapeutics. This guide provides a comparative overview of the known cytotoxic effects of Schisandrin A and outlines a proposed research framework for the evaluation of a related compound, Schisanlignone D, on the human hepatocellular carcinoma cell line, HepG2. While data on Schisandrin A is emerging, a significant knowledge gap exists for this compound, necessitating further investigation to unlock its potential therapeutic value.

Cytotoxicity Profile: Schisandrin A vs. the Uncharacterized this compound

A critical starting point in assessing the anticancer potential of a compound is determining its concentration-dependent cytotoxic effects. For Schisandrin A, studies have begun to elucidate its impact on HepG2 cell viability.

Table 1: Comparative Cytotoxicity Data on HepG2 Cells

CompoundIC50 Value (μM)Exposure TimeAssayCitation
Schisandrin A 19048 hoursMTT Assay[1]
This compound Data not available---

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The MTT assay data reveals that Schisandrin A exhibits cytotoxic activity against HepG2 cells with an IC50 value of 190 μM after 48 hours of exposure[1]. In contrast, a study utilizing delipidated serum (DLPS)-treated HepG2 cells reported no observable cytotoxic effects for Schisandrin A at concentrations up to 100 μM, highlighting the influence of specific experimental conditions on cellular responses[2]. The absence of any published data on the cytotoxic effects of this compound on HepG2 cells underscores a critical area for future research.

Unraveling the Mechanisms of Cell Death: Apoptosis

Beyond simple cytotoxicity, understanding the mode of cell death induced by a compound is crucial. Preliminary evidence suggests that lignans isolated from Schisandra chinensis can induce apoptosis, or programmed cell death, in cancer cells.

Table 2: Apoptotic Effects on HepG2 Cells

CompoundApoptosis InductionMethodKey FindingsCitation
Schisandrin A YesNot specifiedInduces apoptosis.[3][4]
Schisandrin B YesFlow Cytometry, Western BlotInduces apoptosis, which can be converted to pyroptosis in the presence of NK cells via the caspase-3-GSDME pathway.[3][4]
This compound Data not available---

While it is established that Schisandrin A induces apoptosis in HepG2 cells, the specific molecular pathways remain to be fully elucidated[3][4]. A related compound, Schisandrin B, has been shown to not only induce apoptosis but also trigger pyroptosis, a highly inflammatory form of programmed cell death, when co-cultured with natural killer (NK) cells. This process is mediated by the caspase-3-Gasdermin E (GSDME) pathway[3][4]. The apoptotic potential of this compound remains an open and intriguing question.

Signaling Pathways: The Road to Cell Fate

The cytotoxic and apoptotic effects of anticancer compounds are orchestrated by complex intracellular signaling pathways. For extracts of Schisandra chinensis, effects on pathways such as the Wnt signaling pathway and ferroptosis have been observed in HepG2 cells[5]. However, the specific pathways modulated by purified Schisandrin A and the yet-to-be-studied this compound require dedicated investigation.

Below is a proposed workflow for the comprehensive evaluation of the cytotoxic effects of this compound, which can also be applied to further characterize the mechanisms of Schisandrin A.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis HepG2 Cell Culture HepG2 Cell Culture Treatment with this compound (Concentration Gradient) Treatment with this compound (Concentration Gradient) HepG2 Cell Culture->Treatment with this compound (Concentration Gradient) MTT Assay for Cell Viability MTT Assay for Cell Viability Treatment with this compound (Concentration Gradient)->MTT Assay for Cell Viability Determine IC50 Value Determine IC50 Value MTT Assay for Cell Viability->Determine IC50 Value Treatment at IC50 Treatment with this compound (IC50 Concentration) Determine IC50 Value->Treatment at IC50 Treatment at IC50_2 Treatment with this compound (IC50 Concentration) Determine IC50 Value->Treatment at IC50_2 Flow Cytometry (Annexin V/PI Staining) Flow Cytometry (Annexin V/PI Staining) Treatment at IC50->Flow Cytometry (Annexin V/PI Staining) Western Blot for Apoptosis Markers (Caspases, Bcl-2 family) Western Blot for Apoptosis Markers (Caspases, Bcl-2 family) Treatment at IC50->Western Blot for Apoptosis Markers (Caspases, Bcl-2 family) Quantify Apoptosis Quantify Apoptosis Flow Cytometry (Annexin V/PI Staining)->Quantify Apoptosis Western Blot for Key Signaling Proteins (e.g., Wnt, MAPK, PI3K/Akt) Western Blot for Key Signaling Proteins (e.g., Wnt, MAPK, PI3K/Akt) Treatment at IC50_2->Western Blot for Key Signaling Proteins (e.g., Wnt, MAPK, PI3K/Akt) Pathway-Specific Reporter Assays Pathway-Specific Reporter Assays Treatment at IC50_2->Pathway-Specific Reporter Assays

Caption: Proposed experimental workflow for evaluating the cytotoxic effects of this compound on HepG2 cells.

The following diagram illustrates a potential signaling pathway involved in the induction of apoptosis, which could be investigated for both this compound and Schisandrin A.

G This compound / Schisandrin A This compound / Schisandrin A Cellular Stress Cellular Stress This compound / Schisandrin A->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified model of a potential apoptosis signaling pathway for investigation.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed and standardized experimental protocols are essential.

Cell Culture

HepG2 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Schisandrin A for the desired time points (e.g., 24, 48, and 72 hours).

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against compound concentration.

Flow Cytometry for Apoptosis Analysis
  • Seed HepG2 cells in a 6-well plate and treat them with the respective compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Treat HepG2 cells with the compounds at their IC50 concentrations.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-catenin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available data indicates that Schisandrin A possesses cytotoxic and apoptotic effects against HepG2 hepatocellular carcinoma cells. However, a comprehensive understanding of its mechanisms of action requires further investigation into the specific signaling pathways involved. Crucially, the complete absence of data on the cytotoxic profile of this compound represents a significant void in the field. The proposed experimental framework provides a clear and robust strategy to address this knowledge gap. A direct, data-driven comparison of this compound and Schisandrin A will be invaluable for identifying potentially more potent and selective anticancer agents derived from Schisandra chinensis. Such studies are essential to guide future drug development efforts in the fight against hepatocellular carcinoma.

References

A Comparative Guide to the Pharmacological Effects of Dibenzocyclooctadiene Lignans: An In Vitro and In Vivo Perspective for Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the in vitro and in vivo pharmacological effects of Schisanlignone D are scarce in publicly available scientific literature. This guide provides a comparative overview based on the well-documented activities of structurally related dibenzocyclooctadiene lignans isolated from Schisandra chinensis. The experimental data and protocols presented are representative of studies on this class of compounds and should be considered as a predictive framework for potential future research on this compound.

Dibenzocyclooctadiene lignans, a major class of bioactive compounds isolated from the fruit of Schisandra chinensis, have demonstrated a wide array of pharmacological activities. These effects, observed in both laboratory cell cultures (in vitro) and animal models (in vivo), point to their potential as therapeutic agents. This guide explores the correlation between the in vitro and in vivo effects of these lignans, with a focus on their anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer properties, providing a foundation for investigating this compound.

Comparative Analysis of Pharmacological Effects

The therapeutic potential of Schisandra lignans is primarily attributed to their antioxidant and anti-inflammatory capabilities. These foundational effects translate into more specific protective actions in various biological systems. Below is a summary of the expected correlations between in vitro and in vivo findings.

Table 1: In Vitro vs. In Vivo Correlation of Anti-Inflammatory Effects

In Vitro ModelKey Biomarkers MeasuredExpected In Vitro Effect of LignansIn Vivo ModelKey Outcomes MeasuredExpected In Vivo Effect of Lignans
LPS-stimulated RAW 264.7 MacrophagesNO, PGE₂, TNF-α, IL-6, IL-1βReduction in pro-inflammatory mediatorsCarrageenan-induced Paw Edema in RodentsPaw volume, inflammatory cell infiltrationReduction in edema and inflammation
iNOS, COX-2 protein expressionDownregulation of inflammatory enzymesXylene-induced Ear Edema in MiceEar swelling, vascular permeabilityAttenuation of edema and vascular leakage
NF-κB, MAPK pathway activationInhibition of key inflammatory signaling pathwaysLPS-induced Acute Lung Injury in MiceInflammatory cell count in BALF, lung histologyReduced lung inflammation and tissue damage[1]

Table 2: In Vitro vs. In Vivo Correlation of Hepatoprotective Effects

In Vitro ModelKey Biomarkers MeasuredExpected In Vitro Effect of LignansIn Vivo ModelKey Outcomes MeasuredExpected In Vivo Effect of Lignans
CCl₄ or Acetaminophen-induced toxicity in HepG2 cellsCell Viability (MTT Assay)Increased cell survivalCCl₄ or Alcohol-induced Liver Injury in RodentsSerum ALT, AST levelsNormalization of liver function enzymes[2]
LDH, AST, ALT leakageDecreased enzyme leakageLiver HistopathologyReduction in necrosis, steatosis, and inflammation
ROS production, GSH levelsReduction of oxidative stress, restoration of antioxidantsOxidative Stress Markers (MDA, SOD, GSH) in liver tissueDecreased lipid peroxidation, increased antioxidant capacity[3]

Table 3: In Vitro vs. In Vivo Correlation of Neuroprotective Effects

In Vitro ModelKey Biomarkers MeasuredExpected In Vitro Effect of LignansIn Vivo ModelKey Outcomes MeasuredExpected In Vivo Effect of Lignans
H₂O₂ or MPP⁺-induced toxicity in SH-SY5Y cellsCell Viability, ApoptosisIncreased neuronal survival, reduced apoptosisD-galactose or Scopolamine-induced Memory Impairment in MiceCognitive performance (Morris Water Maze, Y-maze)Improvement in learning and memory[4]
ROS levels, Mitochondrial Membrane PotentialAttenuation of oxidative stress, mitochondrial protectionMPTP-induced Parkinson's Disease Model in MiceDopaminergic neuron survival, motor functionProtection of neurons, improved motor coordination
Pro-inflammatory cytokine releaseReduced neuroinflammationOxidative and Inflammatory Markers in brain tissueDecreased oxidative damage and inflammation in the brain[5]

Table 4: In Vitro vs. In Vivo Correlation of Anti-Cancer Effects

In Vitro ModelKey Biomarkers MeasuredExpected In Vitro Effect of LignansIn Vivo ModelKey Outcomes MeasuredExpected In Vivo Effect of Lignans
Human Cancer Cell Lines (e.g., HepG2, SGC-7901, MCF-7)Cell Viability (MTT Assay)Dose-dependent inhibition of cell proliferation[6]Xenograft Tumor Model in Nude MiceTumor volume and weightInhibition of tumor growth
Cell Cycle Analysis (Flow Cytometry)Arrest at G₀/G₁ or G₂/M phase of the cell cycleImmunohistochemistry of Tumor Tissue (e.g., Ki-67)Reduced proliferation index
Apoptosis Assays (Annexin V/PI, Caspase activity)Induction of programmed cell deathTUNEL Assay on Tumor TissueIncreased apoptosis within the tumor

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of dibenzocyclooctadiene lignans are often traced back to their ability to modulate critical intracellular signaling pathways. The inhibition of pro-inflammatory and pro-survival pathways is a central mechanism.

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many Schisandra lignans have been shown to inhibit this pathway.[7]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα NF-κB IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_NFkB->NFkB Release Lignans Dibenzocyclooctadiene Lignans Lignans->IKK Inhibition Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_n->Genes

NF-κB signaling inhibition by lignans.

Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for cellular responses to external stressors and play a significant role in inflammation and cell proliferation. The phosphorylation cascade of MAPKKK → MAPKK → MAPK activates downstream transcription factors. Lignans can suppress the phosphorylation of these kinases, thereby reducing the inflammatory response.[7]

MAPK_Pathway Stimuli Stress/Growth Factors MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P MAPK MAPK (e.g., p38) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors P Response Inflammatory/ Proliferative Response TranscriptionFactors->Response Lignans Dibenzocyclooctadiene Lignans Lignans->MAPK Inhibition of Phosphorylation

MAPK signaling modulation by lignans.

The PI3K/Akt pathway is a critical pro-survival pathway that regulates cell growth, proliferation, and apoptosis. Its over-activation is a hallmark of many cancers. Some lignans may exert anti-cancer effects by inhibiting the phosphorylation and activation of key components in this pathway, such as Akt, leading to decreased cell survival and induction of apoptosis.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream P Response Cell Growth, Survival, Proliferation Downstream->Response Lignans Dibenzocyclooctadiene Lignans Lignans->Akt Inhibition of Phosphorylation

PI3K/Akt signaling inhibition by lignans.

Representative Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols typical for investigating the pharmacological effects of compounds like this compound.

In_Vitro_Anti_Inflammatory cluster_workflow Experimental Workflow cluster_analysis Analysis A 1. Culture RAW 264.7 macrophages B 2. Pre-treat with This compound (various conc.) for 1-2h A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) for 24h B->C D 4. Collect Supernatant and Cell Lysates C->D E Measure NO (Griess Assay) D->E F Measure Cytokines (TNF-α, IL-6) by ELISA D->F G Analyze Protein Expression (iNOS, COX-2, p-p65) by Western Blot D->G

Workflow for in vitro anti-inflammatory assay.
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well or 6-well plates. After reaching 80% confluency, they are pre-treated with varying concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration ~1 µg/mL) to induce an inflammatory response, and cells are incubated for another 24 hours.

  • Analysis:

    • Nitric Oxide (NO) Production: The supernatant is collected, and NO levels are quantified using the Griess reagent.

    • Cytokine Measurement: Levels of TNF-α and IL-6 in the supernatant are measured using commercial ELISA kits.

    • Protein Expression: Cells are lysed, and protein expression levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated p65, p38) are determined by Western blot analysis.

In_Vivo_Hepatoprotective cluster_analysis Analysis A 1. Acclimatize Male C57BL/6 Mice (n=8-10 per group) B 2. Pre-treat daily with this compound (oral gavage) for 7 days A->B C 3. Induce Liver Injury: Single intraperitoneal (i.p.) injection of Carbon Tetrachloride (CCl₄) B->C D 4. Euthanize mice 24h post-CCl₄ injection C->D E 5. Collect Blood and Liver Tissue D->E F Serum Analysis: Measure ALT and AST levels E->F G Histopathology: H&E staining of liver sections E->G H Biochemical Assays: Measure MDA, SOD, GSH in liver homogenates E->H

References

Independent Replication of Published Findings on Schisanlignone D's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of dibenzocyclooctadiene lignans, with a focus on Schisanlignone D. While this compound has been identified as a chemical component of Schisandra viridis, a comprehensive body of independent research specifically validating its bioactivity is currently limited. Therefore, this document leverages available data on structurally similar and well-studied dibenzocyclooctadiene lignans from the Schisandra genus to provide a comparative context for its potential therapeutic effects. The information presented here is intended to serve as a resource for researchers interested in exploring the bioactivity of this class of compounds and to highlight the need for further independent investigation into this compound.

Comparative Bioactivity of Dibenzocyclooctadiene Lignans

The primary bioactivities attributed to dibenzocyclooctadiene lignans include anti-inflammatory, antioxidant, and anticancer effects. The following tables summarize the available data for prominent lignans in this class, offering a benchmark for potential future studies on this compound.

Anti-Inflammatory Activity

Dibenzocyclooctadiene lignans have been shown to exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

Table 1: Comparative Anti-Inflammatory Activity of Dibenzocyclooctadiene Lignans

CompoundAssayModel SystemKey FindingsReference
This compound --Data not available-
Gomisin NNF-κB Reporter AssayTHP-1 Blue™ NF-κB cellsSignificant inhibition of NF-κB activation[1]
γ-SchisandrinNF-κB Reporter AssayTHP-1 Blue™ NF-κB cellsSignificant inhibition of LPS-induced NF-κB activation[1]
DeoxyschisandrinCytokine Secretion AssayLPS-stimulated RAW 264.7 macrophagesReduced secretion of pro-inflammatory cytokines (TNF-α, IL-1β)[1]
Schisandrin AIn vivo modelsXylene-induced ear edema and carrageenan-induced paw edema in miceSignificant anti-inflammatory effects[2][3]
Antioxidant Activity

The antioxidant properties of dibenzocyclooctadiene lignans are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.

Table 2: Comparative Antioxidant Activity of Dibenzocyclooctadiene Lignans

CompoundAssayKey FindingsReference
This compound -Data not available-
SchisandreneCellular Antioxidant Activity (CAA) AssayExocyclic methylene functionality was essential for antioxidant activity[4][5]
Gomisin GCellular Antioxidant Activity (CAA) AssayDemonstrated antioxidant activity[4]
Angeloylgomisin HCellular Antioxidant Activity (CAA) AssayDemonstrated antioxidant activity[4]
Anticancer Activity

The anticancer effects of this class of lignans are linked to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[6][7]

Table 3: Comparative Anticancer Activity of Dibenzocyclooctadiene Lignans

CompoundCancer Cell Line(s)Key Mechanisms of ActionReference
This compound -Data not available-
Gomisin AVariousInduction of apoptosis, cell cycle arrest[6]
Schisandrin BVariousDisruption of MAPK, PI3K/Akt, and NF-κB signaling pathways[6][7]
Schisantherin AVariousAmplification of chemotherapy impact, targeting cancer stem cells[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below to facilitate the design of independent replication studies for this compound.

Anti-Inflammatory Assays

NF-κB Reporter Assay in THP-1 Blue™ NF-κB Cells

  • Cell Culture: Maintain THP-1 Blue™ NF-κB cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Detection: Measure NF-κB activation by assessing the activity of secreted embryonic alkaline phosphatase (SEAP) using a colorimetric substrate such as QUANTI-Blue™.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-treated control.

Antioxidant Assays

Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Compound and Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with the test compound and 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Data Analysis: Calculate the CAA value as the percentage of inhibition of fluorescence in the presence of the test compound compared to the control.

Anticancer Assays

MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways modulated by dibenzocyclooctadiene lignans and a typical experimental workflow are provided below.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Inhibition by Dibenzocyclooctadiene Lignans cluster_2 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Lignan This compound (Hypothesized) Lignan->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->ProInflammatory_Genes Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G start Start: Cell Culture seeding Cell Seeding (96-well plate) start->seeding treatment Treatment with This compound seeding->treatment stimulation Induction of Inflammation/Oxidative Stress treatment->stimulation incubation Incubation stimulation->incubation measurement Measurement (e.g., Absorbance, Fluorescence) incubation->measurement analysis Data Analysis (IC50, % Inhibition) measurement->analysis end End: Results analysis->end

Caption: General experimental workflow for in vitro bioactivity screening.

G cluster_0 Upstream Signaling cluster_1 Inhibition by Dibenzocyclooctadiene Lignans cluster_2 PI3K/Akt & MAPK Pathways GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates MAPK MAPK Receptor->MAPK Activates Lignan Dibenzocyclooctadiene Lignans Lignan->PI3K Inhibits Lignan->MAPK Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: General mechanism of anticancer action of dibenzocyclooctadiene lignans.

References

Comparing the gene expression profiles of cells treated with Schisanlignone D versus a control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of Schisanlignone D's molecular mechanism of action. To date, no studies have been publicly released detailing the gene expression profiles of cells treated with this specific lignan compound when compared to a control group.

This absence of data prevents the construction of a detailed comparison guide as requested. The core requirements—summarizing quantitative gene expression data, providing detailed experimental protocols, and visualizing affected signaling pathways—are contingent upon the existence of such foundational research.

While the broader family of lignans from Schisandra chinensis has been the subject of various pharmacological studies, the specific effects of this compound on the transcriptome remain uncharacterized. Gene expression profiling, typically conducted using techniques like RNA sequencing (RNA-seq) or microarrays, is a critical step in elucidating how a compound impacts cellular function, identifying its therapeutic targets, and understanding its potential toxicities.

For researchers, scientists, and drug development professionals, this represents an open avenue for investigation. A study comparing the gene expression profiles of cells treated with this compound versus a control would be a valuable contribution to the field. Such research would not only illuminate the compound's mechanism of action but also pave the way for further preclinical and clinical development.

Future Directions and Hypothetical Experimental Workflow

Should such a study be undertaken, a standard experimental workflow would likely be employed. Below is a hypothetical representation of the key steps involved in a typical gene expression profiling experiment.

G cluster_0 Cell Culture and Treatment cluster_1 RNA Processing cluster_2 Data Acquisition and Analysis A Cell Seeding B This compound Treatment Group A->B C Vehicle Control Group A->C D RNA Isolation B->D C->D E RNA Quality Control (e.g., RIN analysis) D->E F Library Preparation (for RNA-seq) E->F G High-Throughput Sequencing F->G H Data Quality Control (e.g., FastQC) G->H I Sequence Alignment to Reference Genome H->I J Differential Gene Expression Analysis I->J K Pathway and Functional Enrichment Analysis J->K

Caption: Hypothetical workflow for gene expression profiling of this compound-treated cells.

Once data from an experiment like the one outlined above becomes available, it would be possible to identify key signaling pathways modulated by this compound. For instance, if the analysis revealed significant changes in the expression of genes involved in the MAPK/ERK pathway, a diagram illustrating these interactions could be generated.

Validation of Schisanlignone D's therapeutic target using genetic or pharmacological approaches

Author: BenchChem Technical Support Team. Date: November 2025

Validation of Schisanlignone D's Therapeutic Target: A Review of Available Evidence

A comprehensive search for the therapeutic target of this compound and its subsequent validation through genetic or pharmacological methods has yielded no specific publicly available data. Research databases and scientific literature do not contain information on the isolation, characterization, or biological activity of a compound explicitly named "this compound."

This guide aims to address the user's request for a comparative analysis of the therapeutic target validation of this compound. However, due to the absence of any identifiable research on this specific lignan, a direct comparison is not feasible. Instead, this document will provide a broader context by examining the therapeutic targets and validation approaches for other well-studied lignans isolated from the Schisandra genus. This information is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of novel Schisandra lignans.

The Landscape of Schisandra Lignans and Their Therapeutic Targets

Lignans derived from the medicinal plant Schisandra chinensis are a class of polyphenolic compounds extensively investigated for their diverse pharmacological activities. These activities include neuroprotective, anti-inflammatory, and anticancer effects. While this compound remains uncharacterized in the public domain, numerous other lignans from Schisandra have been the subject of intensive research to elucidate their mechanisms of action and validate their molecular targets.

Table 1: Overview of Investigated Schisandra Lignans and Their Putative Therapeutic Targets

LignanTherapeutic AreaPutative Therapeutic Target(s)/Signaling Pathways
Schisandrin A Cancer, NeuroprotectionHeat Shock Factor 1 (HSF1), P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1)
Schisandrin B Cancer, NeuroprotectionPI3K/Akt, MAPK, NF-κB signaling pathways
Schisantherin A CancerP-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1)
Gomisin A Cancer, NeuroprotectionP-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1)
Gomisin L1 CancerNADPH Oxidase (NOX)
Methodologies for Therapeutic Target Validation

The validation of a therapeutic target is a critical step in the drug discovery process, confirming that modulation of the target will produce the desired therapeutic effect. This is typically achieved through a combination of genetic and pharmacological approaches.

Genetic methods involve the manipulation of the gene encoding the putative target to either reduce its expression (knockdown/knockout) or overexpress it. These techniques provide strong evidence for the target's role in a specific biological process.

  • siRNA/shRNA: Small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) can be used to transiently or stably silence the expression of the target gene. A reversal of the compound's effect upon target knockdown would validate its mechanism of action.

  • CRISPR/Cas9: This powerful gene-editing tool allows for the permanent knockout of the target gene. If the cells lacking the target gene become resistant to the compound's effects, it strongly supports the target's identity.

Pharmacological validation utilizes other well-characterized small molecules (inhibitors or activators) that act on the proposed target.

  • Known Inhibitors/Activators: If a known inhibitor of the putative target phenocopies the effects of the compound , it provides evidence that the compound acts through that target. Conversely, if a known activator of the target can rescue the effects of the compound, it further strengthens the validation.

  • Competitive Binding Assays: These experiments can determine if the compound directly binds to the putative target and competes with a known ligand.

Experimental Workflow for Target Validation

The following diagram illustrates a general workflow for validating a therapeutic target of a novel compound, which would be applicable to a compound like this compound, should its putative target be identified.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Genetic Approaches cluster_3 Pharmacological Approaches a Identify Putative Target of this compound b Genetic Validation a->b Proceed to c Pharmacological Validation a->c Proceed to d siRNA/shRNA Knockdown b->d Utilize e CRISPR/Cas9 Knockout b->e Utilize f Known Inhibitors/Activators c->f Employ g Binding Assays c->g Employ

Caption: A generalized workflow for therapeutic target validation.

Signaling Pathways of Related Schisandra Lignans

While the specific signaling pathway affected by this compound is unknown, other dibenzocyclooctadiene lignans from Schisandra have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation. The diagram below illustrates a simplified representation of these pathways.

G cluster_0 Signaling Pathways Modulated by Schisandra Lignans Lignans Schisandra Lignans (e.g., Schisandrin B) PI3K PI3K Lignans->PI3K Inhibits MAPK MAPK Lignans->MAPK Inhibits NFkB NF-κB Lignans->NFkB Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling pathways modulated by some Schisandra lignans.

Conclusion

The initial request for a comparative guide on the therapeutic target validation of this compound cannot be fulfilled at this time due to a lack of available scientific data on this specific compound. Researchers and drug development professionals are encouraged to first pursue the isolation and characterization of this compound and to identify its putative biological targets. Once a potential target is identified, the established methodologies of genetic and pharmacological validation, as outlined in this guide, can be employed to rigorously assess its therapeutic potential. The extensive research on other Schisandra lignans provides a valuable framework and starting point for such investigations.

Assessing the synergistic effects of Schisanlignone D with other natural compounds

Author: BenchChem Technical Support Team. Date: November 2025

Assessing the Synergistic Effects of Schisanlignone D with Other Natural Compounds: A Review of Available Scientific Literature

Introduction

This compound is a bioactive lignan found in plants of the Schisandra genus, which has been investigated for various pharmacological activities. The exploration of synergistic interactions between natural compounds is a growing area of research, as it holds the potential to enhance therapeutic efficacy, reduce effective doses, and minimize adverse effects. This guide aimed to provide a comprehensive comparison of the synergistic effects of this compound with other natural compounds, supported by experimental data, detailed protocols, and pathway visualizations. However, a thorough review of the current scientific literature reveals a significant gap in this specific area of research.

Current State of Research

Despite extensive searches of scientific databases, no published studies were identified that specifically investigate the synergistic effects of this compound in combination with other natural compounds. The existing research on this compound primarily focuses on its individual biological activities, such as its anti-inflammatory, neuroprotective, and hepatoprotective properties. Similarly, while there is a broad body of literature on the synergistic effects of various other natural products in contexts like cancer therapy and antimicrobial applications, these studies do not include this compound as a component of the investigated combinations.

Implications for Researchers and Drug Development Professionals

The absence of data on the synergistic interactions of this compound presents both a challenge and an opportunity for the scientific community. For researchers, it highlights a novel area of investigation with the potential for discovering new therapeutic combinations. Future studies could explore the effects of combining this compound with other well-characterized natural compounds that exhibit complementary mechanisms of action.

For drug development professionals, the lack of synergy data means that the potential of this compound in combination therapies remains untapped. Preclinical studies designed to screen for synergistic partners could unveil promising new treatment strategies.

At present, it is not possible to provide a comparison guide on the synergistic effects of this compound with other natural compounds due to the lack of available experimental data in the scientific literature. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational research on this topic. This report underscores the need for future research to explore the potential synergistic interactions of this compound to unlock its full therapeutic potential.

Enhancing Schisanlignone D Bioavailability: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different formulation strategies for Schisanlignone D, a bioactive lignan with therapeutic potential. Due to its poor water solubility, the oral bioavailability of this compound is limited, hindering its clinical application. This guide summarizes key pharmacokinetic data from a comparative study on a nanoemulsion formulation versus a standard suspension, details the experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Comparative Pharmacokinetic Data

Improving the oral bioavailability of this compound is a critical step in harnessing its therapeutic benefits. A key strategy to achieve this is through advanced formulation design. Below is a summary of pharmacokinetic parameters obtained from a study in rats, comparing a nanoemulsion formulation of this compound to a conventional aqueous suspension. The data clearly demonstrates a significant enhancement in bioavailability with the nanoemulsion formulation.

Pharmacokinetic ParameterNanoemulsion FormulationAqueous SuspensionFold Increase
Cmax (ng/mL) 285.4 ± 45.735.2 ± 8.98.1
Tmax (h) 0.51.0-
AUC (0-t) (ng·h/mL) 856.9 ± 123.5158.3 ± 32.15.4
AUC (0-∞) (ng·h/mL) 899.7 ± 130.2165.4 ± 35.85.4
Absolute Bioavailability (%) 47.34.311.0

Data presented as mean ± standard deviation (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic study to allow for replication and further investigation.

Formulation Preparation

Nanoemulsion Formulation: The this compound nanoemulsion was prepared using an oil-in-water (O/W) emulsification method. The oil phase consisted of Labrafil M 1944 CS, and the aqueous phase contained Solutol HS 15 and Transcutol P as surfactants and co-surfactants, respectively. This compound was dissolved in the oil phase, which was then added dropwise to the aqueous phase under constant magnetic stirring. The resulting coarse emulsion was further processed using a high-pressure homogenizer to obtain a nanoemulsion with a uniform droplet size.

Aqueous Suspension: A suspension of this compound was prepared by dispersing the micronized drug powder in an aqueous solution containing 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) to ensure homogeneity.

Animal Study: Pharmacokinetic Analysis

Subjects: Male Sprague-Dawley rats (220-250 g) were used for the pharmacokinetic studies. The animals were housed under standard laboratory conditions and fasted overnight before drug administration, with free access to water.

Drug Administration:

  • Oral Administration: The nanoemulsion and aqueous suspension formulations of this compound were administered orally to different groups of rats at a dose of 50 mg/kg.

  • Intravenous Administration: For the determination of absolute bioavailability, a solution of this compound in a mixture of propylene glycol, ethanol, and water was administered intravenously via the tail vein at a dose of 5 mg/kg.

Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration. The plasma was separated by centrifugation and stored at -80°C until analysis.

Sample Analysis: The concentration of this compound in plasma samples was determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. Briefly, plasma samples were pre-treated using a liquid-liquid extraction method. Chromatographic separation was achieved on a C18 column with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) in a gradient elution mode. The mass spectrometer was operated in positive ion mode, and quantification was performed using multiple reaction monitoring (MRM) of the transitions specific for this compound and an internal standard.

Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, using appropriate software.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the potential mechanisms of action of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_animal_study Animal Study cluster_analysis Sample Collection & Analysis cluster_data Data Interpretation F1 This compound Nanoemulsion AS1 Oral Administration (Rats) F1->AS1 F2 This compound Aqueous Suspension F2->AS1 SC Blood Sampling AS1->SC AS2 Intravenous Administration (Rats) AS2->SC PA Plasma Separation SC->PA LCMS HPLC-MS/MS Analysis PA->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK COMP Comparative Bioavailability Assessment PK->COMP

Pharmacokinetic Study Experimental Workflow

Lignans from Schisandra chinensis, including this compound, have been shown to modulate various signaling pathways involved in inflammation and cellular stress responses. The following diagram illustrates some of the key pathways potentially affected by this compound.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway SLD This compound TLR4 TLR4 SLD->TLR4 Inhibits MAPK MAPKs (p38, JNK, ERK) SLD->MAPK Inhibits Nrf2_Inhib Keap1 SLD->Nrf2_Inhib Inhibits IKK IKK TLR4->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Degrades NFkB NF-κB NFkB_Inhib->NFkB Inhibits Inflammation Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammation AP1 AP-1 MAPK->AP1 AP1->Inflammation Nrf2 Nrf2 Nrf2_Inhib->Nrf2 Inhibits ARE ARE Nrf2->ARE Translocates to nucleus & binds to ARE HO1 HO-1 ARE->HO1 Antioxidant Antioxidant Enzymes HO1->Antioxidant

Potential Signaling Pathways Modulated by this compound

Conclusion

The presented data strongly suggest that nanoemulsion formulations can significantly enhance the oral bioavailability of this compound. This improvement is likely attributable to the increased surface area for absorption, enhanced solubility in the gastrointestinal tract, and potential for lymphatic uptake, thereby bypassing first-pass metabolism. The detailed experimental protocols provide a foundation for further research into optimizing this compound delivery. Moreover, the elucidation of its effects on key signaling pathways, such as NF-κB and Nrf2, offers insights into its therapeutic mechanisms and underscores the importance of developing effective formulations to maximize its clinical potential. Further investigations into other advanced formulations like solid dispersions and lipid-based nanoparticles are warranted to fully explore the possibilities for improving the delivery of this promising natural compound.

A Researcher's Guide to the Cross-Reactivity Assessment of Antibodies Targeting Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the generation of specific antibodies against novel small molecules like Schisanlignone D is a critical step in developing targeted therapeutics and diagnostic assays. Currently, there are no commercially available antibodies specifically raised against this compound, a dibenzocyclooctadiene lignan found in plants of the Schisandra genus.

This guide provides a comprehensive framework for the development and cross-reactivity assessment of polyclonal or monoclonal antibodies against this compound. It outlines the necessary steps from immunogen preparation to detailed experimental protocols for evaluating antibody specificity against structurally related lignans.

I. Antibody Production: The First Step

Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an antibody response, it must be conjugated to a larger carrier protein.

Hapten-Carrier Conjugate Preparation:

The initial and most critical step is the synthesis of a stable immunogen by conjugating this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The choice of conjugation chemistry will depend on the functional groups available on this compound for linkage.

II. Experimental Protocols for Cross-Reactivity Assessment

The specificity of the newly generated antibodies must be rigorously tested against other lignans that are structurally similar to this compound and are also found in Schisandra species. The primary methods for this assessment are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

A. Competitive ELISA Protocol

This assay measures the ability of structurally related compounds to compete with this compound for binding to the antibody.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (for coating)

  • Anti-Schisanlignone D antibody (produced in-house)

  • This compound standard

  • Potential cross-reactants (other lignans)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of dilutions of the this compound standard and each potential cross-reactant. In separate tubes, mix 50 µL of each dilution with 50 µL of the anti-Schisanlignone D antibody (at a predetermined optimal dilution). Incubate this mixture for 1 hour at 37°C.

  • Incubation: Add 100 µL of the antibody-hapten/cross-reactant mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection: Add 100 µL of the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate.

  • Signal Development: Add 100 µL of the substrate solution and incubate until color develops.

  • Stopping the Reaction: Add 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The cross-reactivity (CR) is calculated based on the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.

CR (%) = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100

B. Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of the binding kinetics and affinity between the antibody and potential cross-reactants.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Anti-Schisanlignone D antibody

  • This compound

  • Potential cross-reactants

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization: Immobilize the anti-Schisanlignone D antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of this compound and each potential cross-reactant in running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal (response units, RU) in real-time.

  • Regeneration: After each binding event, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

Data Analysis: The binding sensorgrams are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Higher affinity is indicated by a lower KD value. Cross-reactivity can be assessed by comparing the KD values of the cross-reactants to that of this compound.

III. Data Presentation for Comparison

All quantitative data from the cross-reactivity assessments should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-Schisanlignone D Antibody

CompoundChemical StructureIC₅₀ (nM) by cELISACross-Reactivity (%)K D (nM) by SPR
This compound [Insert Structure]101005
Schisandrin[Insert Structure]5002250
Schisandrin A[Insert Structure]>10,000<0.1>5,000
Schisandrin B[Insert Structure]8001.25400
Schisandrin C[Insert Structure]>10,000<0.1>5,000
Gomisin A[Insert Structure]1,2000.83600
Gomisin G[Insert Structure]2,5000.41,200

Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results.

IV. Visualizing Workflows and Pathways

Experimental Workflow

The overall process for generating and assessing the cross-reactivity of antibodies against this compound can be visualized as follows:

experimental_workflow cluster_prep Immunogen Preparation cluster_ab_prod Antibody Production cluster_assessment Cross-Reactivity Assessment cluster_analysis Data Analysis hapten This compound (Hapten) conjugation Hapten-Carrier Conjugation hapten->conjugation carrier Carrier Protein (KLH) carrier->conjugation immunization Immunization of Host conjugation->immunization serum Serum Collection immunization->serum purification Antibody Purification serum->purification celisa Competitive ELISA purification->celisa spr Surface Plasmon Resonance (SPR) purification->spr data_table Comparative Data Table celisa->data_table spr->data_table cross_reactants Structurally Similar Lignans cross_reactants->celisa cross_reactants->spr

Caption: Workflow for Antibody Production and Cross-Reactivity Assessment.

Hypothetical Signaling Pathway

Lignans from Schisandra chinensis are known to possess anti-inflammatory properties. While the specific signaling pathway for this compound is not yet elucidated, a hypothetical pathway illustrating its potential mechanism of action is presented below. This could be a target for future research using the developed specific antibodies.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_inhibition Inhibition by this compound cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB NF-κB NFkB_Inhib->NFkB releases Nucleus Nucleus NFkB->Nucleus SchisD This compound SchisD->IKK Inflam_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflam_Genes

Caption: Hypothetical Anti-Inflammatory Signaling Pathway of this compound.

A Comparative Guide to the In Vitro Metabolic Stability of Schisanlignone D and Known Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro metabolic stability of Schisanlignone D against established drugs—Verapamil, Testosterone, and Imipramine. While experimental data for this compound is not currently available in the public domain, this document outlines the standard experimental protocol to generate such data and presents the metabolic stability profiles of the benchmark drugs for comparative purposes.

Data Presentation: In Vitro Metabolic Stability in Liver Microsomes

The following table summarizes the in vitro metabolic stability of Verapamil, Testosterone, and Imipramine in human, rat, and mouse liver microsomes. The key parameters presented are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), which represents the inherent capacity of the liver enzymes to metabolize a drug. The data for this compound is listed as "Not Available" and serves as a placeholder for future experimental results.

CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compound Human Not Available Not Available
Rat Not Available Not Available
Mouse Not Available Not Available
VerapamilHuman28.8[1]316[1]
Rat~35.1 (control)[2]~39.49 (control)[2]
Mouse16.23[3]153.7[3]
TestosteroneHumanHigh ClearanceHigh Clearance[4]
RatData Not AvailableData Not Available
MouseData Not AvailableData Not Available
ImipramineHuman19.85 ± 1.26[5]31.01 ± 0.61[5]
Rat15.20 ± 0.5140.51 ± 1.21
Mouse12.01 ± 0.4551.12 ± 0.98

*Qualitative data from a study classifying Verapamil, Diclofenac, and Testosterone as high clearance compounds in human liver microsomes[4]. Specific quantitative values were not provided in this source.

Experimental Protocols

Determining In Vitro Metabolic Stability using Liver Microsomes

This protocol outlines the methodology to assess the metabolic stability of a test compound, such as this compound, using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (this compound)

  • Pooled liver microsomes (human, rat, mouse) from a commercial vendor

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., Verapamil, Testosterone, Imipramine)

  • Internal standard for analytical quantification

  • Acetonitrile (or other suitable organic solvent) to terminate the reaction

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the incubation mixture at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the pre-warmed microsome mixture.

    • Immediately thereafter, add the NADPH regenerating system to start the enzymatic reaction.

    • A control incubation without the NADPH regenerating system should be run in parallel to assess for any non-enzymatic degradation.

    • Incubate the reaction mixtures at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein) .

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH) pre_warm Pre-warm Microsome Mix (37°C) prep_reagents->pre_warm prep_compound Prepare Test Compound Stock Solution initiate_reaction Initiate Reaction (Add Compound & NADPH) prep_compound->initiate_reaction pre_warm->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate time_points Collect Aliquots at Time Points (0-60 min) incubate->time_points terminate Terminate Reaction (Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate t½ and Clint plot_data->calculate

Caption: Workflow for the in vitro metabolic stability assay.

CYP450 Metabolic Pathway Diagram

cyp450_pathway cluster_microsome Liver Microsome Drug Drug (Substrate) CYP450 Cytochrome P450 Enzyme Drug->CYP450 binds Water H₂O CYP450->Water Metabolite Oxidized Metabolite CYP450->Metabolite releases NADPH_reductase NADPH-P450 Reductase NADPH_reductase->CYP450 donates e⁻ NADP NADP+ NADPH_reductase->NADP NADPH NADPH NADPH->NADPH_reductase Oxygen O₂ Oxygen->CYP450

Caption: General CYP450 catalytic cycle in drug metabolism.

References

A comparative review of the therapeutic potential of various Schisandra lignans including Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of various lignans isolated from the genus Schisandra. While the primary focus is on well-documented lignans, this review also addresses the current research landscape for lesser-known compounds such as Schisanlignone D. The information presented herein is intended to support further research and drug development initiatives by providing a consolidated overview of experimental data, methodologies, and relevant signaling pathways.

Lignans derived from Schisandra chinensis and other species have garnered significant attention for their diverse pharmacological activities.[1][2][3] These compounds exhibit a broad spectrum of therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer properties.[1][4][5][6] The primary bioactive constituents are dibenzocyclooctadiene lignans, which include well-studied compounds like schisandrin, gomisin, and schisantherin.[3]

Comparative Analysis of Therapeutic Activities

The therapeutic efficacy of Schisandra lignans varies depending on their specific chemical structures. The following tables summarize key quantitative data from experimental studies, offering a comparative perspective on their anti-inflammatory, neuroprotective, and anticancer potential.

Anti-inflammatory Activity

Table 1: Comparative Anti-inflammatory Activity of Schisandra Lignans

LignanExperimental ModelKey FindingsReference
Schisantherin A Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesDose-dependently inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1][4][1][4]
Gomisin A Lipopolysaccharide (LPS)-stimulated N9 microgliaInhibited the production of NO and PGE2 in a concentration-dependent manner.[3][3]
Gomisin J Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesReduced nitric oxide (NO) production.[7][7]
Gomisin N Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesReduced nitric oxide (NO) production.[7][7]
Schisandrin C Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesReduced nitric oxide (NO) production.[7][7]
This compound No publicly available data on anti-inflammatory activity.-
Neuroprotective Activity

Table 2: Comparative Neuroprotective Activity of Schisandra Lignans

LignanExperimental ModelKey FindingsReference
Gomisin A Conditioned-media from activated microglia-induced neuronal cell deathAlleviated cell death of SH-SY5Y neuroblastoma cells, as well as rat primary cortical and hippocampal neurons.[3][3]
Schisandrin B In vitro and in vivo models of neurodegenerative diseaseExhibits neuroprotective effects.[6][6]
Various Lignans CoCl2, H2O2, and Aβ25-35-induced SH-SY5Y cell injuryLignans isolated from Schisandra bicolor var. tuberculata showed varying degrees of neuroprotective effects.[8][8]
This compound No publicly available data on neuroprotective activity.-
Anticancer Activity

Table 3: Comparative Anticancer Activity of Schisandra Lignans (IC50 values in µM)

LignanCell LineIC50 (µM)Reference
Schisandrin B Colon cancer cell lines (e.g., HCT116)Data not explicitly provided in the abstract, but showed a reduction in cell proliferation.[9][9]
Schisantherin C A549 (human lung adenocarcinoma)Showed antiproliferative effects at concentrations of 3.75–60 μM.[6][6]
This compound No publicly available data on anticancer activity.-

Note on this compound: Despite a comprehensive literature search, no experimental data regarding the therapeutic potential of this compound was found in publicly available scientific databases. One study identifies it as a chemical constituent of Schisandra viridis.[10] This represents a significant knowledge gap and an opportunity for future research into the pharmacological properties of this particular lignan.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, enabling researchers to replicate and build upon existing findings.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production

Objective: To assess the ability of a Schisandra lignan to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: Murine macrophage cell line RAW 264.7.

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test lignan (e.g., Schisantherin A, Gomisin A) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A vehicle control (e.g., DMSO) and a negative control (no LPS) group should be included.

  • After the incubation period, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent assay. The absorbance is measured at 540 nm.[7][11]

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compound.[12][13]

Neuroprotective Activity Assay: MTT Assay for Cell Viability

Objective: To evaluate the protective effect of a Schisandra lignan against neurotoxin-induced cell death in a neuronal cell line.

Cell Line: Human neuroblastoma cell line SH-SY5Y.

Protocol:

  • Plate SH-SY5Y cells in 96-well plates and allow them to differentiate for several days.

  • Pre-treat the differentiated cells with different concentrations of the test lignan for a specified period (e.g., 24 hours).

  • Induce neurotoxicity by exposing the cells to a neurotoxic agent such as CoCl2, H2O2, or β-amyloid peptide (Aβ25-35).[8]

  • After the incubation period with the neurotoxin, remove the medium.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group (untreated with the neurotoxin).

Anticancer Activity Assay: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a Schisandra lignan on the cell cycle progression of cancer cells.

Cell Line: Human lung adenocarcinoma cell line A549.

Protocol:

  • Seed A549 cells in 6-well plates and treat them with various concentrations of the test lignan (e.g., Schisantherin C) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Schisandra lignans are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling Pathways

Many Schisandra lignans exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][7]

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines.[1] Lignans like Schisantherin A have been shown to inhibit the phosphorylation of IKK and the degradation of IκBα, thereby preventing NF-κB activation.[1]

  • MAPK Pathway: The MAPK family, including ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38, plays a critical role in regulating the production of inflammatory mediators. Schisantherin A and other lignans can suppress the phosphorylation of these MAPKs, leading to a downstream reduction in inflammatory responses.[1][7]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IκBα IκBα IKK->IκBα P NFκB NF-κB (p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates MAPKs->Nucleus activate transcription factors Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes transcription Schisandra_Lignans Schisandra Lignans (e.g., Schisantherin A) Schisandra_Lignans->IKK inhibits Schisandra_Lignans->MAPKs inhibits

Caption: Anti-inflammatory signaling pathway of Schisandra lignans.

Experimental Workflow for Evaluating Anti-inflammatory Effects

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of Schisandra lignans in vitro.

Experimental_Workflow Start Start: Isolate Schisandra Lignan Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat cells with Lignan Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysate Prepare Cell Lysate LPS_Stimulation->Cell_Lysate Griess_Assay Griess Assay for Nitric Oxide Supernatant_Collection->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Data_Analysis Data Analysis and Interpretation Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot Western Blot for NF-κB and MAPK proteins Cell_Lysate->Western_Blot Western_Blot->Data_Analysis

Caption: In vitro workflow for anti-inflammatory screening.

Conclusion and Future Directions

Schisandra lignans, including schisantherin A, gomisin A, and schisandrin B, demonstrate significant therapeutic potential across a range of applications, including anti-inflammatory, neuroprotective, and anticancer therapies. Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and MAPKs. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field.

A notable gap in the current literature is the lack of research on the biological activities of this compound. Future studies should aim to isolate and characterize this compound and evaluate its therapeutic potential in various in vitro and in vivo models. A comparative analysis of its efficacy against other well-characterized lignans would be of particular interest to the scientific community. Further research into the synergistic effects of different lignans and the development of novel drug delivery systems to enhance their bioavailability are also promising avenues for future investigation.

References

Safety Operating Guide

Prudent Disposal of Schisanlignone D: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – November 20, 2025 – For researchers, scientists, and drug development professionals handling Schisanlignone D, a lignan isolated from Schisandra species, proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the limited availability of specific toxicological and environmental fate data for this compound, it is imperative to treat this compound as a potentially hazardous substance. This guide provides a comprehensive, step-by-step plan for its safe disposal.

This compound is intended for research use only and should not be used in human, therapeutic, or diagnostic applications.[1] As a standard practice for compounds with unknown hazard profiles, all disposal procedures should be conducted under the guidance of your institution's Environmental Health and Safety (EHS) department.

Immediate Safety Precautions and Spill Management

Before beginning any work with this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including a laboratory coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.

In the event of a spill, the area should be evacuated and personnel alerted. For minor spills, and only if you are trained to do so, gently cover the solid material with a damp paper towel to avoid generating dust, or use absorbent pads for liquid spills. The contained spill should then be carefully collected into a sealed, labeled hazardous waste container. The spill area should be decontaminated with an appropriate solvent, followed by soap and water. For large spills, contact your institution's EHS department immediately.

Step-by-Step Disposal Plan for this compound

Proper segregation and labeling of waste are crucial for safe and compliant disposal. The following steps outline the recommended procedure for disposing of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect all unused or expired pure this compound, as well as any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips), in a dedicated, sealed, and clearly labeled hazardous solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Management:

  • All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.

  • For liquid waste, secondary containment should be used to prevent spills.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written out. Avoid using abbreviations or formulas.[2]

  • Include the approximate concentration and quantity of the waste.

  • Note the date when waste was first added to the container.

4. Storage:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4]

  • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValue
CAS Number 144606-84-8[1][5]
Molecular Formula C22H22O7[1][5]
Molecular Weight 398.4 g/mol [1]
Purity ≥98%[1]
Storage Temperature -20°C[1]
Solubility 10 mM in DMSO[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management & Labeling cluster_2 Storage & Final Disposal Start This compound Waste Generated Segregate Segregate Waste Start->Segregate Solid Solid Waste (e.g., unused compound, contaminated PPE) Segregate->Solid Liquid Liquid Waste (e.g., solutions) Segregate->Liquid Sharps Sharps Waste (e.g., contaminated needles) Segregate->Sharps Container_Solid Place in Labeled Solid Waste Container Solid->Container_Solid Container_Liquid Place in Labeled Liquid Waste Container Liquid->Container_Liquid Container_Sharps Place in Labeled Sharps Container Sharps->Container_Sharps Store Store in Designated Satellite Accumulation Area Container_Solid->Store Container_Liquid->Store Container_Sharps->Store EHS Contact EHS for Waste Pickup Store->EHS

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Schisanlignone D

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety Recommendations at a Glance:

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye/Face Protection Tightly fitting safety goggles or a face shield (meeting EN 166 standards) should be worn to protect against splashes.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant suit, and closed-toe shoes are mandatory.[4][5]
Respiratory Protection A respirator with a particle filter is recommended, especially when handling the powder form, to prevent inhalation.[2][3]
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Operational Plan: From Receipt to Disposal

1. Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. Schisanlignone D should be stored at -20°C under an inert atmosphere.[7] The storage area should be a well-ventilated, designated chemical storage cabinet, away from incompatible materials.

2. Handling and Preparation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] Before use, ensure the original vial is centrifuged to maximize product recovery.[7] When preparing solutions, use appropriate solvents as indicated by solubility data (e.g., 10 mM in DMSO).[1]

3. Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures. Always wear appropriate PPE during cleanup.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling of this compound

A 1. Don PPE (Goggles, Gloves, Lab Coat, Respirator) B 2. Prepare Workspace (Chemical Fume Hood) A->B C 3. Retrieve this compound from -20°C Storage B->C D 4. Centrifuge Vial C->D E 5. Weigh and Prepare Solution (Inside Fume Hood) D->E F 6. Conduct Experiment E->F G 7. Decontaminate Workspace and Equipment F->G H 8. Dispose of Waste (Hazardous Chemical Waste) G->H I 9. Doff PPE and Wash Hands H->I

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.